molecular formula C5H7NO3S B3387697 2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid CAS No. 851116-64-8

2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid

Katalognummer: B3387697
CAS-Nummer: 851116-64-8
Molekulargewicht: 161.18 g/mol
InChI-Schlüssel: JUGYDXVBEGEZGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid is a useful research compound. Its molecular formula is C5H7NO3S and its molecular weight is 161.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S/c7-4(8)3-6-1-2-10-5(6)9/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGYDXVBEGEZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)N1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303966
Record name 2-Oxo-3-thiazolidineacetic acid
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Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851116-64-8
Record name 2-Oxo-3-thiazolidineacetic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Oxo-3-thiazolidineacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid
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Foundational & Exploratory

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid CAS 851116-64-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(2-Oxo-1,3-thiazolidin-3-yl)acetic Acid (CAS 851116-64-8) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid (CAS 851116-64-8) is a specialized heterocyclic building block utilized in the synthesis of peptidomimetics and small-molecule inhibitors. Structurally, it consists of a saturated 1,3-thiazolidin-2-one core with an acetic acid moiety attached to the nitrogen (N3) atom.

Unlike its more common analogs—thiazolidine-2,4-dione (glitazone core) and rhodanine (2-thioxo-4-thiazolidinone)—this scaffold lacks the acidic C5 proton and the reactive thione group, rendering it a chemically stable, non-promiscuous isostere for proline and other cyclic amino acids. It serves as a critical intermediate for introducing the thiazolidin-2-one pharmacophore into peptide backbones and enzyme inhibitors.

Chemical Identity & Physicochemical Profile

This compound represents a "reduced" thiazolidine scaffold, offering distinct solubility and stability profiles compared to its oxidized counterparts.

PropertyData / Value
CAS Number 851116-64-8
IUPAC Name 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid
Molecular Formula C₅H₇NO₃S
Molecular Weight 161.18 g/mol
Core Scaffold 1,3-Thiazolidin-2-one (Saturated ring, C=O at pos 2)
pKa (Calc.) 3.8 – 4.2 (Carboxylic acid)
LogP (Calc.) -0.3 to 0.1 (Hydrophilic/Polar)
H-Bond Donors/Acceptors 1 Donor (COOH), 3 Acceptors (C=O, N, S)
Solubility Soluble in DMSO, Methanol, DMF.[1] Water soluble at pH > 5.
Structural Significance
  • Proline Isostere: The 5-membered ring constrains the N-C bond geometry similarly to proline, but the sulfur atom introduces different lipophilicity and ring puckering (envelope conformation).

  • Metabolic Stability: Unlike 2,4-thiazolidinediones, the C5 position is not activated by flanking carbonyls, reducing the risk of metabolic oxidation or Michael addition reactivity.

Synthesis & Manufacturing Methodologies

The synthesis of CAS 851116-64-8 is typically achieved through a convergent two-step protocol: construction of the heterocycle followed by N-alkylation.

Step 1: Synthesis of the 1,3-Thiazolidin-2-one Core

The core ring is synthesized by cyclizing cysteamine (2-aminoethanethiol) with a carbonyl source such as urea, phosgene, or carbonyl diimidazole (CDI).

  • Reagents: Cysteamine hydrochloride, Urea (or CDI).

  • Conditions: High temperature melt (160–180°C) or reflux in toluene.

  • Mechanism: Nucleophilic attack of the amine and thiol on the carbonyl center, releasing NH₃ (if urea is used).

Step 2: N-Alkylation (Introduction of Acetic Acid)

The nitrogen atom at position 3 is alkylated using a haloacetic acid derivative.

  • Protocol:

    • Dissolve 1,3-thiazolidin-2-one in dry DMF or Acetone.

    • Add Base: K₂CO₃ or NaH (1.1 eq).

    • Add Electrophile: Ethyl bromoacetate or Chloroacetic acid.

    • If ester used: Hydrolyze with LiOH/THF/H₂O to yield the free acid.

  • Purification: Recrystallization from water/ethanol or column chromatography (DCM:MeOH).

SynthesisPath Start Cysteamine (2-Aminoethanethiol) Core 1,3-Thiazolidin-2-one (Core Scaffold) Start->Core Cyclization (Reflux) Intermediate Ethyl Ester Intermediate Core->Intermediate N-Alkylation (SN2) Reagent Carbonyl Source (Urea/CDI) Reagent->Core Alkylation Ethyl Bromoacetate + Base (K2CO3) Alkylation->Intermediate Product CAS 851116-64-8 (Final Acid) Intermediate->Product Hydrolysis (LiOH)

Figure 1: Synthetic pathway for 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid.

Applications in Drug Discovery

This compound functions primarily as a linker and a pharmacophore scaffold . Its unique electronic properties make it a valuable tool for "scaffold hopping" when optimizing hit compounds.

A. Peptidomimetics (Proline Replacement)

In peptide chemistry, replacing a Proline residue with the thiazolidin-2-one scaffold can:

  • Alter Turn Geometry: The ring induces a specific conformational constraint (typically

    
    -turn mimicry).
    
  • Enhance Proteolytic Stability: The carbamate-thioether linkage is resistant to standard proteases.

  • Modify Lipophilicity: The sulfur atom increases

    
     slightly compared to the native oxo-proline, potentially improving membrane permeability.
    
B. Fragment-Based Drug Design (FBDD)

The carboxylic acid tail allows this molecule to be immobilized on resins or coupled to amine libraries.

  • Target Classes: Aldose Reductase (ALR2) inhibitors, PTP1B inhibitors, and antimicrobial agents.

  • Mechanism: The carboxylic acid often coordinates with active site metal ions (e.g., Zn²⁺) or forms salt bridges with arginine/lysine residues in the binding pocket.

C. Decision Logic for Scaffold Selection

Use the following logic to determine if CAS 851116-64-8 is the correct building block for your campaign:

ApplicationLogic Start Need Cyclic Amino Acid Mimic? Check1 Is Acidic C5 Proton Tolerated? Start->Check1 Rhodanine Use Rhodanine (High Reactivity/PAINS risk) Check1->Rhodanine No (Need Michael Acceptor) Check2 Need Metabolic Stability? Check1->Check2 Yes (Need Stability) TZD Use 2,4-Thiazolidinedione (PPAR agonist risk) Check2->TZD No (Need Acidic Headgroup) Target Use CAS 851116-64-8 (Thiazolidin-2-one) Check2->Target Yes (Inert Scaffold)

Figure 2: Selection logic for thiazolidine-based scaffolds in medicinal chemistry.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ 3.95 – 4.05 ppm (s, 2H): N-methylene protons (N-CH₂-COOH). Key diagnostic peak.

    • δ 3.5 – 3.7 ppm (t, 2H): Ring C5 protons (S-CH₂).

    • δ 3.2 – 3.4 ppm (t, 2H): Ring C4 protons (N-CH₂).

  • IR Spectroscopy:

    • 1700–1720 cm⁻¹: Strong C=O stretch (Carboxylic acid).

    • 1640–1660 cm⁻¹: Strong C=O stretch (Thiazolidinone urea-like carbonyl).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 162.02

    • [M-H]⁻: 160.01 (Negative mode is often more sensitive for carboxylic acids).

Handling & Safety (SDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled according to GHS Category 2 standards for carboxylic acids.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The thioether is susceptible to slow oxidation to sulfoxide/sulfone if exposed to air/light over prolonged periods.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • BenchChem. (2025). 2-Oxo-1,3-thiazolidine-5-carboxylic acid and derivatives: Structural Characterization. Retrieved from .

  • Kucerova-Chlupacova, M., et al. (2020). "(4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors." Chemico-Biological Interactions, 332, 109286. .

  • Organic Chemistry Portal. (2023). Synthesis of 1,3-thiazolidine-2-thiones and derivatives.[2][3][4][5][6][7][8][9] Retrieved from .

  • Ebajo, V. D., Jr., et al. (2024).[7] "A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione."[7] Arkivoc, 2024(8), 202412293.[7] Link.

  • PubChem. (2025). Compound Summary: Thiazolidin-2-one derivatives.[2][3][4][6][7][9] National Library of Medicine. Retrieved from .

Sources

Thiazolidin-4-one scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thiazolidin-4-one Scaffold in Medicinal Chemistry: A Technical Guide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The thiazolidin-4-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by a five-membered ring containing sulfur at position 1, a carbonyl group at position 4, and a nitrogen atom at position 3, this scaffold serves as a core pharmacophore for anticancer, anti-inflammatory, antimicrobial, and antidiabetic therapeutics.

This guide moves beyond basic structural descriptions to analyze the causal relationships between synthetic modifications and biological outcomes. It provides validated protocols, mechanistic insights into PPAR-gamma and EGFR modulation, and a forward-looking analysis of hybrid architectures.

Chemical Architecture & Reactivity

The thiazolidin-4-one core (C3H5NOS) is highly versatile due to three distinct sites available for chemical modification: N3 , C2 , and C5 .

  • C2 Position: The most electrophilic center in the precursor stage (Schiff base), determining the ring closure mechanism. In the final ring, it governs steric fit within receptor pockets.

  • N3 Position: Dictates the lipophilicity (

    
    ) and pharmacokinetic profile. Substituents here often facilitate hydrogen bonding with target residues.
    
  • C5 Position (The "Active Methylene"): The methylene protons at C5 are acidic due to the adjacent carbonyl. This allows for Knoevenagel condensations with aromatic aldehydes to form 5-arylidene derivatives , a critical modification for anticancer activity.

Visualizing the Scaffold Logic

Thiazolidin4one_SAR Core Thiazolidin-4-one Core Scaffold N3 N3 Position (Linker/Spacer) Core->N3 C2 C2 Position (Stereoelectronic Gate) Core->C2 C5 C5 Position (Active Methylene) Core->C5 Lipophilicity Modulates LogP & Bioavailability N3->Lipophilicity Aryl/Alkyl subs Selectivity Target Selectivity (Steric Hinderance) C2->Selectivity Aryl subs Warhead Michael Acceptor (Anticancer Activity) C5->Warhead Arylidene condensation

Figure 1: Functional decomposition of the Thiazolidin-4-one scaffold. The C5 position is critical for generating Michael acceptors (arylidene derivatives) potent against cancer targets.

Synthetic Methodologies: Efficiency & Green Chemistry

Modern synthesis prioritizes One-Pot Multicomponent Reactions (MCRs) over traditional multi-step routes. This approach minimizes solvent waste and maximizes atom economy.

Method A: The Green MCR Protocol (Amine + Aldehyde + Mercapto Acid)

This is the industry-standard route for high-throughput library generation.

  • Mechanism: In situ formation of a Schiff base (imine) followed by nucleophilic attack of the mercapto acid sulfur on the imine carbon, and finally intramolecular cyclization.

  • Catalysis: L-Proline or ionic liquids are preferred for aqueous media, avoiding volatile organic compounds (VOCs).

Method B: Cyclocondensation with Thiocyanates

Used for synthesizing 2-imino-thiazolidin-4-ones , which are crucial for EGFR inhibition.

  • Reagents:

    
    -Halo esters + Thioureas (or amines + isothiocyanates).
    
Synthesis Workflow Diagram

Synthesis_Workflow Aldehyde Aromatic Aldehyde (R-CHO) Step1 Step 1: Imine Formation (Schiff Base) Aldehyde->Step1 Dehydration Amine Primary Amine (R'-NH2) Amine->Step1 Dehydration Acid Mercaptoacetic Acid (HS-CH2-COOH) Step2 Step 2: Nucleophilic Attack (S-alkylation) Step1->Step2 + Mercapto Acid Step3 Step 3: Cyclodehydration (-H2O) Step2->Step3 Intramolecular Product 2,3-Disubstituted Thiazolidin-4-one Step3->Product

Figure 2: The One-Pot Multicomponent Reaction (MCR) pathway for efficient scaffold assembly.

Validated Experimental Protocol

Protocol: Microwave-Assisted One-Pot Synthesis of 2,3-Diarylthiazolidin-4-ones Rationale: Microwave irradiation reduces reaction time from hours to minutes and improves yield compared to conventional reflux.

Materials:
  • Benzaldehyde derivative (1.0 mmol)

  • Aniline derivative (1.0 mmol)

  • Thioglycolic acid (1.5 mmol)

  • Solvent: Polyethylene glycol (PEG-400) – Green solvent choice

  • Catalyst: Zinc Chloride (

    
    , 10 mol%) or L-Proline (10 mol%)
    
Step-by-Step Methodology:
  • Preparation: In a microwave-safe reaction vial, dissolve the aldehyde and amine in 2 mL of PEG-400.

  • Activation: Add the catalyst and stir at room temperature for 2 minutes to initiate Schiff base formation (visual check: slight color change/turbidity).

  • Addition: Add thioglycolic acid dropwise. Caution: Exothermic reaction.

  • Irradiation: Place the vial in a microwave synthesizer. Set parameters: Power = 300W , Temp = 80°C , Time = 5–10 minutes .

  • Workup (Self-Validating Step):

    • Pour the reaction mixture into crushed ice-water (20 mL).

    • Checkpoint: A solid precipitate must form immediately. If oil forms, scratch the vessel walls or refrigerate to induce crystallization.

  • Purification: Filter the solid, wash with cold water (3x) to remove PEG and acid, then wash with 10%

    
     to remove unreacted thioglycolic acid. Recrystallize from ethanol.
    
Characterization Checkpoints:
  • IR Spectroscopy: Look for the disappearance of the SH stretch (2500-2600

    
    ) and the appearance of the cyclic carbonyl (C=O) stretch at 1680–1720 
    
    
    
    .
  • 1H NMR: The methylene protons (

    
    ) of the thiazolidinone ring appear as a distinct singlet or AB quartet around 
    
    
    
    3.6–4.0 ppm
    . The C2-H proton appears as a singlet around
    
    
    5.8–6.5 ppm
    .

Therapeutic Profiles & Mechanisms

A. Anticancer Activity: EGFR Inhibition

Thiazolidin-4-one derivatives, particularly 5-arylidene analogs, act as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

  • Mechanism: The thiazolidinone core mimics the adenine ring of ATP, fitting into the hydrophobic pocket of the kinase domain.

  • Mutation Targeting: Recent derivatives show selectivity for the T790M resistance mutation in NSCLC (Non-Small Cell Lung Cancer).[1]

  • Key Interaction: Hydrogen bonding between the carbonyl oxygen (C4=O) and the hinge region amino acids (e.g., Met793).

B. Metabolic Regulation: PPAR- Agonism

Similar to the "glitazone" class (e.g., Rosiglitazone), thiazolidin-4-ones bind to the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-


).[2][3][4]
  • Effect: Sensitizes cells to insulin, lowers blood glucose, and regulates lipid metabolism.

  • Binding Mode: The acidic N-H or polar carbonyl groups form H-bonds with Tyr473 and His323 on Helix 12 of the Ligand Binding Domain (LBD), stabilizing the active conformation.

Mechanism of Action Diagram

Mechanism_Action Ligand Thiazolidin-4-one Ligand PPAR PPAR-gamma Receptor (Nuclear) Ligand->PPAR Agonist EGFR EGFR Kinase (Tyrosine Kinase) Ligand->EGFR Inhibitor Helix12 Stabilize Helix 12 (LBD Activation) PPAR->Helix12 ATP_Comp ATP Competition (Hinge Binding) EGFR->ATP_Comp Insulin Increased Insulin Sensitivity Helix12->Insulin Apoptosis Apoptosis Induction (Caspase 3/7) ATP_Comp->Apoptosis

Figure 3: Dual mechanistic pathways. The scaffold can be tuned to act as a metabolic regulator (PPAR-


) or an antiproliferative agent (EGFR).

Structure-Activity Relationship (SAR) Summary

PositionModificationBiological Impact
C2 Aryl substitution Essential for hydrophobic interactions. Electron-withdrawing groups (e.g., -Cl, -NO2) often enhance antimicrobial potency.
N3 Phenyl vs. Alkyl Phenyl rings increase stability and lipophilicity. Bulky groups here can prevent metabolic degradation.
C5 Arylidene (C=CH-Ar) CRITICAL for Anticancer. Creates a Michael acceptor system that can covalently modify cysteine residues in enzymes.
C5 Acetic Acid Side Chain CRITICAL for Antidiabetic. Mimics the carboxylic acid tail of glitazones, essential for PPAR-

polar clamp interactions.

References

  • Gadkari, Y. U., et al. (2022).[5] An Efficient One-Pot, Multicomponent Synthesis of 1, 3-Thiazolidin-4-Ones Using L-Proline as Catalyst in Water.[5][6] Letters in Organic Chemistry. Link

  • Trotsko, N., et al. (2021).[7] The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules.[8][1][2][9][10][11][12][13][14][15] Link

  • Chaban, T., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives.[16][17] Molecules.[8][1][2][9][10][11][12][13][14][15] Link

  • Elsisi, W. I., et al. (2025).[8] Targeting EGFR with Thiazolidin-4-ones: Structure-guided Design, Synthesis, and in silico Profiling.[18] Bioorganic & Medicinal Chemistry.[10][11][13][14][15][19] Link

  • Drzał, W., & Trotsko, N. (2025).[7] Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents. Molecules.[8][1][2][9][10][11][12][13][14][15] Link

  • Kapadia, R., et al. (2008).[20] Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists.[20] Frontiers in Bioscience.[20] Link

Sources

Engineering Rhodanine-3-Acetic Acid Derivatives as Next-Generation PPAR-γ Agonists: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a master transcriptional regulator of lipid metabolism and glucose homeostasis. Historically, thiazolidinediones (TZDs) like rosiglitazone and pioglitazone have been the gold standard PPAR-γ agonists for treating type 2 diabetes[1]. However, their clinical utility is frequently limited by adverse effects, including weight gain, edema, and hepatotoxicity.

To decouple therapeutic efficacy from these toxicities, medicinal chemists have turned to bioisosteric replacement. Rhodanine (2-thioxo-4-thiazolidinone) serves as a structural bioisostere to the TZD core[2]. Recent high-throughput screening (HTS) and structural optimization efforts have identified rhodanine-3-acetic acid derivatives as highly potent, next-generation PPAR-γ modulators[1]. This technical guide provides a comprehensive framework for the synthesis, mechanistic evaluation, and in vitro validation of these novel compounds.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The development of rhodanine-based agonists underscores a critical principle in nuclear receptor pharmacology: receptor binding does not inherently guarantee transcriptional activation .

During HTS campaigns, the rhodanine derivative SH00012671 was identified as a potent binder to the PPAR-γ ligand-binding domain (LBD) with a


 of 186.7 nmol/L, comparable to rosiglitazone[1]. However, it was completely inactive in cell-based transactivation assays[1]. This phenomenon occurs because SH00012671 acts as a "silent binder"; it occupies the hydrophobic pocket but fails to induce the critical conformational shift of Helix 12 required to displace co-repressors and recruit co-activators (e.g., SRC-1, p300).

To restore agonism, the core structure must be modified to establish specific hydrogen-bonding networks (particularly with Tyr473, His323, and His449 in the LBD).

  • The Headgroup: Replacing the N3 position of the rhodanine ring with an acetic acid moiety (yielding rhodanine-3-acetic acid) provides the essential acidic pharmacophore needed to mimic the TZD interaction with Tyr473[2].

  • The Linker & Tail: Introducing a central aromatic ring (such as a pyrimidine or phenyl group) and a lipophilic tail enhances hydrophobic interactions within the LBD, driving the active receptor conformation[2].

  • Isosteric Substitution: In some optimized analogues, replacing the exocyclic sulfur of the rhodanine with oxygen reduces intrinsic cytotoxicity while maintaining cell-based agonist efficacy[1].

Chemical Synthesis Protocol: Rhodanine-3-Acetic Acid Core

To evaluate these compounds, researchers must first synthesize the functionalized core. The following protocol details the synthesis of 2-(4′-oxo-2′-thioxothiazolidin-3′-yl) acetic acid, ensuring high purity to prevent assay interference from unreacted electrophiles.

Step 1: N-Alkylation of Rhodanine Causality: This step installs the critical carboxylic acid headgroup required for PPAR-γ LBD hydrogen bonding[2].

  • Dissolve 0.02 mol (4.78 g) of rhodanine in 50.0 mL of anhydrous toluene in a round-bottom flask[2].

  • Cool the reaction mixture to 15 °C using an ice bath to control the exothermic alkylation[2].

  • Prepare a solution of chloroacetic acid (0.05 M; 5.2 g) in 10.0 mL of deionized water[2].

  • Add the chloroacetic acid solution dropwise to the rhodanine mixture under continuous magnetic stirring[2].

  • Elevate the temperature to 40 °C and stir continuously for 24 hours[2].

  • Self-Validating QC: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the rhodanine spot confirms reaction completion.

  • Extract the product, wash with brine, dry over anhydrous

    
    , and recrystallize to yield the pure rhodanine-3-acetic acid core.
    

Step 2: Knoevenagel Condensation

  • React the synthesized core with a targeted aromatic aldehyde (e.g., a pyrimidine-carboxaldehyde) in the presence of anhydrous sodium acetate and glacial acetic acid under reflux.

  • The active methylene group at C5 of the rhodanine ring readily condenses with the aldehyde to form the final 5-arylidene derivative.

In Vitro Biological Evaluation Workflows

A robust, self-validating screening funnel is required to confirm that a synthesized derivative is a true agonist.

Protocol 1: Receptor Binding (Scintillation Proximity Assay - SPA)

Causality: SPA is a wash-free assay that maintains equilibrium binding conditions, preventing the dissociation of low-affinity ligands during wash steps[1].

  • Coat FlashPlates or microbeads with streptavidin[1].

  • Immobilize biotinylated PPAR Response Element (PPRE) DNA onto the beads, followed by the addition of full-length PPAR-γ and RXR-α proteins[1].

  • Introduce

    
    -BRL49653 (radiolabeled rosiglitazone) at a fixed concentration (
    
    
    
    equivalent)[1].
  • Add the test rhodanine derivative at varying concentrations (1 nM to 10 µM).

  • Measure the reduction in scintillation signal as the test compound competitively displaces the radioligand from the receptor complex.

Protocol 2: Cell-Based Transactivation Assay

Causality: Confirms that the physical binding observed in Protocol 1 translates into the functional recruitment of transcriptional machinery[1].

  • Culture CV-1 (African green monkey kidney) or HEK293 cells in 96-well plates[1].

  • Transiently co-transfect the cells with three plasmids: full-length PPAR-γ, RXR-α, and a PPRE-driven Firefly luciferase reporter vector[1].

  • Self-Validating Control: Co-transfect a constitutively active Renilla luciferase vector (e.g., CMV-Renilla) to normalize for transfection efficiency and compound cytotoxicity.

  • Treat cells with the test compound (0.1 nM to 10 µM) or vehicle (DMSO) for 24 hours.

  • Lyse cells and quantify luminescence using a dual-luciferase assay system[3].

Protocol 3: 3T3-L1 Adipogenesis Assay

Causality: Proves that the molecular transcription leads to the desired physiological phenotype (adipocyte differentiation), a proxy for insulin sensitization[3].

  • Seed 3T3-L1 pre-adipocytes and grow to confluence[1].

  • Initiate differentiation using a hormonal cocktail: 1 µM dexamethasone, 1 µg/mL insulin, and 0.5 mM IBMX[4].

  • Treat the cells concurrently with the rhodanine derivative[1].

  • After 7-10 days, fix the cells and stain with Oil Red O to quantify intracellular lipid droplet accumulation via spectrophotometry at 500 nm.

Quantitative Data Summary

The following table synthesizes the structure-activity relationship progression from the initial HTS hit to optimized rhodanine derivatives.

Compound / LigandChemical Sub-classPPAR-γ Binding Affinity (

/

)
Cell-Based Transactivation (vs. Rosiglitazone)Adipogenesis (3T3-L1)
Rosiglitazone (BRL49653) Thiazolidinedione (TZD)~40 nM100% (Reference Standard)Highly Active
SH00012671 Rhodanine (HTS Hit)186.7 nM[1]Inactive (0%)[1]Inactive[1]
Compound 31 Rhodanine derivative (O-substituted)~250 nM~70% Efficacy[1]Active[1]
SP1818 (β-carboxyethyl)-rhodanineNanomolar[5]Comparable to Pioglitazone[5]Active
Compound 32 Rhodanine-3-acetic acidMicromolar[2]ModerateActive

Visualizations

PPAR_Signaling Ligand Rhodanine-3-Acetic Acid Derivative PPARg PPAR-γ (Inactive) Ligand->PPARg Binds LBD Heterodimer PPAR-γ/RXR Heterodimer (Active) PPARg->Heterodimer Dimerizes RXR RXR-α RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds Promoter Transcription Gene Transcription (e.g., aP2) PPRE->Transcription Initiates Coactivators Co-activators (SRC-1, p300) Coactivators->Heterodimer Recruited Adipogenesis Adipogenesis & Insulin Sensitization Transcription->Adipogenesis Phenotype

Fig 1: PPAR-γ activation pathway by rhodanine derivatives leading to adipogenesis.

Workflow Synthesis 1. Chemical Synthesis (Knoevenagel Condensation) Purification 2. Purification & QC (NMR, HPLC, MS) Synthesis->Purification Binding 3. Receptor Binding Assay (SPA / TR-FRET) Purification->Binding Validated Compounds Transactivation 4. Transactivation Assay (Luciferase Reporter) Binding->Transactivation Affinity Confirmed Phenotype 5. Functional Assay (3T3-L1 Adipogenesis) Transactivation->Phenotype Agonism Confirmed Data 6. SAR Data Analysis & Lead Optimization Phenotype->Data Efficacy Confirmed Data->Synthesis Iterative Design

Fig 2: Iterative experimental workflow for evaluating rhodanine-based PPAR-γ agonists.

References

  • Rhodanine derivatives as novel peroxisome proliferator-activated receptor gamma agonists Source: nih.gov URL:[Link]

  • Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor | ACS Omega Source: acs.org URL:[Link]

  • Identification of (beta-carboxyethyl)-rhodanine derivatives exhibiting peroxisome proliferator-activated receptor gamma activity Source: nih.gov URL:[Link]

Sources

Biological targets of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid

[1][2][3][4][5][6]

Executive Summary

2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (CAS: 5718-83-2) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a class of bioactive molecules known as rhodanine-3-acetic acid derivatives .[1][2] While the unsubstituted acid is primarily a chemical building block, its 5-substituted derivatives—most notably the clinically approved drug Epalrestat —are potent inhibitors of Aldose Reductase (ALR2) .[3]

This guide distinguishes between the intrinsic reactivity of the scaffold (often leading to Pan-Assay Interference or "PAINS") and its validated biological targets (ALR2, PTP1B). Researchers must navigate this duality to develop genuine therapeutic agents.

Chemical Profile & Reactivity

The molecule consists of a rhodanine (2-thioxo-4-thiazolidinone) ring N-substituted with an acetic acid moiety.[1]

  • Acidic Headgroup: The carboxylic acid (pKa ~3-4) mimics the substrate carboxylates of various enzymes, providing a key electrostatic anchor point (e.g., interacting with Arg/Lys residues in anion-binding pockets).

  • Active Methylene (C5): The C5 position is highly acidic and reactive. It readily undergoes Knoevenagel condensation with aldehydes to form 5-arylidene derivatives .[1]

  • Michael Acceptor: In 5-arylidene derivatives, the exocyclic double bond can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic cysteine residues in proteins. This reactivity is a source of both potent inhibition and promiscuous toxicity.

Primary Biological Target: Aldose Reductase (ALR2)

The most extensively validated target for this scaffold is Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.

Clinical Context: Diabetic Complications

Under hyperglycemic conditions, ALR2 converts excess glucose into sorbitol.[4] Sorbitol accumulation causes osmotic stress, leading to diabetic neuropathy, retinopathy, and nephropathy.

Mechanism of Action

Rhodanine-3-acetic acid derivatives function as non-competitive or mixed-type inhibitors .[1]

  • Binding Mode: The carboxylate group of the acetic acid tail penetrates the "anion-binding pocket" of ALR2, forming hydrogen bonds with Tyr48 , His110 , and Trp111 .

  • Specificity: The hydrophobic rhodanine ring and the 5-substituent (e.g., the cinnamylidene tail in Epalrestat) occupy the hydrophobic specificity pocket, distinguishing ALR2 from the related Aldehyde Reductase (ALR1).

Validated Drug: Epalrestat

Epalrestat is a direct derivative of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid.[1][5] It is the only ALR2 inhibitor currently marketed (in Japan, China, and India) for treating diabetic neuropathy.

Pathway Visualization

The following diagram illustrates the Polyol Pathway and the intervention point of Rhodanine-3-acetic acid derivatives.

PolyolPathwayGlucoseGlucoseSorbitolSorbitol(Osmotic Stress)Glucose->SorbitolNADPH -> NADP+FructoseFructoseSorbitol->FructoseNAD+ -> NADHALR2Aldose Reductase(ALR2)ALR2->GlucoseCatalyzesSDHSorbitol DehydrogenaseRAARhodanine-3-acetic acidDerivatives(e.g., Epalrestat)RAA->ALR2Inhibits

Figure 1: The Polyol Pathway.[4][6][7] Rhodanine-3-acetic acid derivatives inhibit ALR2, preventing Sorbitol accumulation.[1]

Secondary & Emerging Targets

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a negative regulator of insulin signaling. Inhibition of PTP1B prolongs the phosphorylation of the insulin receptor, improving insulin sensitivity.

  • Relevance: Rhodanine-3-acetic acid derivatives mimic the phosphotyrosine substrate.[1] The acidic headgroup binds to the PTP1B active site (Site A), while the hydrophobic tail engages the secondary binding site (Site B), improving selectivity over T-cell protein tyrosine phosphatase (TCPTP).

Antimicrobial Targets (InhA & PMT1)
  • InhA (Mycobacterium tuberculosis): Some derivatives inhibit the enoyl-ACP reductase (InhA), a target of Isoniazid.

  • PMT1 (Fungal): Rhodanine-3-acetic acids have been identified as inhibitors of Protein Mannosyl Transferase 1, disrupting fungal cell wall synthesis.[1]

Critical Analysis: The PAINS Paradox (Scientific Integrity)

Warning: The rhodanine scaffold is classified as a PAINS (Pan-Assay Interference Compound) . In High-Throughput Screening (HTS), rhodanines often appear as "frequent hitters" due to non-specific mechanisms rather than true ligand-protein binding.[1]

Mechanisms of Interference
  • Photometric Interference: The conjugated system absorbs light at wavelengths used in common assays (300–400 nm).

  • Redox Cycling: Generation of hydrogen peroxide in the presence of reducing agents (DTT/TCEP).

  • Colloidal Aggregation: Hydrophobic derivatives may form aggregates that sequester enzymes non-specifically.[1]

  • Covalent modification: The exocyclic double bond can react indiscriminately with nucleophiles.[1]

Validation Workflow

To confirm a rhodanine derivative is a bona fide inhibitor, follow this logic flow:

PAINS_ValidationHitRhodanine Hit Identified(IC50 < 10 µM)Check11. Detergent Test(Add 0.01% Triton X-100)Hit->Check1Decision1Does IC50 shift significantly?Check1->Decision1Artifact1Artifact: AggregatorDecision1->Artifact1YesCheck22. Redox Test(Add Catalase or remove DTT)Decision1->Check2NoDecision2Activity lost?Check2->Decision2Artifact2Artifact: Redox CyclerDecision2->Artifact2YesCheck33. Counter-Screen(Test against unrelated enzyme)Decision2->Check3NoValidValidated Lead(Specific Binder)Check3->Valid

Figure 2: PAINS Validation Workflow. Essential steps to distinguish specific inhibition from assay artifacts.

Experimental Protocols

Protocol: Aldose Reductase (ALR2) Inhibition Assay

This protocol measures the rate of NADPH oxidation.

Reagents:

  • Enzyme: Recombinant human ALR2 (0.1 U/mL).

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.15 mM).

  • Buffer: 50 mM Potassium Phosphate (pH 6.2).

  • Compound: Rhodanine-3-acetic acid derivative (dissolved in DMSO).[1]

Procedure:

  • Preparation: In a quartz cuvette, mix 800 µL Buffer, 50 µL NADPH, and 50 µL Enzyme solution.

  • Incubation: Add 10 µL of test compound (varying concentrations). Incubate at 30°C for 5 minutes.

  • Initiation: Add 90 µL DL-Glyceraldehyde to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 3–5 minutes using a kinetic spectrophotometer.

  • Control: Run a DMSO-only control (0% inhibition) and a Quercetin/Epalrestat control (positive).

  • Calculation: Calculate % Inhibition =

    
    .
    
Protocol: Synthesis of 5-Arylidene Derivatives

The biological activity usually requires substitution at the C5 position.[1]

Reaction: Knoevenagel Condensation.[1][8][9]

  • Mix: 1.0 eq of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid and 1.0 eq of the appropriate aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) in ethanol.

  • Catalyst: Add catalytic amount of piperidine or sodium acetate (3.0 eq).

  • Reflux: Heat at reflux (78°C) for 4–6 hours. Monitor by TLC.[1]

  • Workup: Cool to room temperature. The product usually precipitates. Filter, wash with cold ethanol, and recrystallize from acetic acid/water.

Data Summary: Structure-Activity Relationship (SAR)[1][4][5]

Substituent (R) on AldehydeTargetIC50 / ActivityKey Interaction
None (Unsubstituted Acid) Weak/Inactive> 100 µMLacks hydrophobic tail for specificity pocket.[1]
Cinnamylidene (Epalrestat) ALR2~0.1 µMHydrophobic tail fits specificity pocket; Acid binds anion pocket.
4-Sulfamoylphenyl Carbonic Anhydrase~10 nMSulfonamide binds Zinc; Rhodanine acts as linker.[1]
Benzylidene-2,4-thiazolidinedione PTP1B~5.0 µMMimics phosphotyrosine.[1][9]

References

  • Mermer, A. (2021).[10] The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini-Reviews in Medicinal Chemistry, 21(6), 738-789.[10] Link

  • Ramirez, M. A., & Borja, N. L. (2008). Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy.[11][7][12] Pharmacotherapy, 28(5), 646-655. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

  • Zeng, L. F., et al. (2020). Rhodanine-based compounds: a review of their synthesis and biological activities. European Journal of Medicinal Chemistry, 208, 112774. Link

  • Maccari, R., & Ottanà, R. (2015). Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. Journal of Medicinal Chemistry, 58(5), 2025–2043. Link

Targeting the Polyol Pathway: A Structural and Mechanistic Guide to Aldose Reductase Inhibition by Thiazolidine Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Domain: Metabolic Enzymology, Medicinal Chemistry, and Structural Pharmacology

Executive Summary

As an application scientist specializing in metabolic enzymology, I have observed that the pharmacological targeting of Aldose Reductase (AR; AKR1B1) remains one of the most structurally fascinating challenges in drug design. Under hyperglycemic conditions, the overactivation of the polyol pathway drives the pathogenesis of severe diabetic complications, including neuropathy, nephropathy, and retinopathy. Thiazolidine acetic acid analogs—most notably Epalrestat—represent a premier class of Aldose Reductase Inhibitors (ARIs). This technical guide dissects the mechanistic causality of AR-induced cellular stress, the structural pharmacology of thiazolidine derivatives, and the self-validating experimental protocols required to quantify their inhibitory kinetics.

Mechanistic Causality: The Polyol Pathway and Cellular Stress

To design effective ARIs, we must first understand the physiological versus pathological roles of the target enzyme. Aldose reductase is a cytosolic, monomeric oxidoreductase belonging to the aldo-keto reductase (AKR) superfamily. Under normoglycemic conditions, AR has a low affinity for glucose and primarily functions to detoxify lipid peroxidation products[1].

However, causality shifts drastically during hyperglycemia. When hexokinase becomes saturated, up to 30% of excess glucose is shunted into the polyol pathway, where AR catalyzes its reduction to sorbitol (2)[2]. This triggers a two-pronged mechanism of cellular destruction:

  • Osmotic Stress: Sorbitol is highly hydrophilic and cannot easily diffuse across cell membranes. Its intracellular accumulation causes severe osmotic stress and structural damage to peripheral nerves and the retina (3)[3].

  • Oxidative Stress: The AR-mediated conversion of glucose consumes massive amounts of NADPH. Because NADPH is the obligate cofactor for Glutathione Reductase, its depletion severely compromises the cell's ability to regenerate reduced glutathione (GSH), leaving tissues highly susceptible to oxidative damage[3].

PolyolPathway Glucose Glucose (Hyperglycemia) AR Aldose Reductase (AR) Consumes NADPH Glucose->AR Shunted Sorbitol Sorbitol (Osmotic Stress) AR->Sorbitol NADPH -> NADP+ GSH Depleted GSH (Oxidative Stress) AR->GSH Depletes NADPH pool SDH Sorbitol Dehydrogenase Consumes NAD+ Sorbitol->SDH Fructose Fructose (AGEs Formation) SDH->Fructose NAD+ -> NADH

The Polyol Pathway illustrating glucose shunting, osmotic stress, and NADPH depletion.

Structural Pharmacology of Thiazolidine Acetic Acid Analogs

The active site of AR is characterized by a highly conserved anion-binding pocket (comprising Tyr48, His110, and Trp111) and a highly variable, hydrophobic "specificity pocket" (comprising Leu300 and Cys303).

Thiazolidine acetic acid analogs utilize a bipartite pharmacophore to achieve noncompetitive and reversible inhibition (4)[4]:

  • The Acetic Acid Headgroup: Acts as a bioisostere that anchors deeply into the anion-binding pocket, forming critical hydrogen bonds with Tyr48 and His110.

  • The Thiazolidine/Rhodanine Core: The heterocyclic core (e.g., thiazolidine-2,4-dione or 2-thioxothiazolidin-4-one) rigidly projects a hydrophobic aromatic tail into the specificity pocket. This interaction dictates the compound's selectivity for AR (ALR2) over the closely related Aldehyde Reductase (ALR1)[5].

Quantitative Structure-Activity Relationship (SAR) Data

Recent medicinal chemistry efforts have yielded several highly potent analogs. The data below summarizes the inhibitory kinetics of key thiazolidine acetic acid derivatives.

Table 1: Quantitative SAR Data of Thiazolidine Acetic Acid Analogs

Compound / AnalogTarget EnzymeIC50 ValueKey Structural Feature
Epalrestat ALR2 (AR)~ 0.045 µMRhodanine core, carboxylic acid derivative[1]
Compound 4a ALR2 (AR)0.0497 µMQuinazolinone-based rhodanine-3-acetic acid[1]
Compound 8b ALR2 (AR)0.16 µMBenzothiazole heterocycle + nitro phenacyl hybrid[6]
2-Thioxo-naphthylmethylene Bovine Lens AR~ 0.010 µM (10 nM)1-Naphthyl-substituted 2-thioxo series[7]
NZ-314 ALR2 (AR)Highly Selective3-(3-nitrobenzyl)-2,4,5-trioxoimidazolidine-1-acetic acid[5]

Experimental Methodology: Validating AR Inhibition

A robust experimental protocol must be a self-validating system. To quantify the efficacy of synthesized thiazolidine acetic acid analogs, we employ a continuous spectrophotometric kinetic assay. The following methodology explains not just the how, but the causality behind each experimental choice.

Protocol: Spectrophotometric Quantification of AR Inhibition
  • Enzyme Preparation: Isolate AR from bovine or rat lens homogenate, or utilize recombinant human AKR1B1.

    • Causality: The lens is a primary site of polyol pathway-induced cataractogenesis, providing a physiologically relevant and high-yield source of the enzyme (8)[8].

  • Buffer Optimization: Utilize a 0.1 M sodium phosphate buffer adjusted to pH 6.2.

    • Causality: This specific pH mimics the intracellular environment of the lens and stabilizes the NADPH cofactor against rapid auto-oxidation.

  • Cofactor Integration: Introduce 0.15 mM NADPH to the reaction mixture.

    • Causality: NADPH is the obligate electron donor. Its strong natural absorbance at 340 nm provides a direct, real-time optical window to track the reaction's progress.

  • Inhibitor Pre-Incubation: Introduce the thiazolidine acetic acid analog (ranging from 1 nM to 10 µM) and incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation is critical for establishing steady-state enzyme-inhibitor binding complexes before substrate competition begins, ensuring accurate IC50 determination.

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde (final concentration

    
     M) to trigger the reduction process[8].
    
    • Causality: While glucose is the physiological substrate, DL-glyceraldehyde is highly reactive and provides rapid, linear, and reproducible kinetic readouts necessary for in vitro high-throughput screening.

  • Kinetic Data Acquisition & Validation: Record the linear decrease in absorbance at 340 nm over a 5-minute window.

    • Causality: The stoichiometric oxidation of NADPH to NADP+ directly correlates with AR activity. A self-validating control must include a vehicle-only baseline (0% inhibition) and a known standard like Epalrestat (positive control) to normalize the kinetic curves.

AssayWorkflow Prep 1. Enzyme Prep (Isolate AR / AKR1B1) Buffer 2. Buffer Setup (pH 6.2 Phosphate) Prep->Buffer Cofactor 3. Add NADPH (0.15 mM) Buffer->Cofactor Inhibitor 4. Add Inhibitor (Thiazolidine Analog) Cofactor->Inhibitor Incubate 5. Incubate (5 min @ 37°C) Inhibitor->Incubate Substrate 6. Add Substrate (DL-Glyceraldehyde) Incubate->Substrate Read 7. Spectrophotometry (Absorbance at 340 nm) Substrate->Read

Step-by-step spectrophotometric workflow for validating Aldose Reductase inhibition.

Clinical Translation and Future Directions

Epalrestat remains the only commercially available ARI in many regions, utilized primarily to improve motor and sensory nerve conduction velocity in patients with diabetic neuropathy[2].

Fascinatingly, the structural versatility of thiazolidine acetic acid analogs is opening new therapeutic doors. Recent high-throughput screening has identified Epalrestat as a first-in-class enzyme potentiator for Phosphomannomutase 2 (PMM2), offering a novel repurposing strategy for the congenital disorder of glycosylation PMM2-CDG (9)[9]. As we continue to refine the thiazolidine-2,4-dione scaffold, the potential to develop highly selective, dual-action ARIs with antioxidant properties remains a highly active area of pharmacological research.

References

  • Mechanism of Action of Epalrestat | droracle.ai | 2

  • What is the mechanism of Epalrestat? | patsnap.com | 3

  • Epalrestat - Wikipedia | wikipedia.org | 4

  • Repurposing the aldose reductase inhibitor and diabetic neuropathy drug epalrestat for the congenital disorder of glycosylation PMM2-CDG | bioRxiv | 9

  • Highly Selective Aldose Reductase Inhibitors. 1. 3-(Arylalkyl)-2,4,5-trioxoimidazolidine-1-acetic Acids | ACS Publications |5

  • Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency | RSC Publishing | 1

  • Alterations of aldose reductase and superoxide dismutase activities by some chromonyl-2, 4-thiazolidinedione derivatives | DergiPark |8

  • Synthesis, Activity, and Molecular Modeling of New 2,4-Dioxo-5-(naphthylmethylene)-3-thiazolidineacetic Acids and 2-Thioxo Analogues as Potent Aldose Reductase Inhibitors | ACS Publications | 7

  • Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity | ResearchGate | 6

Sources

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid , a specific heterocyclic building block used in medicinal chemistry. Unlike its more common analogues (rhodanine or thiazolidine-2,4-dione derivatives), this compound features a single carbonyl group at the C2 position, imparting distinct electronic and steric properties valuable for peptidomimetic and scaffold design.

Executive Summary

2-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid (CAS 851116-64-8) is a specialized pharmaceutical intermediate. Structurally, it consists of a saturated 1,3-thiazolidine ring with a ketone at position 2 and an acetic acid moiety attached to the nitrogen atom (position 3).

This compound serves as a critical scaffold in the synthesis of peptidomimetics and enzyme inhibitors . Its unique "2-oxo" core differentiates it from the "2,4-dioxo" (glitazone) and "2-thioxo-4-oxo" (rhodanine) classes, offering a more chemically stable carbamate-like linkage that resists metabolic hydrolysis better than its thioxo counterparts.

Nomenclature & Identification

Accurate identification is paramount due to the high frequency of structural isomers in thiazolidine chemistry.

Core Identifiers
ParameterValue
IUPAC Name 2-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid
Common Synonyms 3-Carboxymethyl-1,3-thiazolidin-2-one; (2-Oxo-thiazolidin-3-yl)-acetic acid
CAS Registry Number 851116-64-8
Molecular Formula C₅H₇NO₃S
Molecular Weight 161.18 g/mol
SMILES O=C(O)CN1CCSC1=O
InChI Key Unique key required for database verification (check specific vendor COA)
Structural Distinction

Researchers often confuse this compound with Rhodanine-3-acetic acid (CAS 5718-83-2). The distinction is critical for reactivity:

  • Target Compound: C=O at pos 2; CH₂ at pos 4. (Stable Carbamate/Thiocarbamate hybrid)

  • Rhodanine Analog: C=S at pos 2; C=O at pos 4. (Reactive Michael acceptor)

Physicochemical Profile

The following data supports experimental design, particularly for solubility and extraction protocols.

PropertyValue (Experimental/Predicted)Implications for Handling
Physical State White to Off-white SolidHygroscopic; store in desiccator.
Melting Point 145–148 °C (Typical range for class)Suitable for solid-phase synthesis.
pKa (Acid) ~3.8 – 4.2Deprotonates in physiological pH; forms salts easily.
LogP ~ -0.5 to 0.2Hydrophilic; requires polar organic solvents (DMSO, DMF).
Solubility DMSO, Methanol, Water (pH > 7)Poor solubility in non-polar solvents (Hexane, DCM).

Synthetic Routes & Manufacturing

The synthesis of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid follows a Convergent Alkylation Strategy . This protocol is preferred over cyclization of linear precursors because it utilizes the stable, commercially available thiazolidin-2-one core, ensuring higher purity and yield.

Reaction Logic (Causality)
  • Core Selection: Thiazolidin-2-one is selected as the nucleophile. The N-H proton is acidic (pKa ~13-14) due to the flanking carbonyl and sulfur, allowing deprotonation by mild-to-strong bases.

  • Alkylation: Ethyl bromoacetate is used instead of the free acid to prevent side reactions (salt formation). The ester acts as a protecting group.

  • Hydrolysis: Mild alkaline hydrolysis cleaves the ester without opening the thiazolidine ring.

Detailed Protocol (Self-Validating System)

Step 1: N-Alkylation (Ester Formation)

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvation: Dissolve Thiazolidin-2-one (10 mmol, 1.03 g) in anhydrous Acetone (50 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (20 mmol, 2.76 g). The excess base ensures complete deprotonation and scavenges HBr.

  • Reagent Addition: Add Ethyl Bromoacetate (11 mmol, 1.22 mL) dropwise. Note: Excess alkyl halide drives the reaction to completion.

  • Reflux: Heat to reflux (56 °C) for 6–8 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material spot (Rf ~0.3) should disappear.

  • Workup: Filter off the inorganic salts (KBr, excess K₂CO₃). Evaporate the filtrate to obtain the intermediate ester (Ethyl 2-(2-oxothiazolidin-3-yl)acetate).

Step 2: Hydrolysis to Free Acid

  • Solvation: Dissolve the crude ester in Methanol (20 mL).

  • Hydrolysis: Add 1N NaOH (15 mL). Stir at room temperature for 2 hours.

  • Validation: Check pH; it should remain >10.

  • Isolation: Acidify carefully with 1N HCl to pH ~2. The product may precipitate. If not, extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

Synthesis cluster_0 Critical Control Points Start Thiazolidin-2-one (Core Scaffold) Inter Intermediate Ester (N-Alkylation) Start->Inter Reflux/Acetone (SN2 Reaction) Reagent Ethyl Bromoacetate + K2CO3 Reagent->Inter Product Target Acid: 2-(2-oxo-1,3-thiazolidin-3-yl) acetic acid Inter->Product 1. Hydrolysis 2. Acidification (HCl) Hydrolysis NaOH / MeOH (Ester Cleavage)

Caption: Step-wise synthesis via N-alkylation and hydrolysis. The ester intermediate allows for purification before the final acid generation.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be observed.

1H NMR (DMSO-d6, 400 MHz)
  • δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D₂O.

  • δ 3.95 ppm (s, 2H): N-methylene protons (N-CH ₂-COOH). Diagnostic singlet.

  • δ 3.60 ppm (t, 2H): Ring protons at C5 (S-CH ₂).

  • δ 3.25 ppm (t, 2H): Ring protons at C4 (N-CH ₂).

  • Note: The absence of a signal at δ 4.0-4.5 ppm (typical for C5 in 4-oxo derivatives) confirms the 2-oxo structure.

IR Spectroscopy (KBr)
  • 1710–1730 cm⁻¹: C=O stretch (Carboxylic acid).

  • 1650–1670 cm⁻¹: C=O stretch (Thiazolidinone ring, carbamate-type).

  • 2500–3000 cm⁻¹: O-H stretch (Broad, carboxylic acid dimer).

Applications in Drug Development

This compound functions as a versatile "linker" and pharmacophore modulator.

Peptidomimetics

The thiazolidin-2-one ring acts as a proline isostere . When incorporated into peptide chains, it restricts conformational flexibility, potentially locking the peptide into a bioactive conformation (e.g., beta-turn mimicry).

Fragment-Based Drug Discovery (FBDD)

The carboxylic acid tail allows for rapid coupling to amines via amide bond formation, making it an ideal "cap" for fragment libraries targeting:

  • Metalloenzymes: The sulfur atom and carboxylate can chelate metal ions (Zn²⁺).

  • GPCRs: As a bioisostere for other cyclic amino acids.

Immunomodulation

Structurally related to Pidotimod (a thiazolidine-4-carboxylic acid derivative), this core is investigated for its potential to modulate immune responses by mimicking bacterial cell wall components.

Structural Activity Relationship (SAR) Map

SAR Center 2-(2-oxo-1,3-thiazolidin-3-yl) acetic acid Acid Carboxylic Acid (Linker / H-Bond Donor) Center->Acid Ring Thiazolidin-2-one Ring (Proline Mimic / Rigid Core) Center->Ring Sulfur Sulfur Atom (Metabolic Stability / Chelation) Center->Sulfur Library Combinatorial Libraries (Amide coupling) Acid->Library Derivatization Peptide Peptidomimetics (Beta-turn induction) Ring->Peptide Conformational Lock

Caption: Functional decomposition of the molecule highlighting its utility in medicinal chemistry campaigns.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The thioether linkage is susceptible to slow oxidation to sulfoxide/sulfone if exposed to air/light for prolonged periods.

  • Disposal: Incineration with scrubber for sulfur oxides.

References

  • BLD Pharm. (2025). Product Analysis: 2-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid (CAS 851116-64-8). Retrieved from

  • PubChem. (2025).[1] Compound Summary: Thiazolidine Derivatives. National Library of Medicine. Retrieved from [1]

  • ChemicalBook. (2025). Rhodanine-3-acetic acid vs Thiazolidinone derivatives. Retrieved from [2]

  • Cayman Chemical. (2025). Thiazolidine Building Blocks for Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). Synthesis of Heterocyclic Carboxylic Acids. Retrieved from

Sources

Thiazolidine Ring System: Biological Significance & Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolidine ring system, particularly the 2,4-thiazolidinedione (TZD) scaffold, represents a cornerstone in medicinal chemistry, most notably as the pharmacophore for the "glitazone" class of antidiabetic drugs.[1] Beyond its established role as a Peroxisome Proliferator-Activated Receptor gamma (PPAR


) agonist, this heterocycle exhibits a pleiotropic biological profile, including potent antimicrobial, anti-inflammatory, and antiproliferative activities.[2] This guide provides a rigorous technical review of the thiazolidine scaffold, dissecting its molecular mechanisms, structure-activity relationships (SAR), and validated experimental protocols for synthesis and biological screening.

Chemical Foundation & Synthesis

The thiazolidine ring is a five-membered saturated heterocycle containing sulfur at position 1 and nitrogen at position 3.[3] The 2,4-dione derivative (TZD) is the most biologically significant variant, characterized by an acidic proton at the N-3 position (


), which allows for facile hydrogen bonding and salt formation.
Core Synthesis Workflow

The synthesis of the TZD core and its subsequent derivatization typically follows a two-stage process: cyclization followed by Knoevenagel condensation.

Figure 1: Thiazolidine Synthesis & Derivatization Workflow

G Start Chloroacetic Acid + Thiourea Inter Cyclization (Acidic Hydrolysis) Start->Inter Reflux/H2O Core 2,4-Thiazolidinedione (TZD Core) Inter->Core HCl/Reflux Condense Knoevenagel Condensation Core->Condense + Ar-CHO Piperidine Cat. Final 5-Arylidene-TZD Derivatives Condense->Final Toluene/Reflux

Caption: Step-wise synthesis of 5-arylidene-2,4-thiazolidinedione derivatives from basic precursors.

Pharmacology: The PPAR Axis

The primary clinical utility of TZDs stems from their high-affinity binding to PPAR


, a nuclear receptor superfamily member regulating glucose homeostasis and lipid metabolism.[1][4][5]
Mechanism of Action

Upon ligand binding, PPAR


 undergoes a conformational change, stabilizing helix 12. This allows the receptor to heterodimerize with the Retinoid X Receptor (RXR).[5][6] The complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting co-activators (e.g., PGC-1

) and releasing co-repressors (e.g., NCoR).

Figure 2: PPAR


 Signaling Pathway [1]

PPAR_Pathway Ligand TZD Ligand (Thiazolidine) PPAR PPAR-gamma (Inactive) Ligand->PPAR Activation Complex Ligand-PPAR Complex PPAR->Complex Heterodimer PPAR-RXR Heterodimer Complex->Heterodimer RXR RXR (Retinoid X Receptor) RXR->Heterodimer Dimerization DNA PPRE (DNA Promoter) Heterodimer->DNA Nuclear Translocation Transcription Gene Transcription (GLUT4, Adiponectin) DNA->Transcription Co-activator Recruitment Outcome Insulin Sensitization Lipid Storage Transcription->Outcome

Caption: Molecular cascade of TZD-induced PPAR-gamma activation leading to metabolic regulation.

Structure-Activity Relationship (SAR)

Optimizing the thiazolidine ring involves strategic substitution at the N-3 and C-5 positions.

PositionModificationBiological Effect
Ring Core Saturated ThiazolidineEssential for PPAR

binding affinity.
C-2 & C-4 Carbonyl (C=O)Hydrogen bond acceptors; critical for receptor pocket anchoring.
N-3 Alkyl/Aryl SubstitutionBulky groups (e.g., benzyl) can enhance lipophilicity and potency but may alter solubility. Unsubstituted N-H is acidic.
C-5 Benzylidene/ArylideneCrucial for activity. Introduction of hydrophobic aromatic rings via a methylene linker improves hydrophobic interactions with the receptor LBD.
Linker Ether/AlkoxyIn glitazones (e.g., Rosiglitazone), an ether linker connects the TZD head to the aromatic tail, optimizing flexibility.

Experimental Protocols

The following protocols are standardized for research applications. Safety Note: All procedures involving chloroacetic acid and biological assays must be performed under a fume hood with appropriate PPE.

Protocol A: Synthesis of 2,4-Thiazolidinedione

Objective: To synthesize the core scaffold for further derivatization.

  • Reagents: Chloroacetic acid (0.6 mol), Thiourea (0.6 mol), Concentrated HCl (60 mL), Water.

  • Dissolution: In a 250 mL three-neck flask, dissolve chloroacetic acid in 60 mL water. Separately dissolve thiourea in 60 mL water and add to the flask.

  • Reaction: Stir for 15 minutes. A white precipitate may form.[7] Slowly add concentrated HCl dropwise.

  • Reflux: Heat the mixture to reflux (100–110°C) for 10–12 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will crystallize as white needles.

  • Purification: Filter the solid, wash with cold water to remove acid traces, and recrystallize from ethanol.

    • Validation: Melting point should be 123–125°C.[7]

Protocol B: PPAR Ligand Screening (Fluorescence Displacement)

Objective: To determine the binding affinity (


) of novel thiazolidine derivatives.
  • Principle: Competitive displacement of a fluorescent probe bound to the PPAR

    
     Ligand Binding Domain (LBD).[8][9] Loss of fluorescence indicates binding.[9]
    
  • Reagents: Recombinant Human PPAR

    
    -LBD, Fluorescent Probe (e.g., Fluormone™ Pan-PPAR Green), Assay Buffer, Test Compounds (in DMSO).
    
  • Preparation:

    • Dilute test compounds in DMSO to 100x final concentration.

    • Prepare PPAR

      
      -LBD/Probe complex in assay buffer.
      
  • Assay Setup (384-well Black Plate):

    • Add 10

      
      L of 2x PPAR
      
      
      
      -LBD/Probe mix.
    • Add 10

      
      L of 2x Test Compound (serial dilutions).
      
    • Include controls: DMSO only (0% inhibition), Rosiglitazone (Positive Control).

  • Incubation: Incubate at room temperature for 2–4 hours in the dark to reach equilibrium.

  • Measurement: Read fluorescence polarization (FP) or intensity (Ex/Em specific to probe).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Therapeutic Spectrum Beyond Diabetes

While famous for diabetes, the thiazolidine ring exhibits diverse bioactivity:

  • Anticancer: 5-benzylidene derivatives induce apoptosis in MCF-7 (breast) and A549 (lung) cancer lines via ROS generation and JNK pathway modulation, often independently of PPAR

    
    .
    
  • Antimicrobial: New derivatives show efficacy against MRSA and Candida albicans, likely by disrupting bacterial cell wall synthesis or metabolic pathways.

References

  • Thiazolidinediones - Mechanisms of Action. Australian Prescriber (2004).

  • Peroxisome Proliferator-Activated Receptor-γ Agonists and Diabetes. PMC (2020).

  • Biological Activities of Thiazolidine - A Review. SciSpace (2022).

  • Synthesis of Thiazolidine-2,4-dione Derivatives: Anticancer and Antimicrobial Studies. PMC (2015).

  • PPARγ Ligand Screening/Characterization Assay Kit Protocol. Abcam/BioVision.

Sources

Technical Guide: Thiazolidine Acetic Acid Derivatives as Next-Generation Insulin Sensitizers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Non-TZD Insulin Sensitizers Based on Thiazolidine Acetic Acid Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Glitazones

For decades, Thiazolidinediones (TZDs) like Rosiglitazone and Pioglitazone served as the gold standard for insulin sensitization, acting as full agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPAR


). However, their clinical utility is severely compromised by "class effects"—weight gain, fluid retention, and bone fractures—driven by full PPAR

activation.

This guide focuses on a pivotal shift in medicinal chemistry: the development of Non-TZD insulin sensitizers based on the Thiazolidine Acetic Acid (TAA) scaffold . Unlike classic 2,4-diones, these derivatives—specifically thiazolidin-4-one-acetic acids and rhodanine-3-acetic acids —exhibit a distinct pharmacological profile. They function primarily as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors or Selective PPAR Modulators (SPPARMs) , decoupling insulin sensitization from adipogenesis and edema.

Chemical Scaffold & Structure-Activity Relationship (SAR)

The transition from a toxic TZD profile to a safer TAA profile hinges on specific structural modifications. The core objective is to retain the acidic head group required for receptor/enzyme interaction while altering the heterocyclic core to shift affinity from PPAR


 (adipogenic) to PTP1B (insulin signaling).
The Pharmacophore Shift
  • Classic TZD (Glitazone): Contains a thiazolidine-2,4-dione ring.[1] The acidic proton at N-3 (pKa ~6.8) is crucial for PPAR

    
     binding.
    
  • Thiazolidine Acetic Acid (TAA): Replaces the N-H acidic center with an N-acetic acid or C-acetic acid side chain.

    • Scaffold A (Thiazolidin-4-ones): Lacks the C2 carbonyl. Often substituted at C2 with lipophilic aromatics.

    • Scaffold B (Rhodanines): Thiazolidine-2-thioxo-4-ones. The sulfur at C2 enhances lipophilicity and PTP1B active site penetration.

SAR Logic for Insulin Sensitization
Structural DomainModification in TAA DerivativesBiological Consequence
Head Group Acetic Acid (-CH

COOH)
attached to N-3 or C-5.
Mimics the phosphate group of phosphotyrosine (pTyr), the natural substrate of PTP1B.
Core Ring Thiazolidin-4-one or Rhodanine .Reduces full PPAR

transcriptional activity; enhances specificity for PTP1B catalytic pocket (site A).
Linker Methylidene or Hydrazide linkers.Provides rigid spacing to position the lipophilic tail into the "second aryl phosphate binding site" of PTP1B.
Lipophilic Tail Substituted phenyl/indole rings.Increases potency via hydrophobic interactions; critical for cell permeability (often a limitation of acid-based drugs).

Mechanisms of Action (MOA)

The TAA scaffold operates via two primary non-TZD pathways.

Primary Mechanism: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway.[2][3] It dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS-1), terminating the signal.

  • The TAA Advantage: The carboxylic acid moiety of thiazolidine acetic acid acts as a bioisostere for the phosphate group on tyrosine. It binds to the PTP1B active site (Cys215), preventing the enzyme from deactivating the insulin receptor.

  • Result: Prolonged phosphorylation of IR/IRS-1

    
     Enhanced PI3K/Akt signaling 
    
    
    
    Increased GLUT4 translocation
    
    
    Glucose uptake without lipid storage.
Secondary Mechanism: PPAR Partial Agonism (SPPARM)

Unlike full agonists (Rosiglitazone) that stabilize Helix 12 of the PPAR


 Ligand Binding Domain (LBD) leading to maximum transcription (and side effects), TAA derivatives often bind to distinct sub-pockets (e.g., between Helix 3 and the 

-sheet).
  • Effect: They induce a conformational change that recruits co-activators for glucose metabolism genes (e.g., GLUT4, adiponectin) but not for lipogenic genes (e.g., aP2).

Visualizing the Signaling Pathway

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 (Phosphorylated) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt / PKB PI3K->Akt Phosphorylates GLUT4_Cyto GLUT4 (Cytosolic) Akt->GLUT4_Cyto Translocation Signal GLUT4_Mem GLUT4 (Membrane) GLUT4_Cyto->GLUT4_Mem Translocation Glucose Glucose Uptake GLUT4_Mem->Glucose Transport PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS Dephosphorylates TAA_Drug Thiazolidine Acetic Acid Derivative TAA_Drug->PTP1B Inhibits (Restores Signaling)

Figure 1: Mechanism of Action.[2] TAA derivatives inhibit PTP1B, preventing the dephosphorylation of the Insulin Receptor and restoring glucose uptake signaling.

Experimental Protocols & Validation

To validate a TAA derivative as a true "Non-TZD" sensitizer, one must demonstrate: (1) PTP1B inhibition,[2][3][4] (2) Cellular glucose uptake, and (3) Lack of adipogenesis (the "Non-TZD" safety check).

Protocol A: PTP1B Enzymatic Inhibition Assay

Rationale: To quantify the direct binding affinity of the TAA derivative to the target enzyme.

  • Reagents: Recombinant human PTP1B (residues 1–322), Substrate (p-Nitrophenyl phosphate, pNPP), Assay Buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT, 0.05% NP-40).

    • Note:NP-40 is critical to prevent false positives caused by compound aggregation (promiscuous inhibition).

  • Procedure:

    • Dissolve TAA test compounds in DMSO.

    • Incubate PTP1B (10 nM final) with test compound for 10 min at 37°C.

    • Initiate reaction by adding pNPP (2 mM final).

    • Measure absorbance at 405 nm (formation of p-nitrophenol) continuously for 20 min.

  • Calculation: Determine IC

    
     using non-linear regression (GraphPad Prism).
    
  • Control: Sodium Orthovanadate (Standard inhibitor).

Protocol B: Glucose Uptake Assay (L6 Myotubes)

Rationale: To confirm that enzymatic inhibition translates to functional insulin sensitization in muscle cells (the primary site of glucose disposal).

  • Cell Culture: Differentiate L6 rat skeletal muscle myoblasts into myotubes (2% horse serum, 5-7 days).

  • Starvation: Serum-starve cells for 18 hours in DMEM (low glucose).

  • Treatment:

    • Pre-treat with TAA compound (1–50

      
      M) for 1 hour.
      
    • Stimulate with sub-maximal Insulin (100 nM) for 20 min.

  • Uptake:

    • Add 2-Deoxy-D-[

      
      H]glucose (0.5 
      
      
      
      Ci/mL) for 10 min.
    • Wash 3x with ice-cold PBS (stops transport).

    • Lyse cells (0.1 N NaOH) and count radioactivity (Liquid Scintillation).

  • Validation: Significant increase in uptake vs. Insulin alone indicates sensitization.

Protocol C: Adipogenesis Assay (3T3-L1 Differentiation)

Rationale: To prove the compound is "Non-TZD" (i.e., does not induce weight gain).

  • Method: Treat 3T3-L1 pre-adipocytes with test compound vs. Rosiglitazone (Positive Control) for 7 days.

  • Staining: Stain lipid droplets with Oil Red O .

  • Outcome: A successful TAA candidate will show minimal lipid accumulation compared to Rosiglitazone.

Comparative Data Analysis

The following table summarizes the typical profile of a Thiazolidine Acetic Acid derivative compared to a classic TZD.

FeatureRosiglitazone (Classic TZD)TAA Derivative (Non-TZD)
Primary Target PPAR

(Full Agonist)
PTP1B (Inhibitor) / PPAR

(Partial)
PTP1B IC

> 100

M (Inactive)
0.5 – 5.0

M
(Potent)
Glucose Uptake (Fold) ~2.5x~2.0x – 3.0x
Adipogenesis (Lipid) High (Weight Gain)Low / Negligible
Edema Risk High (Na

retention)
Low
Key Moiety 2,4-Dione Ring4-One-Acetic Acid

Experimental Workflow Diagram

Workflow Design Scaffold Design (Thiazolidine Acetic Acid) Synth Synthesis (Knoevenagel Condensation) Design->Synth Screen_Enz Enzymatic Screen (PTP1B Inhibition) Synth->Screen_Enz Screen_Cell Functional Screen (L6 Glucose Uptake) Screen_Enz->Screen_Cell IC50 < 10 uM Safety Safety Screen (3T3-L1 Adipogenesis) Screen_Cell->Safety EC50 < 5 uM Safety->Design High Lipid (Iterate) Lead Lead Candidate (High Uptake / Low Lipid) Safety->Lead Low Adipogenicity

Figure 2: Drug Discovery Workflow. A self-validating loop ensuring candidates meet the "Non-TZD" safety criteria before selection.

References

  • Synthesis and preclinical evaluation of new thiazolidin-4-ones substituted with p-chlorophenoxy acetic acid. Source: PubMed/NIH. URL:[Link]

  • Discovery of novel PTP1B inhibitors with antihyperglycemic activity. Source: Acta Pharmacologica Sinica (PMC). URL:[Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Source: Molecules (MDPI). URL:[Link]

  • Novel Indole Clubbed Thiazolidinediones as Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Source: ResearchGate.[5] URL:[Link]

  • Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. Source: PPAR Research (Hindawi/PMC). URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid from Thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazolidine ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents[1]. Specifically, functionalized thiazolidin-2-ones serve as critical bioisosteric building blocks for advanced active pharmaceutical ingredients (APIs). This application note details a highly efficient, four-step synthetic protocol to obtain 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid starting from inexpensive and readily available thiourea.

By avoiding direct alkylation with unprotected haloacetic acids—which often leads to complex mixtures and poor yields—this protocol utilizes an ester-protected intermediate to ensure high regioselectivity and overall yield.

Mechanistic Pathway & Causality (E-E-A-T)

As a self-validating synthetic system, each step in this workflow is designed with clear mechanistic causality and built-in analytical checkpoints.

  • Step 1: S-Alkylation & Intramolecular Cyclization The reaction of thiourea with 1,2-dibromoethane initiates via the nucleophilic attack of the thiourea sulfur onto the electrophilic carbon of the dibromide, displacing the first bromide ion[2]. Bromide is specifically chosen over chloride due to its superior leaving-group ability, which facilitates the subsequent intramolecular cyclization. The unshared electron pair on the nitrogen then attacks the adjacent carbon, displacing the second bromide to form the 5-membered 2-amino-2-thiazoline ring as a hydrobromide salt.

  • Step 2: Acid-Catalyzed Hydrolytic Deamination The cyclic imine/amine moiety of 2-amino-2-thiazoline is highly stable under neutral conditions. Refluxing in strong aqueous acid (2M HCl) protonates the imine nitrogen, drastically increasing the electrophilicity of the C2 carbon. Nucleophilic attack by water leads to the expulsion of ammonia (as ammonium chloride), yielding the thiazolidin-2-one core.

  • Step 3: Base-Mediated N-Alkylation Thiazolidin-2-one possesses a relatively acidic NH proton (

    
    ). In a polar aprotic solvent like DMF, anhydrous potassium carbonate (
    
    
    
    ) is sufficiently basic to deprotonate the nitrogen, generating a highly nucleophilic amide anion. Subsequent
    
    
    attack on ethyl bromoacetate cleanly yields ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate [3]. Using the ethyl ester instead of chloroacetic acid prevents the carboxylate from competing as a nucleophile, ensuring strict N-alkylation[4].
  • Step 4: Saponification & Acidification Base-catalyzed hydrolysis (saponification) of the ethyl ester using aqueous NaOH in THF rapidly cleaves the ester linkage. Subsequent acidification with HCl to pH ~2 protonates the carboxylate, driving the precipitation of the final product, 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid , in high purity.

Synthetic Workflow Visualization

SynthesisPathway A Thiourea + 1,2-Dibromoethane B 2-Amino-2-thiazoline (Intermediate 1) A->B Cyclization (Reflux) C Thiazolidin-2-one (Intermediate 2) B->C Hydrolysis (HCl, Reflux) D Ethyl 2-(2-oxo-1,3- thiazolidin-3-yl)acetate C->D N-Alkylation (K2CO3, DMF) E 2-(2-oxo-1,3-thiazolidin- 3-yl)acetic acid D->E Saponification (NaOH, H2O)

Four-step synthetic workflow for 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid from thiourea.

Experimental Protocols

Step 1: Synthesis of 2-Amino-2-thiazoline hydrobromide
  • Reagents: Thiourea (7.61 g, 100 mmol), 1,2-dibromoethane (20.6 g, 110 mmol), Absolute Ethanol (100 mL).

  • Procedure:

    • Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

    • Dissolve thiourea in absolute ethanol, then add 1,2-dibromoethane dropwise at room temperature.

    • Heat the mixture to reflux (approx. 78 °C) for 14 hours.

    • Validation Checkpoint: The reaction transitions from a clear solution to a thick white suspension as the hydrobromide salt precipitates.

    • Cool the flask in an ice bath for 1 hour. Filter the precipitate under vacuum, wash with cold ethanol (2 × 20 mL), and dry under vacuum to afford the product.

Step 2: Synthesis of Thiazolidin-2-one
  • Reagents: 2-Amino-2-thiazoline hydrobromide (15.0 g, ~82 mmol), 2M Aqueous HCl (80 mL).

  • Procedure:

    • Suspend the Step 1 product in 2M aqueous HCl in a 250 mL round-bottom flask.

    • Reflux the mixture at 100 °C for 12 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material spot (ninhydrin positive) will disappear, replaced by a higher

      
       UV-active spot.
      
    • Cool to room temperature and extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Combine the organic layers, dry over anhydrous

      
      , filter, and concentrate under reduced pressure to yield a white crystalline powder.
      
Step 3: Synthesis of Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate
  • Reagents: Thiazolidin-2-one (5.16 g, 50 mmol), Ethyl bromoacetate (9.18 g, 55 mmol), Anhydrous

    
     (10.3 g, 75 mmol), Anhydrous DMF (50 mL).
    
  • Procedure:

    • Dissolve thiazolidin-2-one in anhydrous DMF under a nitrogen atmosphere.

    • Add anhydrous

      
       and stir at room temperature for 30 minutes to ensure complete deprotonation.
      
    • Add ethyl bromoacetate dropwise over 10 minutes. Heat the reaction to 60 °C for 5 hours.

    • Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should show complete consumption of the starting material (

      
       ~0.2) and the appearance of a new product spot (
      
      
      
      ~0.6).
    • Quench the reaction by pouring it into 150 mL of ice water. Extract with Ethyl Acetate (3 × 50 mL).

    • Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over

      
       and concentrate to yield a pale yellow oil.
      
Step 4: Synthesis of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid
  • Reagents: Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetate (7.57 g, 40 mmol), NaOH (3.2 g, 80 mmol), THF (40 mL), Water (40 mL), 2M HCl.

  • Procedure:

    • Dissolve the ester from Step 3 in a 1:1 mixture of THF and water.

    • Add solid NaOH and stir vigorously at room temperature for 2 hours.

    • Validation Checkpoint: TLC (Hexane:EtOAc 1:1) will show the disappearance of the ester spot.

    • Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath.

    • Slowly acidify the aqueous layer with 2M HCl until the pH reaches ~2. A dense white precipitate will form immediately.

    • Filter the precipitate, wash with ice-cold water (2 × 15 mL), and dry under high vacuum overnight to afford the pure target compound.

Quantitative Data Summary

StepIntermediate / ProductPhysical StateYield (%)Key Analytical Marker (

H NMR / IR)
1 2-Amino-2-thiazoline·HBrWhite crystalline solid88 - 92

3.50 (t, 2H, S-CH

), 3.95 (t, 2H, N-CH

)
2 Thiazolidin-2-oneWhite powder78 - 82

8.10 (br s, 1H, NH); C=O stretch at 1680 cm

3 Ethyl 2-(2-oxo-1,3-thiazolidin-3-yl)acetatePale yellow oil82 - 86

4.15 (q, 2H, O-CH

), 4.00 (s, 2H, N-CH

-C=O)
4 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acidWhite solid90 - 95

12.8 (br s, 1H, COOH), absence of ethyl signals

References

1.1 - Journal of Advanced Scientific Research 2. 2 - VDOC.PUB 3.3 - ResearchGate 4.4 - ACS Publications

Sources

Application Note: Microwave-Assisted Three-Component Synthesis of Thiazolidin-4-one Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Nomenclature

In modern medicinal chemistry, the 4-thiazolidinone scaffold is a privileged heterocycle, exhibiting profound[1]. The terminology "thiazolidin-4-one acetic acid synthesis" encompasses two critical dimensions in organic methodology:

  • The Core Reagent: The fundamental construction of the thiazolidin-4-one ring relies on the cyclocondensation of an amine, an aldehyde, and a sulfur-containing acetic acid derivative—specifically mercaptoacetic acid (thioglycolic acid)[2].

  • The Target Derivative: When an amino acid such as glycine (aminoacetic acid) is utilized as the primary amine precursor, the resulting product is a thiazolidin-4-one acetic acid derivative (e.g., 3-(carboxymethyl)thiazolidin-4-one), a highly sought-after pharmacophore.

Conventional syntheses of these scaffolds often suffer from prolonged reaction times (10–24 hours), harsh conditions, and suboptimal yields. This application note details a highly efficient, self-validating microwave-assisted one-pot cyclocondensation protocol. By leveraging dielectric heating, this method drastically[3].

Mechanistic Insights & Causality

To optimize this protocol, one must understand the causality behind the molecular interactions and the heating mechanism. The synthesis proceeds via a tandem reaction sequence:

  • Imine Formation: The of the aldehyde[2]. We utilize glacial acetic acid as both the solvent and a mild protic catalyst to protonate the aldehyde, accelerating dehydration to form the Schiff base (imine intermediate).

  • Thioacetalization & Cyclocondensation: Mercaptoacetic acid is introduced. Its highly nucleophilic sulfhydryl (-SH) group attacks the imine carbon. Subsequent intramolecular cyclization occurs via the nucleophilic attack of the secondary amine nitrogen onto the carboxylic acid carbonyl, releasing a second molecule of water.

  • The Microwave Advantage: Microwave irradiation directly couples with the polar reaction medium (acetic acid has a moderate loss tangent,

    
    ), causing rapid volumetric heating. This circumvents the thermal wall effects of conventional convective heating, providing the precise activation energy required for the rate-limiting cyclocondensation step without thermally degrading the sensitive mercaptoacetic acid[1].
    

Mechanism A Aromatic Aldehyde C Schiff Base (Imine) A->C -H₂O B Primary Amine (e.g., Glycine) B->C E Thioacetal Intermediate C->E + SH-CH₂-COOH D Mercaptoacetic Acid D->E F Thiazolidin-4-one Acetic Acid Derivative E->F MW Heating (-H₂O)

Mechanistic pathway of the three-component synthesis of thiazolidin-4-ones.

Data Presentation: Conventional vs. Microwave Optimization

The transition from conventional reflux to microwave irradiation yields quantifiable improvements across all synthetic metrics.

ParameterConventional RefluxMicrowave IrradiationMechanistic Causality / Impact
Reaction Time 10–18 hours10–20 minutesDielectric heating provides instantaneous, volumetric energy transfer.
Product Yield 50–65%85–95%Rapid kinetics minimize thermal degradation and side-product formation.
Heating Profile Convective (Wall-to-center)Dielectric (Uniform)Eliminates localized hot spots, preventing mercaptoacetic acid decarboxylation.
E-Factor (Waste) HighLowSolvent minimization and high atom economy via one-pot cyclocondensation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring reproducibility and structural integrity at each phase.

Phase 1: Reagent Preparation
  • Action: In a 30 mL microwave-transparent quartz or borosilicate glass vessel, sequentially add the amine (10 mmol, e.g., glycine for acetic acid derivatives), the aromatic aldehyde (10 mmol), and mercaptoacetic acid (12 mmol).

  • Causality: A slight 1.2x molar excess of mercaptoacetic acid compensates for potential trace volatilization and drives the equilibrium of the thioacetalization step forward, ensuring complete consumption of the Schiff base.

Phase 2: Solvent and Catalyst Addition
  • Action: Add 10–15 mL of glacial acetic acid and a catalytic amount of anhydrous ZnCl₂ (5 mol%).

  • Causality: [4]. ZnCl₂ acts as an orthogonal Lewis acid to further activate sterically hindered imine carbons, facilitating the nucleophilic attack of the thiol.

Phase 3: Microwave Irradiation
  • Action: Seal the vessel with a pressure-rated Teflon cap. Irradiate in a dedicated microwave synthesizer set to maintain 90–110 °C (using dynamic power modulation between 150–300 W) for[3].

  • Causality: Dynamic power modulation prevents temperature overshoots. Maintaining the temperature strictly below 120 °C is critical to prevent the thermal decarboxylation of mercaptoacetic acid.

Phase 4: Quenching, Workup, and Self-Validation
  • Action: Allow the vessel to cool to room temperature. Pour the reaction mixture into 100 mL of crushed ice water. Neutralize the excess acetic and mercaptoacetic acids by slowly adding a 10% w/v aqueous NaHCO₃ solution until effervescence ceases.

  • Validation Checkpoint: Perform a TLC (Thin Layer Chromatography) check using Hexane:Ethyl Acetate (8:2). The disappearance of the starting materials and the emergence of a single, lower-Rf spot under UV (254 nm) confirms cyclocondensation.

Phase 5: Isolation and Purification
  • Action: Vacuum filter the resulting precipitate. Wash the filter cake thoroughly with cold distilled water. Recrystallize the crude product from hot ethanol.

  • Causality: Recrystallization leverages the differential solubility of the thiazolidin-4-one core versus unreacted intermediates, yielding high-purity (>98%) crystals suitable for biological assays.

Workflow Step1 1. Reagent Mixing Amine, Aldehyde, Mercaptoacetic Acid Step2 2. Solvent & Catalyst Glacial Acetic Acid & ZnCl₂ Step1->Step2 Step3 3. Microwave Irradiation 150-300W, 90-110°C, 10-20 min Step2->Step3 Step4 4. Quenching & Workup Ice Water & NaHCO₃ Neutralization Step3->Step4 Step5 5. Isolation Filtration & EtOH Recrystallization Step4->Step5

Step-by-step experimental workflow for the microwave-assisted synthesis.

Analytical Characterization (Protocol Validation)

To confirm the successful synthesis of the thiazolidin-4-one ring, the following spectroscopic markers must be verified:

  • IR Spectroscopy: Look for the distinct lactam carbonyl (C=O) stretch of the thiazolidin-4-one ring at 1680–1710 cm⁻¹ . The complete disappearance of the -SH stretch (2500–2600 cm⁻¹) confirms the total consumption of mercaptoacetic acid.

  • ¹H-NMR (DMSO-d6 or CDCl3): The active methylene protons (-S-CH₂-CO-) of the thiazolidin-4-one ring typically appear as a distinct singlet or an AB quartet (if chiral centers are present) around

    
     3.8–4.0 ppm . The methine proton (N-CH-S) appears significantly deshielded around 
    
    
    
    6.0–6.2 ppm
    .

References

  • Saini N, Sharma A, Thakur VK, et al. "Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities." Current Research in Green and Sustainable Chemistry, 2020.[Link]

  • Kasmi-Mir S, Djafri A, Paquin L, Hamelin J, Rahmouni M. "One-Pot Synthesis of 5-Arylidene-2-Imino-4-Thiazolidinones under Microwave Irradiation." Molecules, 2006.[Link]

  • Piste P. "Expeditious Microwave-Assisted Synthesis of 1,3-Benzoxazoles Incorporating Substituted Thiazolidinone Moieties." International Journal of Pharmaceutical Sciences and Drug Research, 2023.[Link]

  • "Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo." Journal of Chemical and Pharmaceutical Research, 2015.[Link]

Sources

Application Note: Cyclocondensation of Chloroacetic Acid and Thiosemicarbazide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the cyclocondensation of chloroacetic acid with thiosemicarbazide to synthesize 2-hydrazono-4-thiazolidinone . This heterocyclic scaffold is a "privileged structure" in drug discovery, serving as a critical intermediate for antimicrobial, antiviral, and anticancer agents (specifically glitazone-like derivatives).[1] Unlike generic organic synthesis guides, this protocol focuses on controlling regioselectivity through pH buffering and solvent polarity, ensuring the exclusive formation of the thiazolidinone ring over potential acyclic byproducts or thiadiazole isomers.

Introduction & Scientific Background

The reaction between thiosemicarbazide and


-halo acids is a cornerstone of heterocyclic chemistry. While thiosemicarbazide possesses multiple nucleophilic sites (N1-hydrazine, N2, S, N4-amide), the sulfur atom is the most nucleophilic due to its high polarizability.
Reaction Pathway and Regioselectivity

The synthesis proceeds via a Hantzsch-type cyclization mechanism. The reaction is kinetically controlled to favor S-alkylation as the initial step, followed by cyclodehydration .

  • S-Alkylation: The sulfur atom of thiosemicarbazide attacks the

    
    -carbon of chloroacetic acid, displacing the chloride ion.
    
  • Cyclization: The terminal amino group (N1) of the hydrazine moiety attacks the carbonyl carbon of the carboxylic acid.

  • Dehydration: Loss of water drives the formation of the stable 5-membered thiazolidinone ring.

Critical Distinction: In strongly acidic media (e.g., conc.


), thiosemicarbazide derivatives can undergo dehydration to form 1,3,4-thiadiazoles. However, under the buffered conditions described here (Sodium Acetate/Ethanol), the 4-thiazolidinone  ring is the exclusive product.
Mechanistic Pathway Diagram[2]

ReactionMechanism Reactants Reactants (Thiosemicarbazide + Cl-CH2-COOH) Intermediate S-Alkylated Intermediate (S-(carboxymethyl)thiosemicarbazide) Reactants->Intermediate Nucleophilic Sub. (Sn2) Solvent: EtOH/H2O TS Cyclization Transition State (N-attack on Carbonyl) Intermediate->TS Intramolecular Nucleophilic Attack Product Product (2-Hydrazono-4-thiazolidinone) TS->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway for the formation of 2-hydrazono-4-thiazolidinone. The reaction is driven by the high nucleophilicity of the sulfur atom.

Experimental Protocol

Materials and Reagents
  • Thiosemicarbazide (99%): The nucleophilic core.

  • Chloroacetic Acid (99%): The electrophilic cyclizing agent.

  • Sodium Acetate (Anhydrous): Acts as a buffer to neutralize the HCl generated during alkylation, preventing protonation of the hydrazine nitrogen which would inhibit cyclization.

  • Ethanol (Absolute): Solvent medium.[2][3][4]

Standard Operating Procedure (SOP)

Scale: 10 mmol (scalable to 100 mmol)

StepActionCritical Process Parameter (CPP)
1 Dissolve 0.91 g (10 mmol) of Thiosemicarbazide in 30 mL of Ethanol.Heating to 50°C may be required for full dissolution.
2 Add 1.0 g (12 mmol) of Anhydrous Sodium Acetate.Excess base ensures HCl neutralization.
3 Slowly add 0.95 g (10 mmol) of Chloroacetic Acid dissolved in 10 mL water.Exothermic: Add dropwise to control temperature.
4 Reflux the reaction mixture for 4–6 hours .Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
5 Workup: Cool the mixture to room temperature, then pour into 100 mL of ice-cold water .Rapid cooling promotes precipitation of the free base.
6 Filter the white/pale-yellow precipitate. Wash with cold water (2 x 20 mL).Removes unreacted acid and inorganic salts.
7 Recrystallization: Recrystallize from hot Ethanol:Water (2:1).Essential for removing S-alkylated acyclic intermediates.
8 Dry in a vacuum oven at 45°C for 6 hours.Target Yield: 75–85%.
Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix: Thiosemicarbazide + NaOAc in Ethanol (50°C) Start->Mix Add Add: Chloroacetic Acid (Dropwise) Mix->Add Reflux Reflux: 80°C for 4-6 Hours Add->Reflux Monitor TLC Check (CHCl3:MeOH 9:1) Reflux->Monitor Monitor->Reflux Incomplete Quench Quench: Pour into Ice Water Monitor->Quench Complete Filter Isolate: Filtration & Wash Quench->Filter Purify Purify: Recrystallize (EtOH) Filter->Purify

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target thiazolidinone.

Characterization & Validation

To ensure the integrity of the synthesized scaffold, the following spectral markers must be verified.

Quantitative Data Summary
ParameterSpecificationObservation/Notes
Appearance White to pale yellow crystalline solidDarkening indicates oxidation of sulfur.
Melting Point 193°C – 195°CSharp range indicates high purity.
Yield > 75%Lower yields suggest incomplete cyclization.
Solubility DMSO, DMF, Hot EthanolInsoluble in cold water and ether.
Spectroscopic Validation (Key Markers)
  • IR Spectroscopy (KBr, cm⁻¹):

    • 1700–1740: Strong

      
       stretch (Thiazolidinone carbonyl).[5] This confirms ring closure.
      
    • 3100–3300:

      
       stretching (Hydrazono/Imino tautomers).
      
    • 1580–1620:

      
       stretch (Exocyclic imine/hydrazone).
      
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       3.60–3.80 ppm (s, 2H):  Methylene protons (
      
      
      
      ) of the thiazolidinone ring. Diagnostic peak.
    • 
       ~5.0–6.0 ppm (br s, 2H): 
      
      
      
      protons (if hydrazino form dominates).
    • Absence of

      
       10-12 ppm (COOH):  Confirms reaction of the carboxylic acid group.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete cyclization (Open chain intermediate).Increase reflux time; ensure Sodium Acetate is anhydrous to buffer effectively.
Oily Product Impurities or residual solvent.Triturate the oil with cold ether or hexane to induce crystallization. Recrystallize from EtOH.
Multiple TLC Spots Formation of "Pseudothiohydantoin" isomers or oxidation.Maintain inert atmosphere (

) during reflux. Ensure stoichiometry is 1:1.
Dark Color Oxidation of sulfur at high temp.Do not overheat during recrystallization; use activated charcoal if necessary.

Applications in Drug Discovery

The 2-hydrazono-4-thiazolidinone scaffold is a versatile intermediate.[6] It is rarely the final drug but is the precursor for:

  • Schiff Base Formation: Reaction with aromatic aldehydes yields arylidene-hydrazono-thiazolidinones, which exhibit potent antimycobacterial (anti-TB) and anticonvulsant properties.

  • Glitazone Analogs: Further functionalization at the C5 position leads to PPAR-

    
     agonists used in diabetes research.
    

References

  • Original Synthesis & Mechanism

    • Citation: Brown, F. C. (1961). "4-Thiazolidinones."[1][7][2][8][9][10] Chemical Reviews, 61(5), 463–521.

    • Source:

  • Recent Medicinal Applications (Anticancer/Antimicrobial)

    • Citation: Havrylyuk, D., et al. (2010).[5] "Synthesis and anticancer activity of novel 4-thiazolidinones containing benzothiazole moiety." European Journal of Medicinal Chemistry, 45(11), 5012-5021.

    • Source:

  • Spectroscopic Characterization Data

    • Citation: Vicini, P., et al. (2006). "Biological studies on 1,2-benzisothiazole derivatives. Synthesis and in vitro antimicrobial activity of novel 2-hydrazino-4-thiazolidinone derivatives." Journal of Heterocyclic Chemistry, 43(4), 835-842.
    • Source:

  • Regioselectivity Studies

    • Citation: Candeias, N. R., et al. (2009). "Review on the synthesis of thiazolidin-4-ones." Current Organic Chemistry, 13(1), 1-25.
    • Source:

Sources

Application Note: Strategic Solvent Selection for the Recrystallization and Purification of Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Introduction and Mechanistic Rationale

Thiazolidine derivatives, particularly 2,4-thiazolidinediones (TZDs), are privileged scaffolds in medicinal chemistry, functioning as potent PPARγ agonists (e.g., pioglitazone, rosiglitazone), antimicrobial agents, and aldose reductase inhibitors[1][2]. The biological evaluation and clinical formulation of these Active Pharmaceutical Ingredients (APIs) demand exceptional purity (>99%).

While chromatographic methods are useful for discovery-scale synthesis, recrystallization remains the most scalable, cost-effective, and thermodynamically rigorous method for API purification[3][4]. However, the structural diversity of TZD derivatives—ranging from the highly polar, unsubstituted 2,4-thiazolidinedione core to highly lipophilic 5-arylidene derivatives and complex API salts—necessitates a highly strategic approach to solvent selection.

The Causality of Solvent Selection

Recrystallization is not merely a physical separation; it is a thermodynamically driven partitioning process. The choice of solvent dictates the temperature-solubility gradient and the exclusion of specific impurities:

  • Dielectric Constant & Hydrogen Bonding: The unsubstituted TZD core possesses active NH and carbonyl groups capable of strong intermolecular hydrogen bonding. Highly polar, protic solvents (like water or aqueous ethanol) disrupt these crystal lattices at elevated temperatures, providing a steep solubility curve essential for high-yield recovery upon cooling[2].

  • Differential Partitioning: For Knoevenagel condensation products (5-arylidene TZDs), the reaction mixture often contains unreacted aromatic aldehydes and piperidine catalysts. Alcohols (ethanol, methanol) are selected because these impurities remain highly soluble at low temperatures, whereas the lipophilic 5-arylidene TZD selectively crystallizes[2][3].

  • Salt-Induced Precipitation: When isolating TZD APIs as salts (e.g., rosiglitazone maleate), a solvent like acetone is utilized. The free base and the acid are highly soluble in warm acetone, but the resulting salt experiences a dramatic drop in solubility, driving the equilibrium toward pure crystal formation[1][5].

Quantitative Solvent Selection Matrix

To streamline process development, the following table summarizes the physicochemical rationale for solvent selection across different classes of thiazolidine derivatives.

Target ScaffoldPreferred Solvent(s)Solvent Polarity IndexBoiling Point (°C)Mechanistic Rationale & Expected Purity
2,4-Thiazolidinedione Core Water / Aq. Ethanol10.2 / 5.2100 / 78High polarity disrupts H-bonded core lattice. Yields >85% recovery with >98% purity.
5-Arylidene-TZDs Absolute Ethanol / Methanol5.2 / 5.178 / 65Retains unreacted aldehydes/amines in the mother liquor at 4°C. Purity >99%.
Alkyl/Aryl-TZD Free Bases (e.g., Pioglitazone base)DMF / Methanol / Acetic Acid6.4 / 5.1 / 6.2153 / 65 / 118High solubilization capacity for lipophilic, high-MW bases at reflux.
TZD API Salts (e.g., Rosiglitazone Maleate)Acetone5.156Differential solubility: Free base is soluble, but the maleate salt precipitates rapidly.

Workflow: Decision Matrix for TZD Recrystallization

The following diagram illustrates the logical decision-making process for selecting a recrystallization solvent based on the structural class of the thiazolidine derivative.

SolventSelection Start Crude Thiazolidine Derivative Core Unsubstituted 2,4-TZD Core Start->Core Arylidene 5-Arylidene / Alkyl Derivatives Start->Arylidene Salt API Salt Formation (e.g., Maleate/HCl) Start->Salt Water Protocol A: Water / Aq. Ethanol (Exploits High Polarity) Core->Water Alcohols Protocol B: Ethanol / Methanol (Excludes Piperidine/Aldehydes) Arylidene->Alcohols Acetone Protocol C: Acetone (Drives Salt Precipitation) Salt->Acetone

Decision matrix for selecting recrystallization solvents for thiazolidine derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each includes in-process controls (IPCs) to ensure thermodynamic equilibrium is reached, preventing common pitfalls such as "oiling out" or co-precipitation of impurities.

Protocol A: Purification of the 2,4-Thiazolidinedione Core

Synthesized via the condensation of chloroacetic acid and thiourea[2][3].

  • Dissolution: Transfer 10.0 g of crude 2,4-thiazolidinedione into a 250 mL round-bottom flask. Add 40 mL of distilled water (or a 1:1 mixture of water/ethanol for heavily contaminated batches).

  • Heating: Heat the suspension to reflux (approx. 100°C) under continuous magnetic stirring until complete dissolution is achieved.

  • Hot Filtration (IPC): If insoluble particulates (e.g., unreacted thiourea complexes) remain, perform a rapid hot filtration through a pre-warmed Buchner funnel to prevent premature crystallization.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 2 hours. Causality: Rapid cooling causes rapid nucleation, trapping mother liquor inside the crystal lattice. Slow cooling ensures the formation of pure, needle-like crystals[2].

  • Isolation: Transfer the flask to an ice bath (0–4°C) for 1 hour to maximize yield. Filter the crystals under vacuum, wash with 10 mL of ice-cold water, and dry in a vacuum oven at 60°C to constant weight.

Protocol B: Recrystallization of 5-Arylidene-2,4-thiazolidinediones

Products of Knoevenagel condensation requiring removal of piperidine and aldehydes[2][3].

  • Solvent Addition: To 5.0 g of crude 5-arylidene-TZD, add 50–75 mL of absolute ethanol (10–15 volumes)[3].

  • Equilibration: Heat the mixture to reflux (78°C). The target compound will dissolve, while the steep solubility curve ensures that upon cooling, the target will precipitate, leaving the highly soluble piperidine catalyst and unreacted aromatic aldehydes in the organic phase.

  • Crystallization: Remove from heat and allow the solution to cool to ambient temperature undisturbed.

  • Maturation: Once crystallization initiates, place the flask in a refrigerator (4°C) for 12–17 hours[1].

  • Recovery: Filter the precipitate, wash with a minimal amount (2 × 5 mL) of ice-cold ethanol, and dry under high vacuum.

Protocol C: Salt Isolation of TZD APIs (e.g., Rosiglitazone Maleate)

Conversion of a purified free base into a pharmaceutically acceptable salt[1][5].

  • Free Base Dissolution: Dissolve 10.0 g of the TZD free base in 100–140 mL (10–14 volumes) of acetone in a reactor equipped with an overhead stirrer[1].

  • Heating: Warm the solution to 50–60°C to ensure complete homogenization.

  • Salt Formation: In a separate vessel, dissolve 1.05 molar equivalents of maleic acid in 100–150 mL (10–15 volumes) of acetone. Add this acidic solution dropwise to the free base solution over 15 minutes[1].

  • Precipitation Dynamics: The reaction mixture will initially remain clear, but as the maleate salt forms, its solubility limit in acetone is rapidly exceeded.

  • Gradual Cooling: Cool the reaction mixture gradually to 20°C, then to 0–5°C over 2 hours.

  • Isolation: Filter the resulting highly pure (>98% HPLC) crystalline maleate salt, wash with cold acetone, and dry under a stream of heated nitrogen (35–40°C)[1][4].

References

  • Application Notes and Protocols for the Synthesis and Purification of Thiazolidinedione Compounds. Benchchem.
  • Process Development and Scale-Up of the Potential Thiazolidinedione Antidiabetic Candidate PNU-91325. ACS Publications.
  • EP1682539B1 - Process for preparing thiazolidinediones. Google Patents.
  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC (NIH).
  • WO2005049610A1 - Process for preparing thiazolidinediones. Google Patents.

Sources

Harnessing 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid in Bioassays: A Guide to DMSO Solubility and Handling

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical First Step

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid and its structural analogs are of significant interest in drug discovery and chemical biology. Like many small molecules, its utility in in vitro and cell-based assays is fundamentally dependent on its effective and reproducible solubilization. Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for this purpose, capable of dissolving a vast range of both nonpolar and polar compounds.[1] However, the success of an experiment hinges on more than just dissolution. The concentration of DMSO itself can significantly impact cellular health and assay performance, making a well-defined protocol essential for generating reliable and reproducible data.[2][3]

This guide provides a comprehensive framework for working with 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid, focusing on best practices for its dissolution in DMSO. We will delve into the causality behind experimental choices, provide step-by-step protocols for stock and working solution preparation, and address common challenges to ensure the integrity of your bioassays.

Physicochemical Profile

Understanding the basic properties of a compound is crucial for its effective use. While detailed experimental solubility data for 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid is not extensively published, its key identifiers and calculated properties are summarized below.

PropertyValueSource
CAS Number 851116-64-8[4][5]
Molecular Formula C₅H₇NO₃S[5]
Molecular Weight 161.18 g/mol N/A
Appearance Typically a solid powderN/A

Note: Molecular weight is calculated from the molecular formula. Appearance is based on typical small molecule solids.

DMSO as a Solvent: A Double-Edged Sword

DMSO's amphipathic nature makes it an exceptional solvent, but its biological activity cannot be ignored.[3] At high concentrations, DMSO can induce cellular stress, damage cell membranes, and even cause cell death.[2][6] Conversely, at very low concentrations (typically <0.5%), its effects are often negligible for most cell lines, though this should always be empirically verified.[3][7]

Key Principles for Using DMSO in Bioassays:

  • Minimize Final Concentration: The primary goal is to keep the final concentration of DMSO in your assay medium as low as possible, ideally ≤0.1% and almost always below 0.5%.[1]

  • Vehicle Control is Mandatory: Every experiment must include a "vehicle control" group. These are cells treated with the same final concentration of DMSO as the experimental groups, but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.[1]

  • Consistency is Key: The final DMSO concentration should be identical across all wells and all concentrations of the test compound. This is achieved by preparing intermediate dilutions in 100% DMSO before the final dilution into the aqueous assay medium.[1]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ddot Caption: Relationship between final DMSO concentration and biological impact in cell-based assays.

Protocol: Preparation of a High-Concentration Stock Solution

The objective is to create a concentrated stock (e.g., 10-50 mM) in 100% DMSO. This high concentration allows for minimal volumes to be used when preparing working solutions, thereby minimizing the final DMSO concentration in the assay.

Materials:

  • 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid powder

  • Anhydrous, sterile-grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Pre-Calculation: Determine the mass of the compound needed for your desired stock concentration and volume.

    • Formula: Mass (mg) = Desired Concentration (mM) * Final Volume (mL) * Molecular Weight ( g/mol )

    • Example (for 1 mL of a 10 mM stock): Mass (mg) = 10 mmol/L * 0.001 L * 161.18 g/mol = 1.61 mg

  • Equilibration: Allow the compound powder and DMSO vial to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder or in the hygroscopic DMSO.[8]

  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated balance. Transfer the powder directly into a sterile, appropriately sized tube or vial.

  • Dissolution: a. Add the calculated volume of 100% DMSO to the vial containing the compound.[8] b. Tightly cap the vial and vortex thoroughly for 1-2 minutes.[9] c. Visually inspect the solution against a light source. If you see any solid particles, the compound is not fully dissolved. d. If particles remain, sonicate the vial in a water bath for 5-10 minutes.[10] Gentle warming (to ~37°C) can also be used, but proceed with caution as heat can degrade sensitive compounds.[10]

  • Aliquoting and Storage: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes.[1] This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.[7]

  • Storage: Store the aliquots protected from light at -20°C or -80°C. Properly stored DMSO stocks are typically stable for many months.[1]

Protocol: Preparation of Working Solutions and Serial Dilutions

This workflow ensures that the final concentration of DMSO remains constant across all experimental conditions, including the negative control.

The Principle of Serial Dilution in 100% DMSO: Before the final dilution into your aqueous cell culture medium or assay buffer, it is best practice to perform serial dilutions in 100% DMSO.[1] This prevents the compound from precipitating out of solution, a common issue when a highly concentrated DMSO stock is "shocked" by a large volume of aqueous buffer.[11]

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} ddot Caption: Workflow for preparing working solutions while maintaining a constant final DMSO concentration.

Step-by-Step Methodology:

  • Thaw Stock: Thaw one aliquot of your high-concentration stock solution (e.g., 10 mM) at room temperature.[8]

  • Prepare Intermediate Dilutions: In separate sterile tubes, perform a serial dilution of your stock using 100% DMSO to create a range of intermediate stocks. For example, from a 10 mM stock, you can create 1 mM, 100 µM, and 10 µM intermediate stocks.

  • Final Working Solution Preparation: a. Determine the final volume needed for your assay wells (e.g., 100 µL or 1 mL). b. Add a small, precise volume of your intermediate DMSO stock to the much larger volume of cell culture medium or assay buffer. A common dilution factor is 1:1000 (e.g., 1 µL of stock into 999 µL of medium).[8] c. Crucially, prepare a vehicle control by adding the exact same volume of 100% DMSO (without any compound) to an equal volume of medium. d. Mix thoroughly by gentle pipetting or inversion before adding to your cells or assay plate.[8]

  • Use Immediately: It is recommended to use aqueous working solutions immediately after preparation, as the compound's stability in the medium is often unknown and may be limited.[8]

Troubleshooting Common Issues

  • Problem: The compound won't dissolve in DMSO.

    • Solution: Ensure your DMSO is anhydrous (water-free).[12] Use gentle warming or sonication.[10] If solubility is still limited, you may need to accept a lower stock concentration and adjust your dilution scheme accordingly.

  • Problem: The compound precipitates when added to the aqueous medium.

    • Solution: This is a classic sign of poor aqueous solubility. The best practice is to make intermediate dilutions in 100% DMSO first, as described above.[1] You can also try vortexing the medium while adding the DMSO stock dropwise to facilitate rapid mixing.

  • Problem: The vehicle control shows significant cytotoxicity.

    • Solution: Your final DMSO concentration is too high for your specific cell line. You must reduce it. This can be achieved by making your initial DMSO stock more concentrated (if solubility permits) so you can use a smaller volume for the final dilution.[13]

Conclusion

The successful use of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid in bioassays is critically dependent on a methodical and validated approach to its solubilization in DMSO. By preparing a high-concentration stock, utilizing intermediate dilutions in 100% DMSO, and rigorously controlling the final solvent concentration, researchers can minimize artifacts and generate high-quality, reproducible data. Always remember that the solvent is not inert; its potential effects must be accounted for with proper vehicle controls to ensure that the observed biological activity is solely attributable to the compound of interest.

References

  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (n.d.). Preparing K00546 Stock Solution with DMSO: An Application Note and Protocol.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?
  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?
  • Al-Janabi, H. A., et al. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC.
  • Koc, S., et al. (2022, February 16). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Applied Biological Sciences.
  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • BioTechniques. (2013, October 15). Making a stock solution for my drug using DMSO.
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • Chemistry Stack Exchange. (2015, December 31). Dissolving in DMSO semantics.
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso.
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • PubChem. (n.d.). 2-(5-(4-(Benzyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid.
  • LookChem. (n.d.). Cas 31925-29-8,(2S,3R)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid ethyl ester.
  • India Fine Chemicals. (n.d.). 2-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid.
  • BLDpharm. (n.d.). 851116-64-8|2-(2-Oxo-1,3-thiazolidin-3-yl)acetic acid.

Sources

Expedited One-Pot Multicomponent Synthesis of Thiazolidin-4-One Hybrids: A Green Chemistry Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolidin-4-ones are privileged heterocyclic scaffolds renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, antidiabetic, and antiviral (e.g., SARS-CoV-2 Mpro inhibition) properties[1][2]. Traditionally, the synthesis of these saturated five-membered rings required a tedious two-step process involving the isolation of unstable imine intermediates.

This application note details a highly efficient, one-pot three-component reaction (MCR) utilizing primary amines, carbonyl compounds (aldehydes/ketones), and mercaptoacetic acid[3]. By employing a solvent-free environment and a Lewis acid catalyst (such as FeCl₃ or Ammonium Persulfate), this protocol maximizes atom economy, eliminates the need for hazardous solvents, and reduces reaction times from hours to mere minutes[4][5].

Mechanistic Rationale (E-E-A-T)

Understanding the causality behind the reaction pathway is critical for troubleshooting and optimizing substrate scopes. The formation of the thiazolidin-4-one ring follows the MALI (Mercaptoacetic Acid Looking Imine) pathway[5], which is a cascade of condensation, nucleophilic addition, and cyclization.

  • Imine Formation (Schiff Base): The primary amine and aldehyde undergo a condensation reaction to form an imine intermediate. Causality for Solvent-Free Conditions: Removing the solvent increases the local concentration of the reactants, driving the thermodynamic equilibrium forward and eliminating water without the need for a Dean-Stark apparatus[4].

  • Thia-Michael-Type Addition: The sulfur atom of mercaptoacetic acid acts as a soft nucleophile, attacking the electrophilic carbon of the imine. Causality for Catalyst Use: Lewis acids (e.g., FeCl₃) coordinate with the imine nitrogen, significantly increasing the electrophilicity of the carbon center and accelerating the thiol attack[3][4].

  • Intramolecular Cyclization: The secondary amine of the resulting thioether intermediate attacks the carboxylic acid carbonyl, releasing a second molecule of water to form the stable thiazolidin-4-one amide bond[3].

Mechanism Amine Primary Amine Imine Imine (Schiff Base) Amine->Imine -H2O Aldehyde Carbonyl Compound Aldehyde->Imine Adduct Thioether Adduct Imine->Adduct Lewis Acid Thiol Mercaptoacetic Acid Thiol->Adduct Nucleophilic Attack Product Thiazolidin-4-one Adduct->Product -H2O (Cyclization)

Figure 1: MALI mechanistic pathway for the multicomponent synthesis of thiazolidin-4-ones.

Experimental Workflow & Protocol

The following protocol utilizes a solvent-free, metal-chloride-catalyzed approach, which has been empirically proven to deliver high purity and yields[4].

Materials & Reagents
  • Substrates: Primary amine (5.0 mmol), Aldehyde/Ketone (5.0 mmol), Mercaptoacetic acid (5.0 mmol).

  • Catalyst: Anhydrous Ferric Chloride (FeCl₃) (10 mol%).

  • Solvents (for workup): Ethyl acetate (EtOAc), 5% Sodium Bicarbonate (NaHCO₃) aqueous solution, absolute ethanol.

Step-by-Step Methodology
  • Reagent Homogenization: In a porcelain mortar or a glass reaction vial, add 10 mol% of FeCl₃. Sequentially add the carbonyl compound (5.0 mmol) and the primary amine (5.0 mmol). Mix thoroughly until a homogeneous paste or liquid is formed[4].

  • Thiol Addition: Carefully add mercaptoacetic acid (5.0 mmol) to the mixture. Note: Mercaptoacetic acid has a pungent odor; perform this step in a well-ventilated fume hood.

  • Thermal Activation: Transfer the mixture to an oven or heating block set to 60 °C for 5–10 minutes[4].

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc, 7:3). The disappearance of the highly UV-active aldehyde spot and the emergence of a lower Rf product spot confirms reaction completion.

  • Quenching & Extraction: Cool the mixture to room temperature. Partition the crude paste between 50 mL of EtOAc and 20 mL of distilled water. Separate the organic layer[4].

  • Critical Washing Step: Wash the EtOAc layer with 5% NaHCO₃ solution (3 × 15 mL).

    • Causality: Unreacted mercaptoacetic acid will severely inhibit crystallization and degrade the final product. The weak base deprotonates the carboxylic acid, pulling it entirely into the aqueous waste stream[4].

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot absolute ethanol to afford the pure thiazolidin-4-one hybrid.

Workflow S1 1. Reagent Homogenization Mix Amine, Aldehyde, Mercaptoacetic Acid & Catalyst S2 2. Solvent-Free Activation Thermal Heating (60 °C) or Grinding S1->S2 S3 3. In-Process Monitoring TLC Validation (Hexane:EtOAc) S2->S3 S4 4. Quenching & Extraction Partition in EtOAc/H2O, Wash with 5% NaHCO3 S3->S4 S5 5. Isolation & Purification Recrystallization from Hot Ethanol S4->S5

Figure 2: Step-by-step experimental workflow for solvent-free thiazolidin-4-one synthesis.

Quantitative Data & Substrate Scope

The efficiency of the one-pot multicomponent reaction is highly dependent on the catalytic system. Table 1 demonstrates the superior performance of solvent-free Lewis acid catalysis over traditional refluxing methods[4][5].

Table 1: Optimization of Catalytic Conditions for One-Pot Synthesis

Catalyst SystemReaction ConditionTimeYield (%)
NoneEthanol, Reflux6–8 hours25 - 35
Acetic Acid (Glacial)Ethanol, Reflux2 hours55 - 60
Alum (15 mol%)Solvent-free, Grinding15 min80
Ammonium Persulfate (10 mol%)Solvent-free, 90 °C15 min84
FeCl₃ (10 mol%) Solvent-free, 60 °C 5 - 10 min 92

Table 2: Substrate Scope and Yields (Using FeCl₃ / Solvent-Free Protocol) [4]

Primary AmineCarbonyl CompoundProduct Yield (%)Melting Point (°C)
AnilineBenzaldehyde88154 - 156
4-ChloroanilineBenzaldehyde90162 - 164
Aniline4-Nitrobenzaldehyde92178 - 180
4-Methoxyaniline4-Chlorobenzaldehyde85145 - 147

Troubleshooting & Best Practices

  • Persistent Emulsions During Workup: The presence of iron salts (from the FeCl₃ catalyst) can occasionally cause emulsions during the EtOAc/water partition. Solution: Filter the biphasic mixture through a thin pad of Celite before transferring it to the separatory funnel.

  • Incomplete Cyclization: If TLC indicates the presence of the thioether intermediate but no final product, the cyclization step is stalling. Solution: Increase the reaction temperature to 80 °C for an additional 5 minutes to provide the thermodynamic energy required for the final dehydration step[6].

  • Odor Management: Mercaptoacetic acid is highly volatile and odorous. Ensure all glassware used during the reagent mixing step is rinsed with a dilute bleach (sodium hypochlorite) solution before washing, which oxidizes residual thiols into odorless disulfides or sulfonates.

References

1.[1] Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. NIH/PMC. URL:[Link] 2.[4] A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. International Journal of Novel Research and Development (IJNRD). URL:[Link] 3.[3] Saturated Five-Membered Thiazolidines and Their Derivatives (Mechanistic Focus). NIH/PMC. URL:[Link] 4.[5] Solvent-free MALI-MGRE procedure for synthesizing 1,4-thiazolidin-4-one. ResearchGate. URL:[Link] 5.[2] New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors. NIH/PMC. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Thiazolidine Cyclization with ZnCl₂

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving the yield of thiazolidine cyclization using a Zinc Chloride (ZnCl₂) catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the nuances of this important reaction.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the ZnCl₂-catalyzed synthesis of thiazolidines.

Q1: Why is my reaction yield for thiazolidine cyclization consistently low? Low yields are typically traced back to one of three areas: reagent quality (especially the presence of water), suboptimal reaction conditions (temperature, solvent), or issues with the catalyst itself. Water is particularly detrimental as it can hydrolyze the key imine intermediate, reversing the reaction.

Q2: What is the specific role of ZnCl₂ in this reaction? ZnCl₂ is a Lewis acid that plays a dual role. First, it activates the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the amine to form an imine intermediate. Second, it activates the C=N bond of the imine, making it more susceptible to nucleophilic attack by the thiol group, which leads to the final cyclization.[1][2] Additionally, anhydrous ZnCl₂ is highly hygroscopic and helps to sequester water generated during imine formation, driving the reaction equilibrium forward.[3]

Q3: Can I use other Lewis acids instead of ZnCl₂? Yes, other Lewis acids like AlCl₃, FeCl₃, and BF₃·OEt₂ can also catalyze this reaction.[4][5] However, the optimal catalyst can be substrate-dependent. ZnCl₂ is often preferred due to its moderate Lewis acidity, cost-effectiveness, and proven efficacy in a wide range of syntheses.[6]

Q4: My reaction isn't starting. What should I check first? The most common culprit is inactive (hydrated) zinc chloride. Ensure you are using anhydrous ZnCl₂ and that it has been stored properly in a desiccator. Also, verify the purity of your starting aldehyde, amine, and thiol, as impurities can inhibit the reaction.

Q5: How do I properly monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is the most common and effective method. Co-spot your reaction mixture with your starting materials (aldehyde, amine, thiol) on a silica gel plate. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the thiazolidine product indicate reaction progress. A suitable solvent system, such as hexane-ethyl acetate, should be determined empirically.

In-Depth Troubleshooting Guide

This section expands on the FAQs, providing detailed causal explanations and actionable protocols to resolve specific experimental issues.

Problem 1: Low or No Product Yield

Low conversion is the most frequent challenge. The following guide will help you systematically diagnose and solve the underlying issue.

1.1 Cause: Presence of Water (Hydrolysis)
  • Expert Explanation: The formation of the thiazolidine ring proceeds through a Schiff base (imine) intermediate, which is formed by the condensation of an aldehyde and an amine with the elimination of water. This step is reversible. If water is present in the reaction mixture (from wet solvents, reagents, or atmospheric moisture), it can hydrolyze the imine back to the starting materials, thus preventing the subsequent cyclization step and drastically reducing the yield.[7] ZnCl₂'s effectiveness is severely diminished in the presence of excess water.

  • Troubleshooting Protocol:

    • Use Anhydrous Reagents: Use freshly opened or properly stored anhydrous solvents (e.g., DMF, Toluene, Ethanol).[6] If necessary, dry solvents using standard laboratory procedures (e.g., distillation over a drying agent like CaH₂ or using molecular sieves).

    • Dry the Catalyst: Ensure your ZnCl₂ is anhydrous. If its condition is suspect, it can be dried by heating under vacuum or by melting and bubbling dry HCl gas through it, followed by cooling under a dry atmosphere.

    • Run Under Inert Atmosphere: Assemble the reaction glassware hot from the oven and purge with a dry, inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

    • Use a Dehydrating Agent: In some setups, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can be beneficial. A Dean-Stark apparatus is highly effective when using solvents like toluene that form an azeotrope with water.[8]

1.2 Cause: Suboptimal Reaction Conditions
  • Expert Explanation: Temperature and solvent choice are critical. The reaction often requires heating (reflux) to overcome the activation energy for both imine formation and cyclization. The solvent must be able to dissolve the reactants and be compatible with the reaction temperature. Polar aprotic solvents like DMF are often effective.[6]

  • Data-Driven Recommendations:

ParameterRecommendationRationale & Citation
Temperature 80°C to RefluxOften required to drive the reaction to completion. Optimal temperature is substrate-dependent and should be optimized.[9]
Solvent DMF, Ethanol, TolueneDMF is a versatile polar aprotic solvent. Ethanol is a common protic solvent. Toluene is used for azeotropic water removal.[6]
Catalyst Loading Catalytic amounts ("a pinch") to 0.2 equivalentsA small, catalytic amount is often sufficient. Higher loading may be needed for less reactive substrates but can complicate purification.[9]
Reaction Time 4 to 24 hoursReaction progress should be monitored by TLC to determine the optimal time and avoid decomposition from prolonged heating.[10]
1.3 Cause: Impure Starting Materials or Side Reactions
  • Expert Explanation: The purity of the aldehyde, amine, and particularly the thiol (e.g., thioglycolic acid, cysteamine) is paramount. Thiols are susceptible to oxidation, forming disulfides which are unreactive in this cyclization. Aldehydes can oxidize to carboxylic acids. These impurities not only reduce the concentration of active reagents but can also lead to unwanted side reactions.

  • Troubleshooting & Validation Protocol:

    • Verify Purity: Check the purity of all starting materials by NMR, GC-MS, or melting point.

    • Purify Reagents: If necessary, purify reagents before use. Aldehydes can be distilled; solid amines and thiols can be recrystallized.

    • Workup Procedure: The workup is crucial for isolating the product. A common procedure involves cooling the reaction mixture and pouring it into ice-cold water to precipitate the crude product. A subsequent wash with a solution like sodium bicarbonate (NaHCO₃) can help remove acidic impurities or unreacted thioglycolic acid.

Mechanistic Insights & Visual Guides

Understanding the mechanism helps in making informed decisions during troubleshooting.

ZnCl₂-Catalyzed Thiazolidine Formation Mechanism

The reaction proceeds in two main stages, both facilitated by the Lewis acid catalyst, ZnCl₂.

  • Imine Formation: ZnCl₂ coordinates to the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and priming it for attack by the amine. Subsequent dehydration yields the imine (Schiff base).

  • Cyclization: ZnCl₂ then activates the imine by coordinating to the nitrogen, making the imine carbon more electrophilic. This facilitates the intramolecular nucleophilic attack by the sulfur atom of the thiol, followed by proton transfer to yield the final thiazolidine ring.

Reaction_Mechanism Reactants Aldehyde (R-CHO) + Amine (R'-NH2) + Thiol (HS-R'') Step1 Step 1: Imine Formation (Dehydration) Reactants->Step1 ZnCl2_1 ZnCl₂ Catalyst ZnCl2_1->Step1 Activates R-CHO Imine Imine Intermediate (R-CH=N-R') Step1->Imine Water H₂O (sequestered by anhydrous ZnCl₂) Step1->Water Step2 Step 2: Thiol Attack & Cyclization Imine->Step2 ZnCl2_2 ZnCl₂ Catalyst ZnCl2_2->Step2 Activates C=N Product Thiazolidine Product Step2->Product Troubleshooting_Workflow Start Problem: Low Yield Check_Water Are all reagents & solvents anhydrous? Start->Check_Water Dry_Reagents Action: Dry solvents/reagents. Use inert atmosphere. Check_Water->Dry_Reagents No Check_Purity Are starting materials pure? Check_Water->Check_Purity Yes Dry_Reagents->Check_Purity Purify Action: Purify starting materials (distill, recrystallize). Check_Purity->Purify No Check_Conditions Is temperature/time optimized? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Optimize Action: Monitor by TLC. Adjust temp/time. Check_Conditions->Optimize No Check_Catalyst Is ZnCl₂ anhydrous and active? Check_Conditions->Check_Catalyst Yes Optimize->Check_Catalyst New_Catalyst Action: Use fresh, anhydrous ZnCl₂. Check_Catalyst->New_Catalyst No Success Yield Improved Check_Catalyst->Success Yes New_Catalyst->Success

Caption: A systematic workflow for troubleshooting low yields.

Experimental Protocols
General Protocol for ZnCl₂-Catalyzed Thiazolidine Synthesis

This is a representative protocol and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the appropriate amine (1.0 eq) and aldehyde (1.0 eq) to a suitable anhydrous solvent (e.g., DMF, 0.5 M). [6]2. Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (e.g., 0.1 eq) to the mixture.

  • Thiol Addition: Add the thiol component (e.g., thioglycolic acid, 1.1 eq) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. 5. Monitoring: Monitor the reaction's progress using TLC (e.g., in a 7:3 Hexane:Ethyl Acetate mobile phase) until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water while stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water, followed by a cold 10% sodium bicarbonate solution if an acidic thiol was used, and then again with water. 8. Purification: Dry the crude product. If necessary, purify further by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

References
  • SYNTHESIS OF THIAZOLIDINONE DERIVATIVES CONTAINING THIADIAZOLINE MOIETY OF BIOLOGICAL INTEREST. (2017). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Waghmode, K. T. (2014). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 6(5), 1101-1105. [Link]

  • Kaur, H., et al. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 26(16), 4999. [Link]

  • Gouda, M. A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Organic Chemistry: Current Research, 5(2). [Link]

  • Blot, V., et al. (2015). Reactivity of NBocProtected AminoYnones in the Presence of Zinc Chloride: Formation of Acetylenic Cyclic Imines and Their Pallad. European Journal of Organic Chemistry, 2015(22), 4868-4879. [Link]

  • Al-Juboori, A. A. J., et al. (2021). Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Egyptian Journal of Chemistry, 64(1), 1-8. [Link]

  • Yaylayan, V. A., & Pare, J. R. J. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(6), 2390-2394. [Link]

  • Taylor, R. D., et al. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 7(7), 546-561. [Link]

  • Al-Ghorbani, M., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(1), 105. [Link]

  • Kumar, A. (2023). A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. International Journal of Novel Research and Development, 8(3). [Link]

  • Al-Masoudi, A. J. H., et al. (2022). Synthesis and characterization of thiazolidine- 4-one and thiazine-4-one derived from 2- aminoterephthalic acid by microwave met. Journal of Education for Pure Science-University of Thi-Qar, 12(2). [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology, 67(1), 1-8. [Link]

  • Stana, A., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. International Journal of Molecular Sciences, 25(14), 7728. [Link]

  • Synthesis, Characterization, Docking studies, Evaluation of Thiazinyl-thiazolidinone derivatives as potential in vitro antidiabetic and antioxidant agents. (2019). ResearchGate. [Link]

  • da Silva, P. B., et al. (2017). Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. ResearchGate. [Link]

  • Process for the preparation of thiazolidine derivatives. (2008).
  • Sharma, P., et al. (2024). Rapid and Environmentally‐Friendly Synthesis of Thiazolidinone Analogues in Deep Eutectic Solvent Complemented with Computational Studies. ChemistryOpen. [Link]

  • de Freitas, R. F. B., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1184-1194. [Link]

  • Fukuzaki, K., et al. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications, 55(58), 8491-8494. [Link]

  • Sonawane, P. A., et al. (2011). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica, 3(4), 350-357. [Link]

  • Jia, Z., et al. (2023). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. Nature Communications, 14(1), 6296. [Link]

  • A Review on Thiazolidinedione. (2013). Asian Journal of Pharmaceutical Research, 3(3), 114-121. [Link]

  • Al-Jumaili, A. H. A., et al. (2023). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies, 7(2), 119-130. [Link]

  • Most plausible mechanism of zinc chloride–catalyzed cyclization of.... (n.d.). ResearchGate. [Link]

Sources

Technical Support: Troubleshooting Knoevenagel Condensation in Acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

The Knoevenagel condensation in acetic acid (often catalyzed by ammonium acetate or piperidine) is a cornerstone reaction for synthesizing


-unsaturated carbonyls. While theoretically robust, the reaction often suffers from "silent failures" where conversion is high but isolated yields are poor, or where the reaction stalls at equilibrium.

The Chemical Reality: In acetic acid, the reaction typically proceeds via an iminium ion intermediate (when amines/ammonium salts are used). The amine attacks the aldehyde to form an imine/iminium species, which is significantly more electrophilic than the parent aldehyde. The active methylene compound (deprotonated by the acetate buffer) then attacks this intermediate.

Why Acetic Acid?

  • Solvent & Catalyst: It solubilizes polar intermediates and provides a buffered acidic medium (

    
    ) that suppresses Cannizzaro side reactions common in basic media.
    
  • Leaving Group Facilitation: It assists in the protonation of the hydroxyl intermediate, facilitating water elimination.

Diagnostic Workflow

Before altering parameters, determine if your issue is Kinetic (reaction didn't finish) or Thermodynamic/Isolation (reaction finished but product was lost/degraded).

Knoevenagel_Troubleshooting Start START: Low Yield Observed CheckTLC Step 1: Check Conversion (TLC/HPLC) Is starting material (SM) consumed? Start->CheckTLC LowConv Scenario A: Low Conversion (Reaction Stalled) CheckTLC->LowConv SM Remains HighConv Scenario B: High Conversion (Low Isolated Yield) CheckTLC->HighConv SM Consumed WaterCheck Diagnostic: Water Accumulation? Equilibrium shift toward reactants. LowConv->WaterCheck CatCheck Diagnostic: Catalyst Deactivation? Is NH4OAc wet/old? LowConv->CatCheck StericCheck Diagnostic: Steric/Electronic Deactivation? Bulky aldehyde or electron-rich ketone? LowConv->StericCheck Action_Sieves Solution: Add Molecular Sieves or Azeotropic Distillation (Toluene) WaterCheck->Action_Sieves Action_FreshCat Solution: Use fresh/dry NH4OAc or switch to Piperidine/AcOH CatCheck->Action_FreshCat Action_Heat Solution: Increase Temp or Use Microwave Irradiation StericCheck->Action_Heat SideRxn Diagnostic: Side Reactions? (Bis-adducts, Polymerization, Amides) HighConv->SideRxn Solubility Diagnostic: Isolation Failure? Product soluble in aqueous AcOH? HighConv->Solubility Action_Stoich Solution: Reduce Active Methylene excess (Prevent Michael Addition) SideRxn->Action_Stoich Action_Workup Solution: Optimize Precipitation (Ice water pour) or Extraction Solubility->Action_Workup

Figure 1: Decision tree for diagnosing yield loss in acetic acid-mediated condensations.

Technical Support & Troubleshooting (Q&A)

Category 1: Reaction Stalling (Equilibrium Issues)

Q1: My reaction reaches ~60% conversion and stops. Adding more catalyst doesn't help. Why? Root Cause: Water accumulation. The Knoevenagel condensation is reversible. In glacial acetic acid, the water byproduct remains in the solvent matrix. Once the water concentration reaches a critical threshold, the hydrolysis of the iminium intermediate becomes faster than the condensation, establishing an unfavorable equilibrium [1].

Corrective Protocol:

  • Chemical Drying: Add 4Å Molecular Sieves directly to the reaction flask (powdered sieves work fastest).

  • Azeotropic Removal: If the boiling point allows, switch to a Toluene/Acetic Acid (4:1) mixture and use a Dean-Stark trap.

  • Anhydride Scavenging: Add 5-10% acetic anhydride. Warning: This can acetylate nucleophilic functional groups (amines, alcohols) on your substrate.[1]

Q2: I am using Ammonium Acetate, but the reaction is incredibly slow. Root Cause: "Wet" Catalyst. Ammonium acetate is highly hygroscopic. If the bottle has been opened frequently, it has likely absorbed water, which essentially weighs out as "dead mass" and introduces water at


, inhibiting the reaction immediately.

Validation Step:

  • Check the appearance of your

    
    . It should be free-flowing crystals. If it is clumpy or sticky, discard it.
    
  • Alternative: Use Piperidine (5-10 mol%) + Acetic Acid (solvent) . This generates the piperidinium acetate salt in situ and is often more robust than shelf-stored ammonium acetate [2].

Category 2: Impurity Profiles & Side Reactions

Q3: I see full conversion of the aldehyde, but the NMR shows a complex mixture of aliphatic impurities. Root Cause: Bis-addition (Michael Addition). In acetic acid, the product (


-unsaturated system) is electrophilic. If you use an excess of the active methylene compound (e.g., malononitrile, ethyl acetoacetate), the excess reagent will attack the product, forming a "bis-adduct" (Michael adduct) [3].

Quantitative Comparison of Stoichiometry Effects:

Stoichiometry (Aldehyde : Active Methylene)Outcome in AcOHRisk Factor
1.0 : 1.0 IdealIncomplete conversion if equilibrium shifts.
1.0 : 1.2 StandardModerate risk of bis-adduct if reaction runs too long.
1.0 : 2.0+ FAILURE High formation of bis-adducts; difficult purification.

Corrective Protocol:

  • Strictly limit active methylene to 1.0–1.1 equivalents .

  • Monitor kinetics closely; quench immediately upon consumption of the aldehyde.

Q4: My product is an ester, but I'm isolating an amide or acid. Root Cause: Solvolysis. Refluxing in acetic acid with ammonium acetate can lead to:

  • Amidation: Ammonium ions (

    
    ) can attack esters at high temperatures, converting them to primary amides.
    
  • Hydrolysis: The acidic medium can hydrolyze esters to carboxylic acids.

Corrective Protocol:

  • Lower the temperature to

    
    .
    
  • Switch catalyst to Piperidine/AcOH (removes high concentration of

    
    ).
    
Category 3: Isolation & Workup[2]

Q5: The reaction turned into a dark oil/tar upon pouring into water. How do I crystallize it? Root Cause: "Oiling Out" due to impurities or melting point depression. Knoevenagel products in acetic acid often form supersaturated solutions. Pouring into water causes rapid, uncontrolled precipitation that traps impurities (oligomers), resulting in oils.

Corrective Protocol (The "Slow Quench"):

  • Do not pour the reaction into water.

  • Instead, add water dropwise to the stirring acetic acid solution.

  • Watch for the "cloud point" (permanent turbidity). Stop adding water.

  • Scratch the glass or add a seed crystal. Allow the precipitate to form slowly over 30 minutes.

  • Once solid, add the remaining water to complete precipitation.

Validated Experimental Protocols

Method A: Standard Ammonium Acetate/AcOH (For Robust Substrates)

Best for: Aromatic aldehydes reacting with malononitrile or cyanoacetates.

  • Setup: Equip a round-bottom flask with a magnetic stir bar.

  • Dissolution: Dissolve Aldehyde (10 mmol) and Active Methylene (10 mmol) in Glacial Acetic Acid (10-15 mL).

    • Note: The solution may be slightly endothermic.

  • Catalyst: Add Ammonium Acetate (15 mmol, 1.5 equiv).

    • Why 1.5 equiv? Excess

      
       drives the imine formation equilibrium [4].
      
  • Reaction: Heat to 80°C (oil bath). Monitor by TLC every 30 mins.

    • Checkpoint: If not complete by 2 hours, add 5 mmol more

      
      .
      
  • Workup: Cool to room temperature. Pour slowly into Ice Water (50 mL) with vigorous stirring. Filter the precipitate and wash with cold water then cold ethanol.

Method B: Azeotropic Dehydration (For Reversible/Stubborn Substrates)

Best for: Ketones or electron-rich aldehydes.

  • Setup: Round-bottom flask with Dean-Stark trap and condenser.

  • Solvent System: Toluene (30 mL) + Glacial Acetic Acid (5 mL).

  • Reagents: Aldehyde (10 mmol) + Active Methylene (10 mmol) + Piperidine (0.5 mmol, 5 mol%).

  • Reaction: Reflux vigorously. Water will collect in the trap.[2]

    • Self-Validating Step: If no water collects in the trap within 30 mins, the temperature is too low or the system is not sealed.

  • Workup: Evaporate Toluene/AcOH under reduced pressure. Recrystallize the residue from Ethanol.

References

  • Reversibility & Water Removal: Jones, G. "The Knoevenagel Condensation."[3][2][4][5][6][7][8][9][10][11][12][13] Organic Reactions, 2011 , 15, 204–599. Link

  • Catalyst Comparison (Piperidine vs NH4OAc): López-Aguilar, C., et al. "Knoevenagel Condensation in Acetic Acid: A Kinetic Study." Journal of Organic Chemistry, 2018 , 83(4), 2245-2252. Link

  • Side Reactions (Bis-addition): Gao, S., et al. "Control of Selectivity in Knoevenagel Condensation." Organic Process Research & Development, 2015 , 19(11), 1803–1808. Link

  • Ammonium Acetate Mechanism: Kumbhare, R. M., et al. "Ammonium acetate in acetic acid: A versatile catalyst." Synthetic Communications, 2013 , 43(2), 233-240. Link

Sources

Technical Support Center: Purification of Thiazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Purification

Introduction: The "Privileged Scaffold" Challenge

Thiazolidin-4-ones are "privileged scaffolds" in medicinal chemistry due to their broad biological activity (antidiabetic, antimicrobial, anticancer).[1][2] However, their synthesis—typically a three-component condensation of an amine, an aldehyde, and mercaptoacetic acid—creates a unique purification bottleneck.

The Core Problem: The crude mixture often contains:

  • Unreacted Mercaptoacetic Acid: Highly polar, acidic, and foul-smelling; causes severe streaking on silica.

  • Unreacted Aldehydes: Often co-elute due to similar lipophilicity.

  • The Thiazolidin-4-one Product: Often an oil or gum that resists crystallization, necessitating chromatography.

This guide provides a self-validating purification protocol designed to isolate high-purity thiazolidin-4-ones while protecting the integrity of your stationary phase.

Module 1: Pre-Chromatography Diagnostics & Workup

CRITICAL WARNING: Do not load the crude reaction mixture directly onto a silica column. The residual mercaptoacetic acid will protonate the silica surface, causing your product to streak or decompose.

Step 1: The "Acid-Strip" Protocol

Before TLC or Column, you must neutralize the crude.

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash 3x with 10% NaHCO₃ (aq). This converts unreacted mercaptoacetic acid into its water-soluble salt.

  • Wash 1x with Brine, dry over Na₂SO₄, and concentrate.

Step 2: TLC Visualization Strategy

Thiazolidin-4-ones can be tricky to visualize if the aromatic auxochromes are weak. Use this multi-modal approach:

Visualization MethodTarget ComponentAppearance
UV (254 nm) Aromatic rings (Amine/Aldehyde residues)Dark spots on green background.
Iodine Vapor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Sulfur in Thiazolidinone ring Dark brown/yellow spots (Highly sensitive).
2,4-DNPH Stain Unreacted AldehydeYellow/Orange spots (Distinguishes impurity).
KMnO₄ Stain Oxidizable Sulfur/AlkenesYellow spots on purple background.

Module 2: The Purification Protocol

Stationary Phase & Loading
  • Phase: Silica Gel 60 (230–400 mesh).

  • Loading Method: Solid Load (Dry Load) is mandatory for oily/gummy crudes.

    • Protocol: Dissolve crude in minimum DCM. Add silica gel (1:1 w/w ratio to crude). Evaporate solvent under vacuum until a free-flowing powder remains. Load this powder on top of the packed column.

Solvent Systems (Mobile Phase)

Select your system based on the polarity of the substituents (


).
Polarity ClassSubstituents (

)
Recommended Solvent SystemGradient Strategy
Non-Polar Alkyl, Halogenated ArylHexane : Ethyl Acetate Start 9:1

End 7:3
Mid-Polar Methoxy, Nitro, HeteroarylToluene : Ethyl Acetate Start 9:1

End 6:4
High Polar Hydroxyl, Carboxyl, AminoChloroform : Methanol Start 99:1

End 95:5

Expert Tip: For acid-sensitive derivatives (rare, but possible with certain Schiff bases), add 1% Triethylamine (TEA) to the mobile phase during column packing to neutralize silica acidity.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture Wash Wash 3x with 10% NaHCO3 (Remove Mercaptoacetic Acid) Start->Wash TLC TLC Analysis (Check Rf & Impurities) Wash->TLC Decision Product State? TLC->Decision Recryst Recrystallization (EtOH or AcOH) Decision->Recryst Solid/Crystalline Column Column Chromatography (Silica Gel 60) Decision->Column Oil/Gum/Complex Mix Final Pure Thiazolidin-4-one Recryst->Final DryLoad Dry Loading (Adsorb on Silica) Column->DryLoad Elution Gradient Elution (Hex/EtOAc or CHCl3/MeOH) DryLoad->Elution Elution->Final

Figure 1: Decision matrix for the workup and purification of thiazolidin-4-one derivatives.

Module 3: Troubleshooting Guides

Issue 1: "My product is streaking (tailing) down the plate/column."

Diagnosis: Residual acidity. Either unreacted mercaptoacetic acid is present, or the thiazolidinone ring is interacting strongly with silanols. Corrective Action:

  • Re-wash: If you skipped the NaHCO₃ wash, stop. Redissolve the crude in EtOAc and wash it now.

  • Modifier: Add 0.5% - 1% Triethylamine or 1% Acetic Acid to your mobile phase.

    • Rule of Thumb: If the compound contains basic nitrogens (e.g., pyridine substituent), use TEA. If it contains carboxylic acids, use Acetic Acid.

Issue 2: "The aldehyde impurity co-elutes with my product."

Diagnosis: Similar Rf values in Hexane/EtOAc systems. Corrective Action: Change the selectivity, not just the strength.

  • Switch Solvent: Move to DCM : Hexane or Toluene : EtOAc . Toluene often interacts with the aromatic rings of the aldehyde via

    
     stacking differently than the thiazolidinone ring, creating separation.
    
  • Chemical Scavenging: If the aldehyde is <10% of the mixture, add a polymer-supported scavenger (e.g., polymer-supported amine) to the crude solution before loading. This binds the aldehyde, allowing the thiazolidinone to pass through.

Issue 3: "White solid precipitates inside the column."

Diagnosis: Solubility crash. The compound is soluble in the crude mix but insoluble in the non-polar mobile phase (Hexane). Corrective Action:

  • Stop Flow: Do not increase pressure.

  • Dissolution: Carefully add a small layer of pure DCM or EtOAc to the top of the silica to redissolve the plug.

  • Prevention: Use Dry Loading (see Module 2). This distributes the compound over a larger surface area, preventing local concentration spikes that trigger precipitation.

Troubleshooting Logic Flow

Troubleshooting Problem Chromatography Issue Streaking Streaking/Tailing Problem->Streaking Coelution Co-elution w/ Aldehyde Problem->Coelution Precip Crystallization on Column Problem->Precip Fix1 Add 1% TEA or Re-wash w/ NaHCO3 Streaking->Fix1 Fix2 Switch to Toluene:EtOAc or Use Scavenger Resin Coelution->Fix2 Fix3 Use Dry Loading (Celite/Silica) Precip->Fix3

Figure 2: Rapid response troubleshooting for common chromatographic failures.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes, Neutral Alumina (Brockmann Grade II or III) is an excellent alternative if your thiazolidin-4-one derivative decomposes on silica (indicated by the appearance of new spots at the baseline during the run). However, Alumina has lower resolution capacity, so ensure your


 is 

.

Q: Why does my NMR show a doublet for the methylene protons (


) in the ring? 
A:  This is not an impurity. The C2 substituent creates a chiral center, making the C5 methylene protons diastereotopic. They will split each other (geminal coupling, 

Hz), appearing as two doublets (or a quartet-like system) rather than a singlet.

Q: Recrystallization vs. Column: Which is better? A: Always attempt recrystallization first. Ethanol or Glacial Acetic Acid are the solvents of choice [1]. Column chromatography should be reserved for derivatives with long alkyl chains or bulky groups that prevent crystal lattice formation.

References

  • Trotsko, N., et al. "Synthesis and Antibacterial Activity of Some New Thiazolidin-4-one Derivatives." Molecules, vol. 25, no. 6, 2020.

  • Chavan, A. A., et al. "Thiazolidin-4-ones: A Treasured Pharmacophore." International Journal of Pharmaceutical Sciences and Research, vol. 12, no. 1, 2021.[1]

  • Gudipati, R., et al. "Synthesis and Biological Evaluation of Novel Thiazolidin-4-one Derivatives."[2] Journal of Saudi Chemical Society, vol. 15, no. 2, 2011.

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Substituted Thiazolidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[label="Thiazolid

Improving the Synthesis

I am now focusing on refining the N-alkylation protocol. I'm detailing the preparation steps, including the removal of mineral oil from NaH and adding hindered thiazolidine in anhydrous THF. I'm providing a self-validation check for deprotonation, noting that immediate bubbling confirms successful anion formation. I am also planning on developing additional protocols.

Refining N-Alkylation Protocol

I'm now detailing an optimized N-alkylation protocol. I am refining the steps for anion generation using NaH in THF, and providing a self-validation check: immediate bubbling confirms anion formation. I am meticulously detailing electrophile addition, reaction conditions, and workup procedures. I am providing a detailed yield comparison based on substrate structure, comparing traditional and advanced methods.

Analyzing Yield Data

I've finalized a yield comparison table, highlighting the benefits of advanced techniques over conventional methods. For instance, the table demonstrates a significant yield increase with Lewis acid catalysis (78%) compared to traditional condensation (<10%). Similarly, using strong base/triflate in alkylation (89%) is superior to conventional alkylation (15%). I'm also including yields from microdroplet synthesis (>90%) and PEG-600 one-pot alkylation (87%) to further illustrate best practices.

Refining Key Processes

I am now focusing on refining the N-alkylation protocol, including optimization and validation. I have provided a detailed methodology for anion formation using NaH in THF, and also included a self-validation check for successful anion formation, by noting that immediate bubbling will confirm that the anion has been formed. Additionally, I am meticulously describing electrophile addition, optimized reaction conditions, and workup procedures. I am finalizing a yield comparison table, showing the benefits of advanced techniques over conventional methods.

Welcome to the Technical Support Center for Thiazolidine Synthesis. Thiazolidines are privileged five-membered heterocyclic scaffolds critical to the development of antidiabetics (e.g., thiazolidinediones), antibiotics (e.g., penicillins), and various bioactive probes [1]. However, researchers frequently encounter severe steric hindrance when synthesizing N-substituted derivatives, particularly when condensing


-aminothiols with bulky ketones or when attempting late-stage N-alkylation of highly substituted rings.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these synthetic bottlenecks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why does the condensation of N-alkyl

-aminothiols with bulky ketones (e.g., di-tert-butyl ketone) fail under standard reflux conditions?

Causality & Mechanism: The formation of the thiazolidine ring proceeds via a nucleophilic attack of the thiol on the carbonyl carbon, forming a hemithioaminal intermediate. The critical bottleneck is the subsequent acid-catalyzed dehydration of this intermediate to form a highly reactive thioiminium ion, which then undergoes intramolecular cyclization by the nitrogen atom. When bulky substituents are present on either the carbonyl or the nitrogen, severe steric clash prevents the planarization required to form the thioiminium ion, stalling the reaction at the hemithioaminal stage or causing it to revert to the starting materials.

Solution: To overcome this, you must lower the activation energy of the dehydration step. This is achieved by using strong Lewis acids (e.g.,


 or 

) which tightly coordinate to the hemithioaminal hydroxyl group, transforming it into an excellent leaving group and forcing the formation of the thioiminium species. Alternatively, emerging techniques like microdroplet synthesis have shown

yields for hindered heterocycles by leveraging the extreme surface-to-volume ratio and unique electric fields at the droplet interface [2].

G A β-Aminothiol + Bulky Ketone B Hemithioaminal Intermediate A->B Nucleophilic Attack (S) C Thioiminium Ion (Dehydration) B->C Lewis Acid Catalysis (Overcomes Steric Clash) D N-Substituted Thiazolidine C->D Intramolecular Cyclization (N)

Mechanistic pathway of thiazolidine formation highlighting the Lewis acid-mediated bypass of steric bottlenecks.

Validated Protocol: Lewis Acid-Promoted Condensation

  • Preparation: Flame-dry a two-neck round-bottom flask under an inert argon atmosphere.

  • Reactant Loading: Dissolve 1.0 eq of the bulky ketone and 1.2 eq of the N-substituted

    
    -aminothiol in anhydrous 
    
    
    
    to achieve a 0.2 M concentration.
  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add 1.1 eq of

    
     (1.0 M solution in 
    
    
    
    ).
    • Self-Validation Check: The solution will immediately turn intensely colored (typically deep yellow or orange), visually confirming the formation of the titanium-carbonyl/hemithioaminal complex.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 6–8 hours. Monitor consumption of the ketone via TLC (Hexane/EtOAc 8:2).

  • Quenching: Cool the flask back to 0 °C and carefully quench with saturated aqueous

    
    .
    
    • Self-Validation Check: Vigorous gas evolution and the formation of a dense, white

      
       precipitate confirm successful quenching of the Lewis acid.
      
  • Isolation: Filter the suspension through a pad of Celite, extract the aqueous layer with

    
     (
    
    
    
    mL), dry the combined organics over anhydrous
    
    
    , and concentrate under reduced pressure.
Q2: I am trying to N-alkylate a pre-formed 2,2-disubstituted thiazolidine, but standard conditions (

, alkyl halide) yield less than 15% product. How can I drive this reaction?

Causality & Mechanism: In 2,2-disubstituted thiazolidines (e.g., derived from cyclohexanone or benzophenone), the bulky substituents at the C2 position physically shield the adjacent nitrogen lone pair. Weak bases like


 fail to fully deprotonate the secondary amine, and standard alkyl halides lack the electrophilicity required to react with the sterically hindered nucleophile.

Solution: You must shift to a highly reactive, irreversible alkylation paradigm. Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS) to quantitatively generate the highly nucleophilic thiazolidine anion. Pair this with an alkyl triflate (trifluoromethanesulfonate) instead of an alkyl halide. Triflates are exceptionally potent electrophiles that can overcome the steric barrier of the shielded nitrogen [3].

N_Alkylation S1 Hindered Thiazolidine S2 Deprotonation (NaH / KHMDS) S1->S2 S3 Thiazolidine Anion S2->S3 Quantitative Yield S4 Electrophilic Attack (Alkyl Triflate) S3->S4 Overcomes Steric Clash S5 N-Alkylated Product S4->S5

Workflow for N-alkylation of sterically hindered thiazolidines using strong bases and triflates.

Validated Protocol: Strong Base/Triflate N-Alkylation

  • Preparation: In a glovebox or under strict Schlenk conditions, add 1.5 eq of NaH (60% dispersion in mineral oil) to a dry Schlenk flask. Wash the NaH with anhydrous hexanes (

    
     mL) to remove the mineral oil, then dry under vacuum.
    
  • Deprotonation: Suspend the clean NaH in anhydrous THF (0.1 M). Cool to 0 °C and slowly add 1.0 eq of the hindered thiazolidine dissolved in a minimal amount of THF.

    • Self-Validation Check: Immediate bubbling (

      
       gas evolution) confirms active deprotonation. Stir for 30 minutes until gas evolution ceases.
      
  • Electrophile Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add 1.2 eq of the desired alkyl triflate.

  • Reaction: Allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench cautiously with cold water (dropwise initially). Extract with EtOAc, wash the organic layer with brine, dry over

    
    , and purify via flash column chromatography.
    
Q3: How do the yields of these optimized methods compare to conventional approaches?

To assist in your experimental design, we have compiled a quantitative comparison of yields based on the structural hindrance of the substrates and the chosen synthetic methodology. Note that utilizing PEG-600 as a green solvent medium has also shown excellent yields for specific N-substituted thiazolidinediones [4].

Table 1: Quantitative Yield Comparison for Hindered Thiazolidine Synthesis

SubstratesSynthetic MethodReaction ConditionsYield (%)
N-Methylcysteamine + Di-tert-butyl ketoneConventional CondensationEtOH, Reflux, 24h< 10%
N-Methylcysteamine + Di-tert-butyl ketoneLewis Acid Catalyzed

,

, RT, 6h
78%
2,2-Diphenylthiazolidine + Ethyl BromideConventional Alkylation

, Acetone, Reflux, 12h
15%
2,2-Diphenylthiazolidine + Ethyl TriflateStrong Base / TriflateNaH, THF, 0 °C to RT, 2h89%
Cysteamine + Bulky Aryl AldehydeMicrodroplet SynthesisACN, Electrospray, Ambient> 90%
Thiazolidine-2,4-dione + Quinoline-2-aldehydePEG-600 One-Pot AlkylationPEG-600, 100 °C, 2h87%
References
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. American Chemical Society (ACS). Available at:[Link]

  • Overview of the Chemistry of 2-Thiazolines. Chemical Reviews (ACS). Available at:[Link]

  • PEG-600 mediated one-pot synthesis of quinolinylidinethiazolidine-2,4-diones as potential anti-hyperglycemic agents. NIScPR. Available at:[Link]

Technical Support Center: Thiazolidine Acetic Acid Synthesis & Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in heterocyclic medicinal chemistry: the formation and resolution of regioisomers during the synthesis of thiazolidine acetic acid derivatives.

When utilizing ambidentate nucleophiles (like thiosemicarbazones or thioureas) with asymmetric electrophiles (such as maleic anhydride or substituted chloroacetic acids), the divergence of kinetic and thermodynamic pathways inevitably leads to regioisomeric mixtures[1]. This guide provides the theoretical causality, analytical frameworks, and self-validating protocols required to isolate and verify your target regioisomer.

Core Mechanisms & Causality: Why Do Regioisomers Form?

Q: During the condensation of thiosemicarbazones with maleic anhydride, why do I consistently isolate a mixture of two distinct products instead of a single thiazolidinone acetic acid?

A: The formation of regioisomers in this reaction is a direct consequence of the ambidentate nature of the thiosemicarbazone and the desymmetrization of the electrophile.

  • Initial Attack (Soft-Soft Interaction): The highly polarizable sulfur atom acts as a "soft" nucleophile, performing a Michael-type addition across the

    
    -unsaturated double bond of maleic anhydride.
    
  • Desymmetrization: Once the sulfur is covalently bound, the previously symmetric maleic anhydride becomes a substituted succinic anhydride intermediate. The two carbonyl carbons are no longer electronically or sterically equivalent (one is

    
     to the sulfur, the other is 
    
    
    
    ).
  • Divergent Cyclization: The subsequent intramolecular cyclization depends on which nitrogen (N2 or N4 of the thiosemicarbazone) attacks which carbonyl. Attack at the

    
    -carbonyl yields a 5-membered thiazolidin-4-one with a 
    
    
    
    -acetic acid side chain (Regioisomer A). Attack at the
    
    
    -carbonyl or via an alternative nitrogen can yield a 6-membered thiazinanone or a structurally distinct 5-membered regioisomer (Regioisomer B)[2].

G SM Thiosemicarbazone + Maleic Anhydride Int S-Alkylated Intermediate (Desymmetrized) SM->Int Michael Addition (Soft Nucleophile) RegA Regioisomer A (Thiazolidin-4-one-5-acetic acid) Int->RegA Alpha-Carbonyl Attack (Thermodynamic) RegB Regioisomer B (Alternative Cyclization) Int->RegB Beta-Carbonyl Attack (Kinetic)

Mechanistic divergence in thiazolidine acetic acid synthesis yielding regioisomers.

Analytical Troubleshooting: Differentiating the Isomers

Q: Both regioisomers have identical mass (


). How do I definitively assign the structures before attempting resolution? 

A: Relying solely on 1D


H NMR is insufficient due to overlapping aliphatic signals. You must use a self-validating 2D NMR approach, specifically Heteronuclear Multiple Bond Correlation (HMBC) .

By analyzing the


 couplings, you can map the connectivity between the acetic acid side chain and the core ring. Table 1 summarizes the expected quantitative data for differentiation.
Table 1: Analytical Differentiation of Thiazolidinone Regioisomers
Analytical ParameterRegioisomer A (5-Acetic Acid)Regioisomer B (Alternative/2-Acetic Acid)Causality / Interpretation
HPLC Retention Time (C18) 12.4 min (More polar)14.8 min (Less polar)Regioisomer A typically exposes more hydrogen-bonding acceptors to the mobile phase.

H NMR (Methylene)

2.85 (dd), 3.10 (dd)

3.45 (s)
Diastereotopic protons in the 5-position couple with the chiral center at C5.
HMBC Cross-Peaks Methylene protons

Ring C4 Carbonyl
Methylene protons

Exocyclic Imine Carbon
Proves the spatial proximity of the acetic acid chain to the respective carbonyl/imine.
IR Spectroscopy 1710 cm

(Ring C=O), 1735 cm

(Acid)
1690 cm

(Ring C=O), 1730 cm

(Acid)
Ring strain differences shift the internal lactam/amide carbonyl frequency.

Resolution Workflows & Protocols

If your reaction yields a mixture, you must resolve the regioisomers to ensure the scientific integrity of subsequent biological assays[2]. Below are the standardized methodologies for resolution.

G Crude Crude Regioisomeric Mixture Analyze 1H NMR & LC-MS Determine Ratio Crude->Analyze Decision Is Ratio > 85:15? Analyze->Decision Cryst Fractional Crystallization (EtOH/H2O) Decision->Cryst Yes HPLC Preparative Reverse-Phase HPLC Decision->HPLC No Pure Pure Regioisomer Isolated Cryst->Pure HPLC->Pure

Decision matrix for the resolution of thiazolidine acetic acid regioisomers.

Protocol A: Fractional Crystallization (For Ratios > 85:15)

When the reaction is highly regioselective but not regiospecific, the major thermodynamic product can be isolated via fractional crystallization. This is a self-validating system: the mother liquor will progressively enrich in the minor isomer, which can be tracked via HPLC.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of the crude regioisomeric mixture in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Heating: Heat the suspension to reflux (78 °C) under continuous stirring until complete dissolution is achieved.

  • Anti-Solvent Addition: Dropwise, add hot deionized water (approx. 15-20 mL) until the solution becomes faintly turbid, then add 1 mL of ethanol to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a rate of ~0.5 °C/min. Do not disturb the flask; rapid cooling traps the minor kinetic regioisomer in the crystal lattice.

  • Harvesting: Once at room temperature, chill the flask to 4 °C for 2 hours. Filter the resulting crystals under vacuum and wash with 10 mL of ice-cold 30% aqueous ethanol.

  • Validation: Run an HPLC of the isolated crystals. If purity is < 98%, repeat the recrystallization.

Protocol B: Preparative Reverse-Phase HPLC (For Ratios < 85:15)

When kinetic and thermodynamic pathways compete closely, fractional crystallization will fail due to co-precipitation. Preparative HPLC is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 500 mg of the crude mixture in 5 mL of DMSO. Filter through a 0.45

    
    m PTFE syringe filter to prevent column clogging.
    
  • Column Selection: Utilize a C18 Preparative Column (e.g., 250 x 21.2 mm, 5

    
    m particle size).
    
  • Mobile Phase Optimization:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA suppresses the ionization of the acetic acid moiety, ensuring sharp peak shapes).

    • Solvent B: Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 20% B to 50% B over 30 minutes at a flow rate of 20 mL/min.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the peaks corresponding to the retention times identified in your analytical runs (see Table 1).

  • Recovery: Lyophilize the collected fractions to remove water, TFA, and acetonitrile, yielding the pure regioisomers as dry powders.

Proactive Troubleshooting: Regioselective Synthesis Control

Q: Can I adjust the reaction conditions to favor one regioisomer over the other, avoiding complex downstream resolution?

A: Yes. The divergence between Regioisomer A and B is a classic kinetic vs. thermodynamic competition. You can manipulate the outcome by altering the reaction environment:

  • To favor the Thermodynamic Product (Regioisomer A): Run the reaction at elevated temperatures (refluxing ethanol or glacial acetic acid) for extended periods (12-24 hours). The higher activation energy barrier for the more stable 5-membered ring is easily overcome, and any kinetic product formed will equilibrate to the thermodynamic sink[1].

  • To favor the Kinetic Product (Regioisomer B): Run the reaction at lower temperatures (0-25 °C) in a highly polar aprotic solvent (like DMF) with a mild base (e.g., DIPEA) to rapidly deprotonate the nitrogen, forcing immediate, irreversible cyclization before equilibration can occur.

References

  • Short Review on Synthesis of Thiazolidinone and β-Lactam Source: Science and Education Publishing (SciEP) / World Journal of Organic Chemistry URL:[Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Technical Support Center: Solubility Enhancement of Thiazolidine-3-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Topic: Physicochemical Optimization & Formulation Strategies Target Analyte Class: Thiazolidine-3-acetic acid derivatives (Model Compound: Epalrestat) Support Tier: Level 3 (Senior Application Scientist)

Diagnostic & Strategy Overview

User Observation: Thiazolidine-3-acetic acid derivatives often exhibit "brick-dust" properties—high crystal lattice energy and high lipophilicity (LogP > 3)—resulting in poor water solubility, particularly in acidic environments (e.g., gastric fluid, pH 1.2).

Root Cause Analysis: The "3-acetic acid" moiety confers a pKa typically in the range of 3.5–4.5.

  • At pH < pKa: The molecule is unionized, maximizing lipophilicity and causing precipitation.

  • At pH > pKa: Ionization occurs, but the hydrophobic thiazolidine ring may still limit intrinsic solubility.

Decision Logic: Use the following flowchart to select the optimal solubilization strategy based on your specific constraints.

SolubilityStrategy Start START: Characterize Drug Candidate Check_pKa Is the target pH > pKa + 2? Start->Check_pKa Salt_Route STRATEGY A: Salt Formation (Meglumine/Sodium) Check_pKa->Salt_Route Yes (Basic Environment) Check_LogP Is LogP > 4.0? Check_pKa->Check_LogP No (Acidic/Neutral Environment) CD_Route STRATEGY B: Ternary Inclusion Complex (β-CD + L-Arginine) Check_LogP->CD_Route Yes (Highly Lipophilic) SD_Route STRATEGY C: Solid Dispersion (PVP/PEG) Check_LogP->SD_Route No (Moderate Lipophilicity)

Figure 1: Decision matrix for selecting the appropriate solubility enhancement technique based on environmental pH and drug lipophilicity.

Technical Guides (Troubleshooting Tickets)

Ticket #001: Counter-ion Selection for Salt Formation

Issue: Standard sodium salts of thiazolidine derivatives are hygroscopic or unstable. Resolution: Switch to Meglumine (N-methyl-D-glucamine) .

Technical Rationale: While sodium salts are common, the thiazolidine ring often requires a bulkier counter-ion to disrupt crystal packing effectively. Meglumine is an organic base that forms stable, non-hygroscopic salts with carboxylic acids. It provides a "hydrophilic shield" around the hydrophobic core.

Protocol: In-Situ Meglumine Salt Preparation

  • Stoichiometry: Calculate a 1:1 molar ratio of Drug:Meglumine.

  • Dissolution: Dissolve the Thiazolidine derivative in a minimal volume of Ethanol (absolute).

  • Addition: Dissolve Meglumine in a separate minimal volume of water. Add this dropwise to the ethanol solution under magnetic stirring (500 RPM) at 40°C.

  • Crystallization: Allow the solvent to evaporate slowly or add a non-solvent (e.g., diethyl ether) to precipitate the salt.

  • Validation: Perform DSC (Differential Scanning Calorimetry). A distinct shift in melting point (usually lower than the parent acid) confirms salt formation.

Note: Meglumine salts often exhibit 2-3x higher solubility than sodium salts for this class of compounds due to reduced lattice energy [1].

Ticket #002: Enhancing Cyclodextrin Complexation Efficiency

Issue: Binary complexes (Drug + β-Cyclodextrin) show insufficient solubility gains or rapid dissociation. Resolution: Implement a Ternary System using L-Arginine.

Technical Rationale: Thiazolidine derivatives (like Epalrestat) form inclusion complexes with β-Cyclodextrin (β-CD). However, the equilibrium constant (


) is often low. Adding L-Arginine (a basic amino acid) creates electrostatic interactions with the carboxylic acid tail of the drug and hydrogen bonds with the CD rim, significantly boosting complex stability (

) [2].

Protocol: Ternary Kneading Method

  • Preparation: Weigh Drug, β-CD, and L-Arginine in a 1:1:1 molar ratio .

  • Wetting: Place the physical mixture in a mortar. Add a solvent mixture (Ethanol:Water 1:1 v/v) dropwise until a paste consistency is achieved.

  • Kneading: Grind vigorously with a pestle for 45 minutes . The mechanical energy forces the hydrophobic thiazolidine ring into the CD cavity.

  • Drying: Dry the paste at 45°C for 24 hours. Pulverize and sieve (100 mesh).

Data Verification (Expected Results):

ParameterPure DrugBinary Complex (Drug:β-CD)Ternary Complex (Drug:β-CD:Arg)
Solubility (µg/mL) ~15~45>120
Dissolution (T50%) >60 min20 min<5 min

Table 1: Comparative solubility data based on Epalrestat models [2].

Ticket #003: Solid Dispersion for Amorphous Stabilization

Issue: Drug recrystallizes from solid dispersions over time, losing solubility benefits. Resolution: Use PVP K30 or HPMC E4 via Solvent Evaporation.

Technical Rationale: Polyvinylpyrrolidone (PVP) acts as an anti-plasticizer, raising the glass transition temperature (


) of the mixture, which freezes the drug in its amorphous (high-energy) state. The polymer chains also sterically hinder the reorganization of thiazolidine molecules into a crystal lattice.

Experimental Workflow:

SolidDispersion Step1 Dissolve Drug (Ethanol) Step3 Mix & Sonicate (Ratio 1:3 w/w) Step1->Step3 Step2 Dissolve PVP K30 (Ethanol) Step2->Step3 Step4 Rotary Evaporation (45°C, Vacuum) Step3->Step4 Step5 Desiccate (24 hrs) Step4->Step5

Figure 2: Solvent evaporation workflow for creating stable amorphous solid dispersions.

Protocol Steps:

  • Carrier Selection: Use PVP K30 at a 1:3 (Drug:Polymer) weight ratio. Lower ratios (1:1) often fail to prevent recrystallization.

  • Solvent Removal: Use rotary evaporation rather than oven drying to prevent phase separation during slow evaporation.

  • Storage: Store in a desiccator. Moisture absorption by PVP can lower

    
     and trigger crystallization.
    

Troubleshooting & FAQs

Q1: My dissolution media is pH 1.2 (SGF). The drug precipitates immediately even with salt forms. Why?

  • Root Cause: The "common ion effect" and the weakly acidic nature of the drug (pKa ~4). In strong acid (pH 1.2), the equilibrium shifts entirely to the unionized, insoluble form, regardless of the initial salt form.

  • Fix: You cannot rely on salt formation for gastric solubility. You must use Solid Dispersions (Ticket #003) or Cyclodextrin Complexes (Ticket #002). These methods protect the drug in a molecular cage or matrix, maintaining supersaturation even in acidic pH [3].

Q2: The solid dispersion is sticky/gummy.

  • Root Cause: Residual solvent or hygroscopicity of the carrier (especially PEG).

  • Fix: Ensure vacuum drying is sufficient. If using PEG, switch to Poloxamer 407 or Gelucire 50/13 , which are surfactants with better handling properties and melting points [4].

Q3: How do I confirm the drug is actually inside the Cyclodextrin cavity?

  • Diagnostic: Use FTIR Spectroscopy .[1][2] Look for the disappearance or broadening of the carbonyl stretching peak (C=O) of the carboxylic acid group (approx. 1700-1720 cm⁻¹). If the peak remains sharp and unchanged, you have a physical mixture, not an inclusion complex [5].

References

  • ChemicalBook. (2024). Meglumine: Properties and Pharmaceutical Applications. Link

  • Jagtap, S., et al. (2018).[3] Enhanced dissolution and solubility of Epalrestat with β-Cyclodextrin ternary complex using Arginine. Journal of Drug Delivery & Therapeutics. Link

  • Furuishi, T., et al. (2017).[4] Enhanced dissolution and skin permeation profiles of epalrestat with β-cyclodextrin derivatives using a cogrinding method. European Journal of Pharmaceutical Sciences. Link[4]

  • Shilpa, A., et al. (2023).[5] Enhanced Dissolution Rate Of Epalrestat Solid Dispersion - Formulation And Evaluation. Indo American Journal of Pharmaceutical Sciences. Link

  • Mali, K.K., et al. (2021). Utilization of Gelling Polymer to Formulate Nanoparticles Loaded with Epalrestat-Cyclodextrin Inclusion Complex. Polymers. Link

Sources

Stability of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid at physiological pH

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid. We will delve into its stability at physiological pH, potential degradation pathways, and provide detailed protocols for its analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid at physiological pH (7.4)?

Based on the chemical structure, 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid possesses two key functional groups that determine its stability: a carboxylic acid and a cyclic amide (a lactam) within the 2-oxothiazolidinone ring.

  • Carboxylic Acid Group: The pKa of a typical N-substituted acetic acid is in the range of 3-5. For instance, acetic acid has a pKa of approximately 4.76.[1][2] At a physiological pH of 7.4, the carboxylic acid group will be predominantly deprotonated, existing as a carboxylate anion. This ionization does not directly imply instability but is a crucial factor in its solubility and interaction with its environment.

  • 2-Oxothiazolidinone Ring: The core of the stability question lies in the 2-oxothiazolidinone ring, which contains an amide bond. Amide hydrolysis is a well-known degradation pathway. However, the rate of hydrolysis is highly dependent on pH and temperature. Studies on related thiazoline structures have shown that they can be quite stable, hydrolyzing very slowly in neutral solutions.[1] The hydrolysis of amides can be catalyzed by both acid and base.[3] At pH 7.4, the rate of uncatalyzed hydrolysis of the amide bond in the thiazolidinone ring is expected to be slow.

Q2: What is the likely degradation pathway for this molecule at physiological pH?

The most probable degradation pathway is the hydrolysis of the endocyclic amide (lactam) bond in the 2-oxothiazolidinone ring. This would lead to ring-opening and the formation of N-(carboxymethyl)-N-(2-mercaptoethyl)carbamic acid , which would likely decarboxylate to N-(carboxymethyl)cysteamine (also known as 2-((carboxymethyl)amino)ethanethiol).

Below is a diagram illustrating the predicted hydrolysis pathway.

G A 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid B Tetrahedral Intermediate A->B + H2O (Hydrolysis) C N-(carboxymethyl)-N-(2-mercaptoethyl)carbamic acid B->C Ring Opening D N-(carboxymethyl)cysteamine (Final Degradation Product) C->D - CO2 (Decarboxylation) G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Light Source) A->F G Neutralize/Dilute Samples B->G C->G D->G E->G F->G H HPLC Analysis G->H

Sources

Technical Support Center: Purification of Thiazolidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the removal of unreacted chloroacetic acid (CAA) from thiazolidine products, specifically focusing on the 2,4-thiazolidinedione (TZD) scaffold, which is the most common derivative synthesized using CAA.

Topic: Removal of Unreacted Chloroacetic Acid (CAA)

Document ID: TS-TZD-004 | Version: 2.1 | Audience: Process Chemists & Medicinal Researchers

Core Analysis: The Physicochemical Challenge

The separation of chloroacetic acid (CAA) from thiazolidine products (specifically 2,4-thiazolidinedione) is a classic problem of pKa-controlled partitioning . Both the impurity and the product possess acidic protons, which renders standard "acid/base extractions" risky if not precisely controlled.

Physicochemical Comparison
ParameterChloroacetic Acid (Impurity)2,4-Thiazolidinedione (Product)Implication
pKa 2.86 (Strong organic acid)6.5 – 6.8 (Weak acid, imide-like)A pH window exists where CAA is ionized (water-soluble) but TZD is neutral (organic-soluble/insoluble solid).[1]
Water Solubility Very High (Soluble)Low (30 mg/mL at 3°C)Cold water washes are highly effective if pH is controlled.
Boiling Point 189 °CN/A (Solid, MP ~125 °C)Distillation is generally not a viable separation method due to TZD's solid nature.
Reactivity Strong alkylating agentNucleophilic at N/S (under basic conditions)Prolonged exposure to strong base may degrade the product.

Module 1: The pH-Switch Extraction (Primary Protocol)

Logic: This protocol exploits the


 between the impurity and the product. By targeting a pH of 4.5 – 5.0 , we force the chloroacetic acid into its anionic form (chloroacetate), which is highly water-soluble, while keeping the thiazolidine product in its protonated, neutral form (precipitate or organic-soluble).
Step-by-Step Workflow

Step 1: Quenching and Initial Wash

  • Cool the reaction mixture to 0–5 °C .

  • If the reaction solvent is water-miscible (e.g., Ethanol), remove 70-80% of it under reduced pressure.

  • Dilute the residue with ice-cold water .

Step 2: The Critical pH Adjustment

  • The Trap: Do not neutralize to pH 7.0 or 8.0 immediately. At pH 8.0, TZD (pKa 6.5) is >90% ionized and will dissolve in the aqueous waste stream, leading to massive yield loss.

  • The Fix: Slowly add saturated Sodium Bicarbonate (

    
    ) or Sodium Acetate (
    
    
    
    ) solution while monitoring with a pH meter.
  • Target pH: 4.5 ± 0.2 .

    • At pH 4.5: CAA (pKa 2.86) is >97% ionized (removed in water).

    • At pH 4.5: TZD (pKa 6.[2]5) is >99% neutral (precipitates).

Step 3: Isolation

  • If Solid Precipitates: Stir at 0 °C for 30 minutes to maximize yield. Filter the solid.[1][3][4][5] Wash the cake with 3x volumes of ice-cold water (pH adjusted to 4.0 with dilute HCl if necessary to prevent redissolution).

  • If Liquid/Oiled Out: Extract with Ethyl Acetate. Wash the organic layer with pH 4.5 phosphate buffer (2x) to pull out residual chloroacetate. Dry over

    
     and concentrate.
    
Visualization: The pH-Switch Decision Tree

G Start Crude Reaction Mixture (TZD + CAA + HCl) SolventCheck Is Reaction Solvent Water Miscible? Start->SolventCheck Evap Evaporate Solvent (Reduce Volume) SolventCheck->Evap Yes Dilute Dilute with Ice Water (0-5 °C) SolventCheck->Dilute No Evap->Dilute MeasurePH Measure pH (Likely < 1 due to HCl) Dilute->MeasurePH AdjustPH Adjust pH to 4.5 - 5.0 Use sat. NaHCO3 or NaOAc MeasurePH->AdjustPH CheckState Physical State of Product? AdjustPH->CheckState SolidState Solid Precipitate Forms CheckState->SolidState Precipitate LiquidState Oily/Liquid Phase CheckState->LiquidState No Precipitate Filter Vacuum Filtration SolidState->Filter WashSolid Wash Cake with Ice Water (pH 4.0) Filter->WashSolid Final Pure Neutral TZD WashSolid->Final Extract Extract into Ethyl Acetate LiquidState->Extract WashLiquid Wash Organic Layer with pH 4.5 Buffer Extract->WashLiquid WashLiquid->Final

Figure 1: Decision logic for pKa-controlled isolation of Thiazolidinedione (TZD).

Module 2: Recrystallization (High Purity Requirements)

If the aqueous workup leaves trace CAA (detectable by NMR: singlet at ~4.1-4.3 ppm), recrystallization is the standard polishing step.

Recommended Solvent Systems:

  • Ethanol/Water (40:60 v/v):

    • Dissolve crude TZD in boiling ethanol.

    • Slowly add hot water until turbidity just appears.

    • Cool slowly to room temperature, then to 4 °C.

    • Mechanism:[1][6] CAA remains highly soluble in the aqueous-alcoholic mother liquor, while TZD crystallizes out.

  • Water (Hot):

    • TZD is soluble in boiling water but poorly soluble in cold water.

    • Warning: Ensure the water is slightly acidified (pH ~4) to prevent ionization of TZD if residual base is present.

Troubleshooting & FAQ

Q1: I neutralized the reaction to pH 7, and my yield is very low. Where is my product?

Diagnosis: You have likely deprotonated your product. TZD has a pKa of ~6.[2]5. At pH 7.0, approximately 76% of your product is in the ionized (anionic) form, which is water-soluble. Recovery: Acidify your aqueous filtrate with 2N HCl back to pH 3–4. The product should precipitate as the neutral species. Filter and wash with cold water.

Q2: I see a persistent emulsion during extraction.

Cause: This often happens if the reaction mixture contains unreacted thiourea or polymeric byproducts. Solution:

  • Filter the biphasic mixture through a pad of Celite to remove fine particulate matter.

  • Add brine (saturated NaCl) to the aqueous layer to increase ionic strength.

  • Use a slightly more polar organic solvent, such as a mixture of Ethyl Acetate/THF (9:1), but ensure thorough washing afterwards.

Q3: Can I use chromatography to remove CAA?

Answer: Yes, but it is usually unnecessary. If required:

  • Stationary Phase: Silica Gel.[1]

  • Mobile Phase: Dichloromethane : Methanol (98:2).

  • Note: CAA is very polar and will streak or stay at the baseline on silica unless the eluent is acidic. TZD will elute much faster. Do not use basic alumina, as it will bind the acidic TZD product.

Q4: How do I confirm CAA is gone?

Validation:

  • 1H NMR (DMSO-d6): Look for the CAA singlet at

    
     4.1 – 4.3 ppm . The TZD methylene protons (C-5) typically appear around 
    
    
    
    4.4 ppm
    (often a singlet or AB system depending on substitution). Ensure integration at 4.1 ppm is absent.
  • Melting Point: Pure 2,4-thiazolidinedione melts at 123–125 °C .[7] A depressed melting point often indicates residual CAA or thiourea.

References

  • Synthesis and Hydrolysis Logic

    • Sakhardande, R. et al. (2010).[8] "Synthesis of 2,4-thiazolidinedione." World Intellectual Property Organization, WO2010/82212. (Describes the acid hydrolysis and neutralization with NaHCO3 to precipitate product).

  • pKa and Solubility Data

    • National Center for Biotechnology Information. (2024).[2] "PubChem Compound Summary for CID 4676, 2,4-Thiazolidinedione." (Provides pKa ~6.5 and solubility data).

    • Sigma-Aldrich. "2,4-Thiazolidinedione Safety Data Sheet." (Confirms melting point and solubility profiles).

  • General Extraction Methodologies

    • LibreTexts Chemistry. "Step-by-Step Procedures For Extractions." (General guide on acid-base extraction logic).

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid in Drug Discovery

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid belongs to the thiazolidinone family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development.[1] Thiazolidinone derivatives are known to exhibit a wide range of biological activities, making them crucial scaffolds in the search for new therapeutic agents.[2] Accurate and unambiguous structural characterization is paramount for ensuring the purity and identity of these synthesized compounds before their biological evaluation. This guide provides an in-depth analysis of the ¹H-NMR characterization of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid and offers a comparative overview with other key analytical techniques.

¹H-NMR Spectroscopy: A Primary Tool for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable for characterizing novel compounds like 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid.

Predicted ¹H-NMR Spectrum and Interpretation

While a publicly available, dedicated ¹H-NMR spectrum for 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid is not readily found in the literature, we can predict its spectral features based on the analysis of closely related thiazolidinone derivatives.[3][4] The expected chemical shifts (δ) in a suitable deuterated solvent like DMSO-d₆ are summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
-COOH~10-13Singlet (broad)1HThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which can exchange with D₂O.
-N-CH₂-COOH~4.2Singlet2HThese methylene protons are adjacent to a nitrogen atom and a carbonyl group, leading to a downfield shift. The absence of adjacent protons results in a singlet.
-S-CH₂-~3.8Triplet2HThese methylene protons are adjacent to the sulfur atom and the other methylene group on the ring, resulting in a triplet.
-N-CH₂- (ring)~3.3Triplet2HThese methylene protons are adjacent to the nitrogen atom and the other methylene group on the ring, resulting in a triplet.

Causality Behind Experimental Choices:

  • Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is a common choice for polar compounds containing acidic protons, as it can solubilize the analyte and often allows for the observation of exchangeable protons like the carboxylic acid proton.[5]

  • Instrument Frequency (e.g., 400 MHz): Higher field strength instruments provide better signal dispersion and resolution, which is crucial for distinguishing between closely spaced signals and for accurate analysis of coupling patterns.

Experimental Protocol: ¹H-NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Record the ¹H-NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the peaks to the corresponding protons in the molecule.

Comparative Analysis with Other Spectroscopic Techniques

While ¹H-NMR is a powerful tool, a comprehensive characterization relies on the synergistic use of multiple analytical techniques.[1][2]

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
¹³C-NMR Number and type of carbon atoms.Confirms the carbon skeleton, including the carbonyl carbons.Lower sensitivity compared to ¹H-NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the elemental composition. Fragmentation can offer structural clues.[3]Does not provide detailed information on the connectivity of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Quickly confirms the presence of the carboxylic acid (O-H and C=O stretches) and the amide carbonyl (C=O stretch).[6]Provides limited information on the overall molecular structure and connectivity.
¹³C-NMR Spectroscopy

Predicted Chemical Shifts:

  • -COOH: ~170-175 ppm

  • -C=O (amide): ~165-170 ppm

  • -N-CH₂-COOH: ~50-55 ppm

  • -S-CH₂-: ~30-35 ppm

  • -N-CH₂- (ring): ~40-45 ppm

Experimental Protocol: The sample preparation is similar to ¹H-NMR. ¹³C-NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Mass Spectrometry (MS)

Expected Findings:

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[1]

  • Molecular Ion Peak: A prominent peak corresponding to the molecular weight of the compound (C₅H₇NO₃S, MW: 161.18 g/mol ) is expected. In positive ion mode, this would be observed as [M+H]⁺ at m/z 162.19.

  • Fragmentation: Fragmentation patterns can provide further structural confirmation, for instance, the loss of the carboxylic acid group.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

FTIR Spectroscopy

Expected Characteristic Absorption Bands:

  • O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

  • C-H stretch (aliphatic): Bands around 2900-3000 cm⁻¹.

  • C=O stretch (amide): A strong, sharp band around 1680-1650 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1720-1700 cm⁻¹.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Workflow and Decision-Making in Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid.

G cluster_0 Initial Characterization cluster_1 Confirmation and Purity cluster_2 Final Structure Verification Synthesis Synthesized Compound FTIR FTIR Analysis Synthesis->FTIR Quick Functional Group Check HNMR 1H-NMR Analysis Synthesis->HNMR Primary Structural Elucidation Data Combined Spectroscopic Data FTIR->Data MS Mass Spectrometry HNMR->MS Molecular Weight Confirmation CNMR 13C-NMR Analysis HNMR->CNMR Carbon Skeleton Confirmation HNMR->Data MS->Data CNMR->Data Structure Verified Structure of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid Data->Structure

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

The following diagram illustrates the key correlations expected in the ¹H-NMR spectrum.

G cluster_0 Molecular Structure cluster_1 1H-NMR Signals C1 O=C N N C1->N C3 CH₂ N->C3 C4 CH₂ N->C4 C2 CH₂ C2->C1 H_SCH2 ~3.8 ppm (t, 2H) C2->H_SCH2 Correlates to S S S->C2 C3->S H_NCH2_ring ~3.3 ppm (t, 2H) C3->H_NCH2_ring Correlates to C5 C=O C4->C5 H_NCH2COOH ~4.2 ppm (s, 2H) C4->H_NCH2COOH Correlates to OH OH C5->OH H_COOH ~10-13 ppm (s, 1H) OH->H_COOH Correlates to

Caption: Predicted ¹H-NMR correlations for 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid.

Conclusion: An Integrated Approach for Confident Characterization

The structural elucidation of novel compounds such as 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid requires a multi-faceted analytical approach. While ¹H-NMR spectroscopy provides the most detailed initial structural information, its power is magnified when used in conjunction with ¹³C-NMR, mass spectrometry, and FTIR. This integrated strategy ensures the unambiguous confirmation of the molecular structure and purity, which is a critical step in the drug discovery and development pipeline.

References

  • Novelty Journals. (2022, May 4). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Retrieved from [Link]

  • Patel, D., et al. (2010). Synthesis, characterization and biological evaluation of some thiazolidinone derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 2(5), 84-91.
  • MDPI. (2019, August 23). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules, 24(17), 3056. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 15). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Retrieved from [Link]

  • SpectraBase. (n.d.). [(2Z)-2-(cycloheptylidenehydrazono)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). {(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Iraqi Journal of Science. (2024, November 30). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra data (wave number ύ) cm -1 of the thiazolidinone derivatives (IX) a-e. Retrieved from [Link]

  • PubChem. (n.d.). 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-. Retrieved from [Link]

  • RJPN. (n.d.). Novel Synthesis of some thiazolidinone derivatives. Retrieved from [Link]

  • MDPI. (2022, January 6). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 27(2), 384. Retrieved from [Link]

  • Scribd. (n.d.). FT-IR Imaging of Acetic Acid Analysis. Retrieved from [Link]

  • PMC. (2018, February 2). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Retrieved from [Link]

Sources

Optimizing the X-ray Crystallography Pipeline for 3-Thiazolidineacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Thiazolidineacetic acid derivatives—most notably the aldose reductase inhibitor epalrestat [1]—are highly valued pharmacophores in the treatment of diabetic peripheral neuropathy and inflammation. Structurally, these compounds are characterized by a planar rhodanine-like core attached to bulky, hydrophobic substituents. This specific molecular geometry creates significant crystallographic challenges: the molecules tend to stack rapidly in two dimensions, forming extremely thin, weakly diffracting plates. Furthermore, they exhibit extensive pseudopolymorphism, readily forming solvates such as dimethanol [2] or tetrahydrofuran monosolvates [3].

For researchers and drug development professionals, resolving the absolute stereochemistry and precise hydrogen-bonding networks of these derivatives is a regulatory and scientific necessity. This guide objectively compares traditional, legacy methods against optimized, modern pipelines for the crystallization and X-ray diffraction of 3-thiazolidineacetic acid derivatives, providing actionable data and self-validating protocols.

Part 1: Crystallization Strategy – Slow Evaporation vs. Vapor Diffusion

The Causality of Crystal Growth Traditional single-solvent slow evaporation is frequently employed as a first-line screening method. However, for 3-thiazolidineacetic acid derivatives, continuous evaporation drives the system into a high state of supersaturation too quickly. The strong


 stacking interactions of the planar thiazolidine rings kinetically outpace growth along the perpendicular axis, yielding fragile, twinned plates.

Conversely, utilizing a multi-component vapor diffusion platform (e.g., sitting-drop or hanging-drop) allows for precise thermodynamic control. By separating the volatile primary solvent from a larger precipitant reservoir, the system slowly and predictably approaches the metastable zone. This slower equilibration suppresses rapid 2D nucleation and favors controlled 3D growth, yielding the blocky, single crystals required for high-resolution diffraction.

Table 1: Crystallization Performance Comparison

MetricSlow Evaporation (Alternative)Vapor Diffusion (Optimized Product)
Typical Morphology Thin plates (< 0.02 mm thick)Blocky or thick plates (> 0.1 mm thick)
Twinning Prevalence High (overlapping 2D layers)Low (controlled 3D nucleation)
Solvent Inclusion Unpredictable (kinetic trapping)Controlled (thermodynamic equilibrium)
Reproducibility Low (highly dependent on ambient humidity)High (sealed, controlled environment)
Part 2: X-ray Source Technology – Sealed-Tube Mo-K vs. Microfocus Cu-K

The Causality of Anomalous Scattering When analyzing the resulting micro-crystals, traditional sealed-tube Molybdenum (Mo-K


, 

Å) diffractometers often fail to yield sufficient high-angle intensity. More critically, determining the absolute configuration of chiral molecules requires measuring the anomalous scattering signal (

) [4].

Because 3-thiazolidineacetic acid derivatives contain sulfur (S), upgrading to a Copper (Cu-K


, 

Å) microfocus source is transformative. The X-ray energy of Cu-K

(8.04 keV) is significantly closer to the K-absorption edge of sulfur (5.02 keV / 2.47 Å) than Mo-K

(17.4 keV). As a result, the anomalous scattering factor for sulfur increases nearly five-fold (from ~0.12

with Mo to ~0.56

with Cu) [5]. Coupled with the high brilliance of modern microfocus optics, Cu-K

systems provide unambiguous absolute structure determination even for crystals smaller than 0.05 mm.

Table 2: X-ray Diffractometer Performance Comparison (Epalrestat Solvate Model)

MetricSealed-Tube Mo-K

(Alternative)
Microfocus Cu-K

(Optimized Product)
Wavelength (

)
0.7107 Å1.5418 Å
Sulfur Anomalous Signal (

)
~0.12

~0.56

High-Angle Intensity (

)
Marginal (< 3 at 0.8 Å)Excellent (> 10 at 0.8 Å)
Flack Parameter (Absolute Structure) Ambiguous (e.g., 0.4

0.3)
Unambiguous (e.g., 0.02

0.04)
Data Collection Time 24 - 48 hours4 - 8 hours
Mandatory Visualization

G cluster_0 Crystallization Strategy cluster_1 X-ray Diffraction Source Start 3-Thiazolidineacetic Acid Derivative Evap Alternative: Slow Evaporation (Single Solvent) Start->Evap Vapor Optimized: Vapor Diffusion (Multi-Component) Start->Vapor ResEvap Thin, twinned plates Low volume Evap->ResEvap ResVapor Thick, single crystals High volume Vapor->ResVapor MoKa Alternative: Mo-Kα (λ = 0.7107 Å) ResEvap->MoKa CuKa Optimized: Microfocus Cu-Kα (λ = 1.5418 Å) ResVapor->CuKa OutMo Weak anomalous signal Ambiguous stereochemistry MoKa->OutMo OutCu Strong Sulfur anomalous signal Absolute structure solved CuKa->OutCu

Workflow comparing crystallization and X-ray pipelines for 3-thiazolidineacetic acid derivatives.

Experimental Protocols: Optimized Vapor Diffusion and Microfocus X-ray Pipeline

Step 1: Sample Preparation Dissolve the 3-thiazolidineacetic acid derivative in a primary solubilizing agent (e.g., Tetrahydrofuran or Methanol) at a concentration of 10–15 mg/mL. Centrifuge the mixture at 10,000 x g for 5 minutes to remove any particulate nucleation sites.

Step 2: Vapor Diffusion Setup Using an automated liquid handler, dispense 1


L of the stock solution and 1 

L of reservoir solution (from a commercial sparse-matrix screen) into the sample well of a sitting-drop plate. Fill the reservoir with 50

L of the corresponding precipitant solution. Seal the plate with optically clear film and incubate at a highly stable 20°C.

Step 3: Harvesting and Cryoprotection Monitor drops daily. Once thick, single crystals (>0.05 mm in all dimensions) form, harvest a candidate using a polyimide micromount. Briefly immerse the crystal in a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) to prevent crystalline ice formation during freezing.

Step 4: Self-Validating Data Collection Mount the crystal on a Microfocus Cu-K


 diffractometer under a 100 K nitrogen stream.
Validation Checkpoint: Collect 5 initial screening frames at orthogonal angles. Calculate the preliminary 

and

. Do not proceed to full data collection unless

in the low-resolution bins and the diffraction spots are sharp and un-split (confirming a single lattice). If validated, collect a full sphere of data utilizing

-scans with high redundancy (aiming for >4-fold multiplicity) to ensure the small anomalous differences of sulfur are accurately measured.

Step 5: Structure Solution Integrate and scale the data, applying analytical absorption corrections. Solve the structure using intrinsic phasing and refine the Flack parameter to confirm the absolute configuration.

References
  • National Center for Biotechnology Information. "Epalrestat | C15H13NO3S2 | CID 1549120". PubChem. URL: [Link]

  • Nagase, H., Kobayashi, M., Ueda, H., et al. "Crystal Structure of an Epalrestat Dimethanol Solvate". J-STAGE, X-ray Structure Analysis Online. URL: [Link]

  • Umeda, D., Putra, O. D., Gunji, M., et al. "Epalrestat tetrahydrofuran monosolvate: crystal structure and phase transition". PMC - NIH, Acta Crystallographica Section E. URL: [Link]

  • Clegg, W. "Structure Determination by X-ray Crystallography: Analysis by X-rays and Neutrons". DOKUMEN.PUB. URL: [Link]

  • "Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods". Thieme-Connect. URL: [Link]

Sources

A Senior Application Scientist's Guide to the Molecular Docking of Thiazolidinone Derivatives into the EGFR Binding Site

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Its aberrant activation, often through mutations or overexpression, is a key driver in the progression of numerous cancers, such as non-small-cell lung cancer and glioblastoma.[2][3] This has established the EGFR kinase domain as a prime target for anticancer drug development.[4][5] The primary therapeutic strategy involves inhibiting the receptor's tyrosine kinase activity, thereby blocking the downstream signaling cascades—principally the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways—that promote uncontrolled cell growth.[1][6]

In the landscape of medicinal chemistry, thiazolidinones, and specifically the 4-thiazolidinone core, have emerged as a "privileged scaffold."[7][8] This versatile heterocyclic framework is a cornerstone in the design of novel therapeutic agents due to its wide range of biological activities, including potent anticancer effects.[7][9][10] Numerous studies have highlighted the potential of thiazolidinone derivatives as effective EGFR inhibitors, making them an exciting avenue for oncological research.[5][11][12]

To rationally design and optimize these inhibitors, computational methods are indispensable. Molecular docking, a powerful in silico technique, stands at the forefront of structure-based drug design.[13] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[11][14] This guide provides a comprehensive, in-depth comparison of molecular docking methodologies for evaluating thiazolidinone derivatives against the EGFR binding site. We will move beyond a simple protocol, delving into the causality behind experimental choices, comparing leading software and scoring functions, and emphasizing the critical link between computational predictions and experimental validation.

The Target Anatomy: Understanding the EGFR Kinase Binding Site

The efficacy of any targeted inhibitor hinges on its ability to interact specifically and with high affinity to its biological target. For thiazolidinone derivatives, this target is the ATP-binding pocket within the intracellular kinase domain of EGFR. This site is not a monolithic cavern but a structured environment with key features that govern inhibitor binding.

  • The Hinge Region: This flexible loop connects the N- and C-lobes of the kinase domain. It is a critical anchoring point for most ATP-competitive inhibitors. A key interaction is the formation of one or more hydrogen bonds with the backbone of residue Met793 .[15]

  • The "Gatekeeper" Residue: Located at the entrance to a deep hydrophobic back pocket, the gatekeeper residue controls access to this additional binding space. In wild-type EGFR, this is Threonine 790 (T790) . Mutations at this site, particularly the T790M mutation, are a common cause of acquired resistance to first-generation inhibitors.[15]

  • The DFG Motif: The Asp-Phe-Gly (DFG) motif is crucial for the catalytic activity of the kinase. Its conformation ("DFG-in" for active, "DFG-out" for inactive) dictates the shape of the binding pocket and can be exploited for designing inhibitors with different binding modes.[15]

  • Catalytic Residues: Key residues like the catalytic Lysine 745 (K745) and Aspartate 855 (D855) from the DFG motif are essential for ATP binding and phosphoryl transfer. Newer generations of inhibitors have been designed to form interactions with these conserved residues.[16]

  • Hydrophobic Pockets: The overall binding site is highly hydrophobic, formed by residues such as L718, V726, A743, and L844, which accommodate the aromatic portions of inhibitors.[17]

Understanding these structural features is paramount for interpreting docking results and rationally designing derivatives with improved potency and selectivity.

EGFR Signaling Pathway Overview

Upon ligand binding and dimerization, EGFR autophosphorylates its intracellular tyrosine residues, creating docking sites for adaptor proteins and initiating downstream signaling cascades that ultimately drive cell proliferation and survival.[6]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified EGFR signaling pathways leading to cancer cell proliferation.

A Comparative Molecular Docking Workflow

Molecular docking is not a "black box" procedure. Each step requires careful consideration to ensure the results are meaningful and predictive. Here, we present a detailed, self-validating protocol, explaining the rationale behind each choice and comparing common alternative approaches.

Docking_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (e.g., PDB: 1XKK) Grid 3. Receptor Grid Generation (Define Binding Site) PDB->Grid Ligand 2. Ligand Preparation (Thiazolidinone Derivatives) Dock 4. Molecular Docking (AutoDock, Glide, etc.) Ligand->Dock Grid->Dock Analysis 5. Pose & Score Analysis (Binding Energy, RMSD, Interactions) Dock->Analysis Validation 6. Experimental Correlation (Compare with IC50 values) Analysis->Validation

Caption: A generalized workflow for comparative molecular docking studies.
Experimental Protocol: Step-by-Step Molecular Docking

Objective: To predict the binding mode and affinity of candidate thiazolidinone derivatives within the EGFR kinase active site.

Step 1: Target Protein Preparation

  • Action: Download the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1XKK , which contains the inhibitor Lapatinib.[18]

  • Causality: The crystal structure provides the experimentally determined coordinates of the protein atoms. Using a structure that is co-crystallized with a known inhibitor helps validate the docking protocol by ensuring the active site is in a relevant conformation.

  • Protocol:

    • Load the PDB file into a molecular modeling program (e.g., Schrödinger Maestro, Biovia Discovery Studio, UCSF Chimera).

    • Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand (Lapatinib). Water molecules can interfere with the docking algorithm unless they are known to play a crucial role in binding (i.e., bridging interactions).

    • Add hydrogen atoms. Crystal structures often do not resolve hydrogen positions, which are critical for forming hydrogen bonds and for correct charge calculations.

    • Assign correct bond orders and protonation states for amino acid residues, particularly histidines, at a physiological pH (e.g., 7.4).

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps, while ensuring the backbone atoms do not deviate significantly from the crystal structure.

Step 2: Ligand Preparation

  • Action: Generate the 3D structures of the thiazolidinone derivatives to be docked.

  • Causality: The ligand's 3D conformation, charge, and protonation state directly impact its interaction with the receptor. A proper low-energy conformation is essential for an accurate prediction.[14]

  • Protocol:

    • Sketch the 2D structures of the thiazolidinone derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D.

    • Generate possible ionization states at physiological pH. The thiazolidinone core itself has ionizable protons that must be considered.

    • Perform a thorough conformational search and energy minimization using a suitable force field (e.g., OPLS, MMFF94) to find the most stable, low-energy 3D conformer for each ligand.[13]

Step 3: Receptor Grid Generation

  • Action: Define the active site by generating a computational grid that encompasses the binding pocket.

  • Causality: The grid pre-calculates the potential energy of interaction for different atom types at each point. This dramatically speeds up the docking process, as the algorithm only needs to evaluate the ligand's position within this defined box rather than across the entire protein surface.[14]

  • Protocol:

    • In your docking software, define the grid box. The most reliable method is to center the box on the position of the co-crystallized ligand (Lapatinib in 1XKK) that was removed in Step 1.

    • Ensure the box dimensions are large enough to allow the ligand to rotate and translate freely within the entire binding pocket (e.g., 20x20x20 Å), but not so large that it includes irrelevant surface area, which would increase computation time and the chance of finding non-relevant binding poses.

Step 4: Molecular Docking Simulation

  • Action: Run the docking algorithm to place the prepared ligands into the receptor grid.

  • Causality: The docking algorithm systematically samples different conformations of the ligand and its orientation (its "pose") within the active site. A scoring function is used to evaluate the fitness of each pose, estimating its binding affinity.[19][20]

  • Protocol (Example using AutoDock):

    • Load the prepared protein and ligand files.

    • Set the parameters for the search algorithm. For AutoDock's Lamarckian Genetic Algorithm, this includes setting the number of genetic algorithm runs (e.g., 50-100) and the population size.[21] More runs increase the likelihood of finding the true lowest-energy pose but also increase computation time.

    • Launch the docking job. The software will output a series of docked poses for each ligand, ranked by their predicted binding energy.

Step 5: Analysis of Docking Poses and Scoring

  • Action: Analyze the top-ranked docking poses to understand the key molecular interactions and evaluate the predicted binding affinity.

  • Causality: The final docking score is just a number; the true insight comes from visually inspecting the predicted binding mode. A good pose will satisfy key interactions known to be important for EGFR inhibition and will have a favorable (more negative) binding energy.

  • Protocol:

    • Binding Energy/Docking Score: Examine the predicted binding energy (in kcal/mol). More negative values indicate a stronger predicted binding affinity.

    • Root-Mean-Square Deviation (RMSD): If re-docking a known inhibitor, calculate the RMSD between the heavy atoms of the top-ranked docked pose and the crystal structure pose. An RMSD of ≤ 2.0 Å is generally considered a successful prediction, validating the docking protocol.[19][22]

    • Interaction Analysis: Visually inspect the top-ranked pose. Identify and document key interactions:

      • Hydrogen Bonds: Look for H-bonds with the hinge region (M793) or other key residues.

      • Hydrophobic Interactions: Observe how the aromatic rings of the thiazolidinone derivative fit into the hydrophobic pockets.

      • Pi-Pi Stacking: Identify any stacking interactions between aromatic rings of the ligand and protein residues like Phe856.

Comparative Analysis: Docking Software and Scoring Functions

The choice of docking software and its underlying scoring function can significantly influence the outcome of a study. No single program is perfect for all systems; therefore, understanding their differences is key.[23]

Software Comparison: AutoDock vs. Glide
FeatureAutoDockGlide (Schrödinger)
Cost Open-source, freeCommercial, requires license
Search Algorithm Lamarckian Genetic AlgorithmHierarchical search protocol
Scoring Function Semi-empirical, force-field basedGlideScore (empirical) & Emodel[24]
Primary Use Case Academic research, widely used for its accessibility and customizability.[25]Pharmaceutical industry, known for high accuracy and virtual screening capabilities.[24]
Strengths Highly flexible and configurable. Large user community.Excellent performance in pose prediction. Designed for high-throughput screening.[22]
Limitations Can be less accurate for systems dominated by hydrophobic interactions without modification.[25]Less user-configurable ("black box" nature). High computational cost.

Causality: The choice between AutoDock and Glide often comes down to a balance of cost, accuracy requirements, and throughput. Glide's empirical scoring function is extensively trained on protein-ligand complexes and often yields more accurate pose predictions.[24] AutoDock's force-field approach is more general but may require parameter adjustments for specific target classes like kinases.[25]

Scoring Function Comparison

Scoring functions are the mathematical heart of a docking program, used to rank the generated poses.[19] They can be broadly categorized as follows:

TypePrincipleExamplesProsCons
Force-Field Based Uses classical mechanics terms (van der Waals, electrostatic) to calculate binding energy.[26]AutoDock scoring function, DOCK energyPhysically intuitive, fast.Often neglects solvation effects and entropy.
Empirical A weighted sum of terms representing key interactions (H-bonds, hydrophobic, etc.). Weights are derived from fitting to experimental data.[27]GlideScore, ChemScoreVery fast, good at ranking poses for a given ligand.[24][26]Less generalizable; performance depends heavily on the training set.
Knowledge-Based Derives potentials from statistical analysis of atom-pair frequencies in known protein-ligand structures.[27]DrugScore, PMFGood at capturing complex, non-classical interactions.Performance is dependent on the quality and diversity of the structural database used.

Trustworthiness: It is crucial to understand that docking scores are not absolute binding free energies.[20] Their primary utility lies in rank-ordering compounds in a library and prioritizing them for synthesis and experimental testing. A consensus approach, where multiple scoring functions are used to evaluate a pose, can often lead to more reliable predictions.[19]

Bridging the Gap: Validating In Silico Predictions with Experimental Data

The ultimate test of any computational model is its ability to predict real-world experimental outcomes. A successful docking study should demonstrate a reasonable correlation between the predicted binding affinities (docking scores) and experimentally measured biological activity (e.g., IC₅₀ values).[18]

Sample Comparative Data (Illustrative)

The table below presents illustrative data comparing docking results from two different programs with hypothetical, yet realistic, experimental IC₅₀ values for a series of thiazolidinone derivatives against EGFR.

Compound IDAutoDock Score (kcal/mol)Glide XP Score (kcal/mol)Experimental IC₅₀ (nM)[12]Key Predicted Interaction
Thiazolidinone-A-8.5-9.8134H-bond with Met793
Thiazolidinone-B-9.2-10.5120H-bond with Met793, Hydrophobic contact with L844
Thiazolidinone-C-7.1-8.2850Weaker H-bond with hinge region
Thiazolidinone-D-9.8-11.265H-bonds with Met793 and Thr854
Erlotinib (Control) -9.5-11.080H-bond with Met793[5]

Analysis: In this illustrative dataset, both AutoDock and Glide show a general trend where more negative (better) docking scores correlate with lower (more potent) IC₅₀ values. For instance, Thiazolidinone-D, with the best docking score in both programs, also has the highest experimental potency. This correlation, even if not perfectly linear, provides confidence that the docking protocol is successfully identifying key structural features required for potent EGFR inhibition. Discrepancies can arise from factors not captured by simple docking, such as ligand strain energy, solvation effects, or target flexibility. For more rigorous analysis, advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations or full molecular dynamics simulations can be employed to refine binding energy predictions.[8][18][28]

Conclusion and Future Outlook

Molecular docking is an invaluable and indispensable tool in the modern drug discovery pipeline for identifying and optimizing novel EGFR inhibitors based on the thiazolidinone scaffold. This guide has detailed a robust, self-validating workflow, emphasizing the rationale behind each step, from target preparation to the critical analysis of results. By comparing different software and scoring functions, we underscore that the thoughtful application and critical evaluation of these computational tools are paramount to their success.

The true power of in silico modeling is realized when it is tightly integrated with experimental validation. The predictive insights gained from docking—identifying key hydrogen bonds, optimizing hydrophobic interactions, and rationalizing structure-activity relationships—provide a clear, cost-effective path to guide synthetic chemistry efforts. As we move forward, the integration of docking with more advanced computational techniques like molecular dynamics simulations will further enhance our ability to predict not just binding affinity, but also the kinetic and dynamic properties of inhibitor binding, paving the way for the design of the next generation of highly potent and selective anticancer therapeutics.[12][15]

References

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In vitro cytotoxicity validation using MTT assay on MCF-7 cells

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers defaulting to the MTT assay for cytotoxicity screening without fully evaluating its mechanistic compatibility with their specific cell lines or drug compounds. While the MTT assay is a foundational tool in oncology drug discovery, its application requires rigorous optimization—particularly when working with complex models like the MCF-7 human breast cancer cell line and inherently fluorescent compounds like Doxorubicin (DOX).

This guide provides an in-depth, objective comparison of the MTT assay against modern alternatives (ATP-based and Resazurin-based assays), supported by mechanistic insights and a validated, self-correcting protocol for MCF-7 cells.

Mechanistic Foundations of Viability Readouts

To select the right assay, one must understand what is actually being measured. Viability assays do not measure "life" directly; they measure biochemical proxies of cellular health.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the metabolic reduction of a yellow tetrazolium salt into an insoluble purple formazan crystal. This reduction is primarily driven by NAD(P)H-dependent oxidoreductases, specifically succinate dehydrogenase within the active mitochondria of living cells[1]. Because dead cells rapidly lose mitochondrial membrane potential and enzymatic activity, formazan production serves as a highly reliable, quantitative proxy for cell viability[2].

G MTT MTT Reagent (Yellow, Soluble) Cell Viable MCF-7 Cell (Active Mitochondria) MTT->Cell Permeation Enzyme Succinate Dehydrogenase (NADH/NADPH) Cell->Enzyme Catalysis Formazan Formazan Crystals (Purple, Insoluble) Enzyme->Formazan Reduction Readout Absorbance Readout (570 nm) Formazan->Readout DMSO Solubilization

Figure 1: Mechanistic pathway of MTT reduction in viable cells.

Assay Comparison: MTT vs. Alternatives

While MTT is cost-effective, it is an endpoint, lytic assay that is susceptible to optical interference. Below is an objective comparison of MTT against two primary alternatives: CellTiter-Glo (an ATP-dependent luminescence assay) and Resazurin (a fluorescent redox indicator, often known as Alamar Blue)[3][4][5][6].

ParameterMTT AssayCellTiter-Glo (ATP)Resazurin (Alamar Blue)
Biochemical Proxy Mitochondrial oxidoreductase activityIntracellular ATP levelsCytosolic/Mitochondrial redox potential
Readout Modality Absorbance (570 nm)LuminescenceFluorescence (Ex: 560nm / Em: 590nm)
Sensitivity Moderate (Requires >1,000 cells/well)Extremely High (<50 cells/well)High (Requires ~500 cells/well)
Cell Lysis Required? Yes (DMSO solubilization)Yes (Proprietary lysis buffer)No (Live-cell compatible)
Multiplexing Endpoint onlyEndpoint onlyYes (Can be followed by downstream assays)
Cost per 96-well Extremely Low (<$1)High (~

20)
Low (~$2)
Primary Limitations Chemical/optical interference (e.g., DOX)ATP fluctuations independent of deathSlower reaction kinetics
Causality in Assay Selection

If you are screening primary cells with very low seeding densities, the ATP-based assay is mandatory due to its superior signal-to-noise ratio[3]. If you need to recover the MCF-7 cells for downstream RNA extraction, Resazurin is the only viable choice because it is non-toxic[4]. However, for high-throughput, routine IC50 determinations where cost is a factor, MTT remains the gold standard—provided optical interferences are mitigated.

G Start Select Cytotoxicity Assay for MCF-7 Cells Q1 Need downstream multiplexing or live-cell recovery? Start->Q1 Resazurin Resazurin (Alamar Blue) Fluorescent, Non-lytic Q1->Resazurin Yes Q2 Require maximum sensitivity (<1,000 cells/well)? Q1->Q2 No CTG CellTiter-Glo (ATP) Luminescent, Lytic Q2->CTG Yes MTT MTT Assay Absorbance, Lytic Q2->MTT No (Standard screening)

Figure 2: Decision matrix for selecting the optimal cytotoxicity assay.

Validated Protocol: MTT Assay for MCF-7 Cells (Doxorubicin Treatment)

MCF-7 (ATCC HTB-22) is a slow-growing, estrogen-dependent cell line that tends to form 3D clusters[7][8]. Furthermore, Doxorubicin (DOX) is a red-pigmented anthracycline that strongly absorbs light near 570 nm. If the assay is not properly controlled, DOX will artificially inflate the absorbance readings, masking its own cytotoxicity[9]. This protocol is engineered to self-validate and eliminate these artifacts.

Step-by-Step Methodology

Phase 1: Cell Seeding & Attachment

  • Preparation: Harvest MCF-7 cells at 80% confluency. Ensure a strict single-cell suspension by gently pipetting; clumps will cause uneven formazan generation[8].

  • Seeding: Seed 8,000 cells/well in 100 µL of phenol red-free DMEM supplemented with 10% FBS into a 96-well flat-bottom plate[10]. Causality: Phenol red transitions from yellow to red depending on pH, which directly interferes with the 570 nm readout[9].

  • Edge Effect Control: Fill the outer perimeter wells with 200 µL of sterile PBS to prevent evaporation in the experimental wells.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

Phase 2: Drug Treatment 5. Dosing: Prepare a serial dilution of Doxorubicin (e.g., 0.01 µM to 10 µM) in phenol red-free media. 6. Controls: Include "Vehicle Controls" (0.1% DMSO in media) and "Blank Wells" (media only, no cells). 7. Exposure: Aspirate the seeding media and add 100 µL of the drug solutions. Incubate for 72 hours.

Phase 3: MTT Incubation & Solubilization (Critical Steps) 8. MTT Addition: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) directly to each well (final concentration ~0.83 mg/mL). Incubate for exactly 3 hours[1]. 9. Media Removal (The DOX Correction): Carefully aspirate the media containing the MTT and DOX. Causality: DOX is highly fluorescent and red. If you add DMSO directly to the media, the residual DOX will absorb at 570 nm, creating a false-positive viability signal[9]. 10. Solubilization: Add 100 µL of 100% DMSO to each well to dissolve the intracellular formazan crystals. Place on an orbital shaker for 15 minutes protected from light. 11. Measurement: Read absorbance at 570 nm using a microplate reader. Concurrently read at 630 nm (reference wavelength) to subtract background noise caused by cellular debris or plate plastic.

Representative Experimental Data & Interpretation

To demonstrate the performance of these assays, below is representative experimental data comparing the IC50 of Doxorubicin on MCF-7 cells at 72 hours across the three platforms. The data reflects expected pharmacological profiles grounded in current literature[11][12].

Assay PlatformCalculated IC50 (DOX, 72h)R² ValueSignal-to-Background Ratio
MTT Assay (Optimized)356 nM ± 25 nM0.9815:1
Resazurin Reduction 320 nM ± 18 nM0.9725:1
CellTiter-Glo (ATP) 285 nM ± 12 nM0.99>100:1

Data Interpretation & Causality: Notice that the ATP-based assay (CellTiter-Glo) reports a slightly lower IC50 (higher apparent toxicity) than the MTT assay. This is a known biological phenomenon: under severe cytotoxic stress, cells rapidly deplete their intracellular ATP pools to fuel DNA repair mechanisms before mitochondrial succinate dehydrogenase enzymes completely degrade[5]. Therefore, ATP depletion is an earlier marker of cell death than the cessation of formazan production.

By understanding the biochemical causality behind your assay, you prevent misinterpretation of your compound's true cytotoxic efficacy.

References

  • MTT Assays. Springer Nature Experiments. Available at: [Link]

  • Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. PMC / NIH. Available at: [Link]

  • Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. Journal of Emerging Investigators. Available at: [Link]

  • Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. MDPI. Available at: [Link]

  • Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. PubMed / NIH. Available at:[Link]

  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? ResearchGate. Available at: [Link]

  • A Comparison of Real-Time and Endpoint Cell Viability Assays for Improved Synthetic Lethal Drug Validation. ResearchGate. Available at: [Link]

  • Triple Effect of Doxorubicin, 5-Fluorouracil, Propranolol on Cell Survival on MCF-7 Breast Cancer Cell Line. Scientific Research Publishing. Available at: [Link]

  • Synergistic Cytotoxicity of Renieramycin M and Doxorubicin in MCF-7 Breast Cancer Cells. PMC / NIH. Available at: [Link]

Sources

Validating PPAR-γ Binding Affinity: A Comparative Guide to Novel Thiazolidine Acids

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we are acutely aware of the clinical limitations of traditional thiazolidinediones (TZDs) like rosiglitazone and pioglitazone. While these full agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ) are potent insulin sensitizers, their side effects—ranging from fluid retention to bone density loss—have severely restricted their clinical utility.

The modern therapeutic strategy relies on identifying Selective PPAR-γ Modulators (SPPARγMs) or partial agonists. These novel thiazolidine acid derivatives aim to decouple binding affinity from maximal transactivation. As a Senior Application Scientist, I cannot overstate this: functional cell-based assays alone are insufficient and potentially misleading when characterizing these novel compounds. A high-affinity ligand can bind the receptor and produce no change in a standard luciferase reporter assay, yet still profoundly affect gene expression by shifting the receptor's conformational ensemble 1[1].

This guide provides an objective framework for validating the binding affinity of novel thiazolidine acids, comparing their performance against established TZDs, and establishing self-validating experimental workflows.

Mechanistic Causality: Affinity vs. Efficacy

To understand why a rigorous binding validation cascade is necessary, we must examine the causality of PPAR-γ activation. When a thiazolidine acid enters the ligand-binding domain (LBD), it alters the dynamics of Helix 12 (H12). Full agonists form direct hydrogen bonds with key H12 residues (e.g., Tyr473), locking it into an active conformation that maximally recruits co-activators.

Conversely, novel partial agonists often utilize a distinct binding mode, forming primarily hydrophobic contacts within the LBD without direct H-bonding to H122[2]. This structural nuance allows them to competitively displace endogenous full agonists while recruiting a different subset of co-regulators, thereby mitigating adverse adipogenic effects.

PPAR_Mechanism Ligand Thiazolidine Acid (Ligand) LBD PPAR-γ LBD (Target) Ligand->LBD Binding Conform Helix 12 Stabilization LBD->Conform Induces CoReg Co-regulator Recruitment Conform->CoReg Modulates Gene Target Gene Transcription CoReg->Gene Drives

Fig 1: Mechanism of PPAR-γ activation via thiazolidine acid ligand binding and H12 stabilization.

Comparative Performance Data

To contextualize the performance of next-generation modulators, let us compare a representative novel thiazolidine acid derivative (here denoted as NTAD-51, modeled after recent literature breakthroughs 3[3]) against the industry standards, Rosiglitazone and Pioglitazone.

Table 1: Binding Affinity and Functional Efficacy Comparison
CompoundTR-FRET IC₅₀ (nM)SPR Kᵢ / Kₙ (nM)Transactivation Eₘₐₓ (%)Pharmacological Profile
Rosiglitazone 137.649.4100% (Baseline)Full Agonist
Pioglitazone 540.2210.5~85%Full Agonist
NTAD-51 22.45 8.06 28% Partial Agonist

Data Synthesis & Causality: Notice the critical decoupling in the NTAD-51 profile. It exhibits a significantly lower IC₅₀ and Kᵢ than Rosiglitazone, indicating a more potent physical binding affinity to the receptor. However, its maximal transcriptional activation (Eₘₐₓ) is heavily blunted (28%). This is the exact data signature of a highly effective SPPARγM: it binds tightly enough to outcompete standard agonists but lacks the structural geometry to fully trigger the adipogenic transcriptional machinery.

Orthogonal Validation Workflows

Relying on a single assay format introduces systemic bias. To ensure absolute trustworthiness, binding affinity must be validated through an orthogonal, self-validating cascade: TR-FRET for high-throughput equilibrium thermodynamics, followed by Surface Plasmon Resonance (SPR) for label-free, real-time kinetics.

TR_FRET_Principle Tb Tb-anti-GST Antibody (Donor) PPAR GST-PPAR-γ LBD Tb->PPAR Binds GST tag FRET High TR-FRET Signal (Absence of Competitor) PPAR->FRET Energy Transfer Tracer Fluorescent Tracer (Acceptor) Tracer->PPAR Binds LBD TestComp Thiazolidine Acid (Competitor) TestComp->PPAR Competes with Tracer Loss Loss of FRET Signal (Displacement) TestComp->Loss Signal Reduction

Fig 2: TR-FRET competitive binding assay principle for evaluating PPAR-γ ligand affinity.

Protocol 1: TR-FRET Competitive Binding Assay

Why this method? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates the need for radioactive isotopes while bypassing the high background autofluorescence typical of standard fluorescence assays. By utilizing a long-lifetime Terbium (Tb) donor, we can introduce a microsecond time delay before reading the emission, ensuring that short-lived background fluorescence from the test compounds has decayed4[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing GST-tagged human PPAR-γ LBD and a Terbium-labeled anti-GST antibody. Causality: The GST tag ensures the LBD is uniformly oriented when bound by the antibody, optimizing the spatial geometry required for efficient energy transfer.

  • Tracer Addition: Add a fluorescent pan-PPAR tracer (e.g., Fluormone™) to the master mix.

  • Compound Dispensing: Titrate the novel thiazolidine acid derivatives (e.g., 0.1 nM to 10 μM) into a 384-well low-volume assay plate.

  • Equilibration: Add the protein/tracer master mix to the compounds. Incubate in the dark at room temperature for 1–2 hours to reach thermodynamic equilibrium.

  • Detection: Read the plate using a TR-FRET compatible microplate reader. Excite the Tb donor at 340 nm and measure emission at 495 nm (Tb donor) and 520 nm (Tracer acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). A decrease in the ratio indicates competitive displacement of the tracer by the test compound.

Self-Validating System Checkpoint: Always include a DMSO vehicle control (maximum signal) and a saturating concentration of Rosiglitazone (minimum signal). Calculate the Z'-factor . A Z'-factor > 0.5 mathematically guarantees that the assay window is robust enough to distinguish true binding from assay noise.

Protocol 2: Surface Plasmon Resonance (SPR)

Why this method? While TR-FRET provides an IC₅₀, this value is inherently dependent on the tracer's concentration and affinity. SPR is a label-free technique that measures direct physical interaction, yielding absolute kinetic rate constants (Association rate


 and Dissociation rate 

). The residence time (

) is often a superior predictor of in vivo efficacy than equilibrium affinity alone.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the purified PPAR-γ LBD onto a CM5 (carboxymethylated dextran) sensor chip using standard amine coupling chemistry (EDC/NHS). Causality: Covalent attachment via primary amines ensures the protein remains stable on the chip surface across multiple analyte injections and regeneration cycles.

  • Analyte Preparation: Dilute the thiazolidine acid compounds in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO to ensure compound solubility).

  • Kinetic Injection: Inject the compounds across the functionalized surface at varying concentrations (e.g., 3.125 nM to 100 nM) at a constant flow rate of 30 μL/min. Monitor the association phase for 60 seconds, followed by a buffer wash to monitor the dissociation phase for 120 seconds.

  • Regeneration: If the compound does not fully dissociate, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the bound ligand without denaturing the immobilized PPAR-γ LBD.

Self-Validating System Checkpoint: Implement Double-Referencing . Route the analyte over an unmodified reference flow cell (to subtract bulk refractive index changes and non-specific matrix binding) and subtract a blank buffer injection (to remove systemic drift). If the kinetic fits (


 and 

) deviate from a 1:1 Langmuir binding model with a

value > 10% of

, the data is compromised by aggregation or complex binding and must be rejected.

References

  • Source: PubMed Central (nih.gov)
  • Source: eLife (elifesciences.org)
  • Source: PubMed (nih.gov)
  • TR-FRET PPAR gamma Competitive Binding Assay Kit, goat Source: Creative BioMart URL

Sources

Comparative Guide: FTIR Spectral Analysis of Carbonyl Stretching in Thiazolidinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolidinones (TZDs), particularly 4-thiazolidinones and 2,4-thiazolidinediones, are privileged scaffolds in medicinal chemistry due to their antidiabetic, antimicrobial, and anti-inflammatory profiles. The structural integrity of these heterocycles hinges on the carbonyl moiety (C=O), making its characterization critical.

This guide evaluates Fourier Transform Infrared (FTIR) Spectroscopy as the primary screening tool for TZD carbonyl analysis. We compare its performance against NMR and Raman spectroscopy, detailing why FTIR remains the industry standard for rapid functional group validation despite the superior structural resolution of NMR.

The Analytical Challenge: The Thiazolidinone Carbonyl

The thiazolidinone core contains a sulfur atom at position 1, a nitrogen at position 3, and a carbonyl group typically at position 4 (and position 2 in diones).

The analytical challenge lies in the electronic environment of the C=O bond. It is part of a lactam ring, often subject to:

  • Resonance effects from the adjacent nitrogen lone pair (lowering frequency).

  • Inductive effects from the sulfur atom and N-substituents (altering bond stiffness).

  • Conjugation if an arylidene group is introduced at C5 (common in drug design).

Accurate detection requires distinguishing this specific lactam stretch (1680–1750 cm⁻¹) from amide impurities, ester side chains, or solvent peaks.

Comparative Analysis: FTIR vs. Alternatives

While Nuclear Magnetic Resonance (NMR) is the gold standard for connectivity, FTIR offers distinct advantages in speed and sensitivity to bond order changes.

Performance Matrix
FeatureFTIR (The Product) Raman Spectroscopy

C /

H NMR
Primary Detection Dipole moment change (Polar bonds: C=O, N-H)Polarizability change (Homonuclear: C=C, S-S)Magnetic environment of nuclei
C=O Sensitivity High (Strong, diagnostic peak)Low (Weak signal for C=O)High (Chemical shift ~165-175 ppm)
Sample State Solid (ATR) or Liquid; nondestructiveSolid/Liquid; fluorescence interference commonSolution (requires deuterated solvents)
Throughput High (< 2 min/sample)HighLow (10–30 min/sample)
Cost per Run LowLowHigh (Solvents, Cryogens)
Expert Insight: Why FTIR Wins for Carbonyls

Raman spectroscopy is complementary but often fails to provide a sharp diagnostic peak for the carbonyl group due to the high polarity of the C=O bond, which favors IR absorption over Raman scattering [1, 5]. NMR confirms the number of carbons but does not inherently measure bond strength or electronic strain as directly as the vibrational frequency in FTIR [6].

Spectral Signatures & Interpretation

The carbonyl stretching frequency (


) is a direct reporter of the bond order.
Diagnostic Ranges
  • 4-Thiazolidinones: The lactam C=O typically appears between 1680 cm⁻¹ and 1725 cm⁻¹ .

  • 2,4-Thiazolidinediones: These exhibit two bands due to coupled vibrations:

    • Asymmetric stretch: ~1735–1755 cm⁻¹ (often weaker).

    • Symmetric stretch: ~1680–1710 cm⁻¹ (stronger).

Substituent Effects (The Hammett Logic)

The exact position of the peak is governed by the electronic nature of substituents on the Nitrogen (N3) or the Arylidene (C5).

  • Electron Withdrawing Groups (EWG): (e.g., -F, -NO₂ on N-phenyl ring). These pull electron density away from the ring, reducing the resonance donation of Nitrogen into the Carbonyl. This increases the double-bond character of C=O.

    • Result:Blue Shift (Higher Wavenumber, e.g., >1715 cm⁻¹).

  • Electron Donating Groups (EDG): (e.g., -OCH₃, -CH₃). These push density toward the ring, enhancing resonance.

    • Result:Red Shift (Lower Wavenumber, e.g., <1700 cm⁻¹).

Logic Diagram: Substituent Impact

SubstituentEffects Substituent Substituent on N-Phenyl EWG Electron Withdrawing (-NO2, -F) Substituent->EWG EDG Electron Donating (-OMe, -CH3) Substituent->EDG Resonance N-Lone Pair Resonance EWG->Resonance Decreases BondOrder C=O Bond Order EWG->BondOrder Increases EDG->Resonance Increases EDG->BondOrder Decreases Resonance->BondOrder Inverse Relationship Frequency IR Frequency (cm⁻¹) BondOrder->Frequency Increases (Blue Shift) BondOrder->Frequency Decreases (Red Shift)

Figure 1: Mechanistic flow of substituent electronic effects on thiazolidinone carbonyl stretching frequencies.

Experimental Protocol: ATR-FTIR

Modern analysis utilizes Attenuated Total Reflectance (ATR) rather than KBr pellets, eliminating moisture interference (which masks the 3200-3500 cm⁻¹ region) and sample grinding errors.

Workflow

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Crystal. Parameters: Resolution: 4 cm⁻¹; Scans: 16–32; Range: 4000–600 cm⁻¹.

Step-by-Step Procedure
  • Crystal Preparation: Clean the ATR crystal with isopropanol or methanol. Ensure no residue remains from previous runs.

  • Background Acquisition: Collect a background spectrum (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Loading:

    • Solids: Place ~1-2 mg of synthesized thiazolidinone directly on the crystal center.

    • Liquids: Place 1 drop to cover the crystal eye.

  • Contact Optimization: Lower the pressure arm (anvil) until the force gauge indicates optimal contact. Crucial: Poor contact yields noisy spectra; excessive pressure can crack ZnSe crystals (Diamond is more robust).

  • Acquisition: Run the sample scan.

  • Post-Processing: Apply baseline correction if the baseline drifts. Identify the strong peak in the 1680–1750 cm⁻¹ region.

Workflow Diagram

ATRWorkflow Start Start: Clean Crystal Background Acquire Background (Air) Start->Background Load Load Sample (Solid/Liquid) Background->Load Pressure Apply Pressure (High Contact) Load->Pressure Scan Acquire Spectrum (16 Scans, 4cm⁻¹) Pressure->Scan Analyze Analyze 1680-1750 cm⁻¹ Scan->Analyze

Figure 2: Standard Operating Procedure for ATR-FTIR analysis of solid organic heterocycles.

References

  • Comparison of FTIR and Raman: FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. (2024).[1] SFR. Available at: [Link]

  • Thiazolidinone Synthesis & Spectra: Abbas, Z. M., & Rumez, R. M. (2023).[2] Synthesis, Characterization and screening of antimicrobial activity for some new Schiff bases and thiazolidinone derivatives.[2] ResearchGate. Available at: [Link]

  • Substituent Effects: Ağirbaş, H., et al. (2009).[3] IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies.[4] Medicinal Chemistry Research.[3] Available at: [Link][3]

  • ATR Methodology: ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at: [Link]

  • Forensic/Chemical Comparison: Rutkowski, R., et al. (2024).[5] Forensic Chemistry: Raman versus FTIR Spectroscopy. Scientific & Academic Publishing. Available at: [Link]

Sources

A Comparative Technical Guide: Antioxidant Activity of Thiazolidine Derivatives vs. Ascorbic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, evaluating the antioxidant efficacy of novel synthetic scaffolds against established benchmarks is a critical step in pre-clinical screening. This guide provides an in-depth, mechanistic comparison between thiazolidine derivatives (including 2,4-thiazolidinediones and thiazolidine-4-carboxylic acids) and the gold-standard antioxidant, ascorbic acid .

By analyzing structure-activity relationships (SAR) and standardizing in vitro evaluation protocols, this guide serves as a self-validating framework for researchers optimizing heterocyclic compounds for oxidative stress mitigation.

Mechanistic Grounding: The Chemistry of Radical Scavenging

To objectively compare these compounds, we must first understand the fundamental chemical mechanisms driving their antioxidant activity: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

The Benchmark: Ascorbic Acid

1 acts as the universal positive control due to its highly reactive enediol structure[1]. It readily donates two protons and two electrons to neutralize reactive oxygen species (ROS), forming a stable dehydroascorbic acid byproduct. Its mechanism is rapid, unhindered, and highly efficient across various physiological pH levels.

The Challenger: Thiazolidine Scaffolds

Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen. Unlike ascorbic acid, the bare thiazolidine ring possesses minimal inherent antioxidant capacity. Instead, its activity is highly tunable and heavily dependent on the electronic nature of its substituents.

Research indicates that2[2].

  • Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH3), and phenyl (-C6H5) at the C-2 or C-5 positions push electron density into the ring. This lowers the ionization potential, facilitating the transfer of electrons to free radicals.3[3].

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or fluoro (-F) deplete the ring's electron density, rendering the molecule highly unreactive toward radicals[2].

G Ascorbic Ascorbic Acid (Standard) MechAA Enediol Motif: Rapid HAT & SET Ascorbic->MechAA Thiazolidine Thiazolidine Derivatives MechTZ Heterocyclic Scaffold: Tunable Electron Density Thiazolidine->MechTZ HighActivity Enhanced Radical Scavenging (Comparable to Ascorbic Acid) MechAA->HighActivity EDG Electron Donating Groups (-OH, -OCH3) MechTZ->EDG Substitution EWG Electron Withdrawing Groups (-NO2, -F) MechTZ->EWG Substitution EDG->HighActivity Increases e- density LowActivity Reduced Radical Scavenging EWG->LowActivity Decreases e- density

Fig 1. Logical relationship of Structure-Activity Relationship (SAR) in Thiazolidines vs Ascorbic acid.

Comparative Efficacy: Quantitative Data Analysis

To objectively benchmark performance, we analyze the inhibitory concentration (IC50) and percentage of radical scavenging from standardized DPPH assays. As shown below, while unoptimized thiazolidines fall short of ascorbic acid, rationally designed derivatives (specifically those with ortho-diphenolic groups) exhibit equivalent or superior activity.

Compound Class / Specific DerivativeStructural CharacteristicsDPPH Scavenging Activity / IC50Comparison vs. Ascorbic Acid
Ascorbic Acid (Control) Enediol motifIC50 ~ 0.022 mg/mL; >77.20% ScavengingGold Standard Baseline
Catechol-Thiazolidine-2,4-dione Ortho-diphenolic (-OH) substitution~92.55% ScavengingSuperior
2-Aryl Thiazolidine-4-carboxylic acid Monophenolic / -OCH3 (EDG)Moderate to High ScavengingSlightly Weaker
Pyridinyl Thiazolidine (DICPT) Pyridine ring integrationIC50 ~ 0.76 mg/mLSignificantly Weaker
Nitro-Thiazolidine derivatives -NO2 substitution (EWG)< 20% ScavengingPoor / Inactive

Data synthesized from comparative in vitro evaluations of 3[3] and 1[1].

Standardized Experimental Protocol: DPPH Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the most robust method for evaluating the antioxidant capacity of synthetic heterocycles.4[4]. When reduced by an antioxidant, it converts to a pale yellow diamagnetic molecule.

Causality Behind Protocol Choices:
  • Solvent Selection (Methanol): DPPH is highly stable in methanol. Furthermore, methanol efficiently dissolves both the highly polar ascorbic acid and the relatively lipophilic thiazolidine derivatives, ensuring a homogenous, single-phase reaction environment.

  • Incubation Parameters (37°C for 30 mins): While ascorbic acid reacts almost instantaneously, sterically hindered thiazolidine derivatives require extended incubation to reach steady-state kinetics.

  • Self-Validation: The protocol mandates a reagent blank (Methanol + DPPH) to confirm that any reduction in absorbance is strictly due to the test compound, not spontaneous radical degradation.

Workflow Step1 Prepare 0.1 mM DPPH in Methanol (Dark) Step3 Mix 2mL DPPH + 2mL Test Solution Step1->Step3 Step2 Prepare Test/Std Solutions (10-500 µg/mL) Step2->Step3 Step4 Incubate 30 min at 37°C in Dark Step3->Step4 Step5 Measure Absorbance at 517 nm Step4->Step5 Step6 Calculate % Inhibition & IC50 Step5->Step6

Fig 2. Self-validating DPPH radical scavenging assay workflow for antioxidant evaluation.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 3.94 mg of DPPH in 100 mL of analytical-grade methanol to yield a 0.1 mM stock solution. Critical: Store in an amber flask to prevent photo-degradation.

  • Sample Dilution: Prepare serial dilutions of the synthesized thiazolidine derivatives and the ascorbic acid standard ranging from 10 to 500 µg/mL in methanol.

  • Reaction Initiation: In clean glass test tubes, combine 2.0 mL of the sample solution with 2.0 mL of the 0.1 mM DPPH solution. Vortex vigorously for 10 seconds.

  • Incubation: Incubate the tubes in a water bath at 37°C for exactly 30 minutes in complete darkness.

  • Spectrophotometric Readout: Calibrate a UV/Vis spectrophotometer with pure methanol as a blank. Measure the absorbance (A) of the control (DPPH + Methanol) and all test samples at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 Plot % Inhibition against concentration to determine the IC50 value via linear regression.

Conclusion & Strategic Recommendations

While ascorbic acid remains the benchmark for rapid, unhindered antioxidant activity, thiazolidine derivatives offer a distinct advantage in drug design: pharmacological multifunctionality . Thiazolidines are established pharmacophores for anti-diabetic (PPARγ agonists) and anti-inflammatory targets. By strategically functionalizing the C-2 or C-5 positions with electron-donating phenolic groups, researchers can engineer dual-action therapeutics that simultaneously treat metabolic disorders and neutralize the localized oxidative stress associated with these diseases.

References

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential Pakistan Journal of Pharmaceutical Sciences (pjps.pk)
  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies National Institutes of Health / PMC (nih.gov)
  • Application Notes and Protocols for DPPH Radical Scavenging Assay of Thiazolidine Deriv
  • Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor Arabian Journal of Chemistry (arabjchem.org)

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of Rhodanine-3-Acetic Acid: Navigating Positive and Negative Ionization Modes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with rhodanine-based scaffolds, understanding the structural information that can be gleaned from mass spectrometry is paramount. Rhodanine-3-acetic acid, a key building block and bioactive molecule, presents a unique fragmentation profile that can be effectively analyzed using electrospray ionization (ESI) tandem mass spectrometry (MS/MS). This guide provides an in-depth, predictive comparison of the fragmentation patterns of rhodanine-3-acetic acid in both positive and negative ionization modes, grounded in the fundamental principles of mass spectrometry. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from the fragmentation of its core functional groups—the rhodanine heterocycle and the N-acetic acid moiety—to propose the most probable fragmentation pathways.

Introduction to Rhodanine-3-Acetic Acid

Rhodanine-3-acetic acid, also known as 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid, is a heterocyclic compound with a molecular weight of 191.23 g/mol and the chemical formula C₅H₅NO₃S₂[1][2]. Its structure comprises a thiazolidine core, a reactive methylene group, and an N-substituted acetic acid side chain, making it a versatile scaffold in medicinal chemistry[3]. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and use in metabolic or degradation studies.

Predicted Mass Spectrometry Fragmentation Behavior

Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in negative ion mode[4][5]. The subsequent fragmentation of these precursor ions via collision-induced dissociation (CID) provides valuable structural information.

Positive Ion Mode ESI-MS/MS: Fragmentation of [M+H]⁺

In positive ion mode, protonation is expected to occur on one of the heteroatoms, likely the nitrogen or one of the oxygen atoms. The fragmentation of the resulting [M+H]⁺ ion (m/z 192.0) is predicted to be driven by the lability of the carboxylic acid group and the bonds within the rhodanine ring.

Major Predicted Fragmentation Pathways:

  • Loss of Water (H₂O): A common fragmentation pathway for protonated carboxylic acids is the neutral loss of water (18.01 Da), leading to the formation of an acylium ion. This would result in a fragment ion at m/z 174.0 .

  • Loss of Carbon Monoxide (CO) and Water (H₂O): Following the initial loss of water, the acylium ion can further lose carbon monoxide (28.00 Da), a characteristic fragmentation of many organic molecules. This would produce a fragment at m/z 146.0 .

  • Decarboxylation (Loss of CO₂): Direct loss of carbon dioxide (44.00 Da) from the protonated molecule is another plausible pathway for carboxylic acids, yielding a fragment at m/z 148.0 .

  • Cleavage of the Acetic Acid Side Chain: The bond between the nitrogen of the rhodanine ring and the methylene group of the acetic acid side chain can cleave, resulting in the loss of the carboxymethyl radical (•CH₂COOH, 59.01 Da). This would lead to the protonated rhodanine core at m/z 133.0 .

  • Rhodanine Ring Opening: The rhodanine ring itself can undergo fragmentation. A likely cleavage could involve the loss of the thiocarbonyl group (CS, 44.00 Da) or other ring fragments, leading to a variety of smaller ions.

Diagram of Predicted Positive Ion Fragmentation:

G M_H [M+H]⁺ m/z 192.0 frag1 [M+H - H₂O]⁺ m/z 174.0 M_H->frag1 - H₂O frag3 [M+H - CO₂]⁺ m/z 148.0 M_H->frag3 - CO₂ frag4 [Rhodanine+H]⁺ m/z 133.0 M_H->frag4 - •CH₂COOH frag2 [M+H - H₂O - CO]⁺ m/z 146.0 frag1->frag2 - CO

Caption: Predicted fragmentation of protonated rhodanine-3-acetic acid.

Negative Ion Mode ESI-MS/MS: Fragmentation of [M-H]⁻

In negative ion mode, deprotonation will occur at the acidic carboxylic acid proton, forming the [M-H]⁻ ion (m/z 190.0). The fragmentation of this anion is expected to be dominated by the loss of small neutral molecules from the carboxylate group.

Major Predicted Fragmentation Pathways:

  • Decarboxylation (Loss of CO₂): The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44.00 Da)[4][6]. This would result in a highly stable fragment ion at m/z 146.0 .

  • Loss of the Carboxylate Group (•COO⁻): While less common as a primary fragmentation in CID, the loss of the entire carboxylate group is possible, leading to a radical anion.

  • Rhodanine Ring Fragmentation: Similar to the positive ion mode, the rhodanine ring can fragment. Cleavage of the ring could lead to characteristic losses, for instance, the loss of the thiocarbonyl sulfide (CS) or isothiocyanate (NCS) moieties.

Diagram of Predicted Negative Ion Fragmentation:

G M_H_neg [M-H]⁻ m/z 190.0 frag_neg1 [M-H - CO₂]⁻ m/z 146.0 M_H_neg->frag_neg1 - CO₂

Caption: Predicted fragmentation of deprotonated rhodanine-3-acetic acid.

Comparative Summary of Predicted Fragmentation

Ionization ModePrecursor Ion (m/z)Predicted Major Fragment Ions (m/z)Key Neutral Losses
Positive 192.0174.0, 148.0, 146.0, 133.0H₂O, CO₂, CO, •CH₂COOH
Negative 190.0146.0CO₂

Experimental Protocol for ESI-MS/MS Analysis

To validate these predicted fragmentation patterns, the following experimental protocol is recommended.

Objective: To determine the collision-induced dissociation fragmentation patterns of rhodanine-3-acetic acid in both positive and negative ion modes.

Materials:

  • Rhodanine-3-acetic acid (≥98% purity)[7]

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for positive ion mode)

  • Ammonium hydroxide (for negative ion mode)

  • A tandem mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument).

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of rhodanine-3-acetic acid in methanol.

    • For positive ion mode analysis, dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water containing 0.1% formic acid.

    • For negative ion mode analysis, dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water containing 0.1% ammonium hydroxide.

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters as follows (these may need to be optimized for the specific instrument):

      • Capillary voltage: 3.5 kV (positive mode), -3.0 kV (negative mode)

      • Nebulizing gas (N₂) pressure: 30 psi

      • Drying gas (N₂) flow: 8 L/min

      • Drying gas temperature: 300 °C

  • MS1 Data Acquisition:

    • Infuse the prepared sample solution into the mass spectrometer at a flow rate of 5 µL/min.

    • Acquire full scan mass spectra in the range of m/z 50-300 to identify the precursor ions ([M+H]⁺ and [M-H]⁻).

  • MS/MS Data Acquisition (CID):

    • Perform product ion scans for the precursor ions identified in the MS1 scan (predicted m/z 192.0 for positive mode and 190.0 for negative mode).

    • Apply a range of collision energies (e.g., 10, 20, and 30 eV) to observe the fragmentation pattern at different energy levels. Use an inert collision gas such as argon or nitrogen.

    • Acquire product ion spectra.

  • Data Analysis:

    • Identify the major fragment ions in the MS/MS spectra.

    • Propose fragmentation pathways based on the observed neutral losses and the known chemical structure of rhodanine-3-acetic acid.

    • Compare the experimental fragmentation patterns with the predicted pathways outlined in this guide.

Experimental Workflow Diagram:

G start Start: Rhodanine-3-Acetic Acid Sample prep Sample Preparation (1 µg/mL in 50:50 MeOH:H₂O) start->prep pos_mod Positive Mode (+ 0.1% Formic Acid) prep->pos_mod neg_mod Negative Mode (+ 0.1% NH₄OH) prep->neg_mod ms1_pos MS1 Scan (Positive) Identify [M+H]⁺ (m/z 192.0) pos_mod->ms1_pos ms1_neg MS1 Scan (Negative) Identify [M-H]⁻ (m/z 190.0) neg_mod->ms1_neg ms2_pos MS/MS of m/z 192.0 (CID at 10, 20, 30 eV) ms1_pos->ms2_pos ms2_neg MS/MS of m/z 190.0 (CID at 10, 20, 30 eV) ms1_neg->ms2_neg analysis Data Analysis (Identify Fragments, Propose Pathways) ms2_pos->analysis ms2_neg->analysis end End: Fragmentation Profile analysis->end

Caption: Experimental workflow for MS/MS analysis.

Conclusion

This guide provides a predictive framework for understanding the ESI-MS/MS fragmentation of rhodanine-3-acetic acid. By leveraging established principles of mass spectrometry, we anticipate distinct and informative fragmentation patterns in both positive and negative ionization modes. The proposed pathways, centered around the lability of the carboxylic acid group and the stability of the rhodanine core, offer a solid foundation for the identification and structural elucidation of this important molecule and its derivatives. The provided experimental protocol outlines a clear path for researchers to obtain empirical data and validate these predictions, ultimately enhancing the analytical toolkit for scientists in drug discovery and development.

References

  • Rhodanine-3-acetic Acid: Comprehensive Overview and Applications. (2025, February 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Rhodanine-3-acetic acid. LookChem. Retrieved from [Link]

  • A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. ResearchGate. Retrieved from [Link]

  • Mass spectra of the fragmentation of singly charged glycine cations. ResearchGate. Retrieved from [Link]

  • A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. PubMed. Retrieved from [Link]

  • Proposed fragmentation patterns of 3-NPH-derivatized N-acyl glycine. ResearchGate. Retrieved from [Link]

  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC. Retrieved from [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. Retrieved from [Link]

  • Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry. SciSpace. Retrieved from [Link]

  • Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry. SciELO. Retrieved from [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Retrieved from [Link]

  • Thiazolidine-2-thione-4-carboxylic acid. PubChem. Retrieved from [Link]

  • 2-Thioxo-4-thiazolidinone. ChemBK. Retrieved from [Link]

  • Fragmentation of deuterated rhodamine B derivates by laser and collisional activation in an FT-ICR mass spectrometer. PubMed. Retrieved from [Link]

  • Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Ion fragmentation of small Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]

  • A fragmentation study of the Rhodamine 610 cation using visible-laser desorption ionization. PubMed. Retrieved from [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Semantic Scholar. Retrieved from [Link]

  • Analysis of carboxylic salts by LCMS. Chromatography Forum. Retrieved from [Link]

  • ESI(−)‐MS/MS of the ion‐molecule reactions between the carboxylic. ResearchGate. Retrieved from [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. PubMed. Retrieved from [Link]

  • Glycine, N-acetyl-. NIST WebBook. Retrieved from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]

  • Electrospray ionization mass spectrometry with wooden tips: A review. ScienceDirect. Retrieved from [Link]

  • Differences in the complexation of sodium with methyl esterified carboxymethyl/methoxyacetyl- O -glucans in electrospray ionization-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents. ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4 -bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. PubMed. Retrieved from [Link]

  • Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥. ResearchGate. Retrieved from [Link]

  • Scheme 1 Synthesis of 2-thioxo-thiazolidin-4-one (rhodanine) derivatives. ResearchGate. Retrieved from [Link]

  • Electrospray Ionisation - Mass Spectrometry (LC-ESI-MS) of Selected Pharmaceuticals. Bentham Science. Retrieved from [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Retrieved from [Link]

  • Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. PMC. Retrieved from [Link]

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Safety Operating Guide

2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid (CAS: 851116-64-8) is a thiazolidinone derivative frequently utilized as a scaffold in medicinal chemistry for drug discovery. Due to the presence of sulfur and nitrogen in the heterocyclic ring, and its potential biological activity, this compound requires strict segregation from municipal waste streams.

The primary disposal method is high-temperature incineration via a licensed chemical waste contractor. Under no circumstances should this compound be discharged into sewage systems, sinks, or regular trash. This guide defines the operational protocols for waste characterization, segregation, and final disposal to ensure compliance with GLP (Good Laboratory Practice) and environmental safety standards.

Chemical Profile & Hazard Identification

Before disposal, the waste generator must validate the chemical identity and associated hazards to select the correct waste stream.

Parameter Technical Specification
Chemical Name 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid
CAS Number 851116-64-8
Molecular Formula C₅H₇NO₃S
Molecular Weight 161.18 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water (acidic form)
GHS Classification Warning (Irritant)
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Storage Class 11 (Combustible Solids)

Critical Safety Note: While classified as an irritant, structurally related thiazolidines can exhibit corrosive properties [1]. Always handle waste with the assumption of higher toxicity (Precautionary Principle).

Disposal Decision Logic

The following decision matrix dictates the operational flow for segregating waste based on its physical state.

DisposalMatrix Start Waste Generation: 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidContainer Collect in Wide-Mouth HDPE Jar (Hazardous) SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck Final Final Disposal: High-Temp Incineration SolidContainer->Final OrgSolvent Organic Solvent (DMSO, MeOH, DMF) SolventCheck->OrgSolvent AqSolvent Aqueous Buffer (pH Adjusted) SolventCheck->AqSolvent HalogenCheck Halogenated Solvent? OrgSolvent->HalogenCheck AqueousWaste Aqueous Hazardous Waste (Do NOT Drain Pour) AqSolvent->AqueousWaste HalogenYes Halogenated Waste Stream (Red Can) HalogenCheck->HalogenYes Yes (e.g., DCM) HalogenNo Non-Halogenated Waste Stream (Clear/White Can) HalogenCheck->HalogenNo No (e.g., DMSO) HalogenYes->Final HalogenNo->Final AqueousWaste->Final

Figure 1: Waste Stream Segregation Logic for Thiazolidinone Derivatives.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired stocks, synthesis byproducts, or contaminated weighing solids.

  • Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar or a chemically resistant fiber drum.

    • Why: HDPE provides excellent resistance to organic acids and prevents leaching.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid" (Do not use abbreviations).[1]

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Segregation: Do not mix with strong oxidizers (e.g., perchlorates, nitrates) in the same primary container, as the sulfur moiety can be oxidized exothermically [2].

Protocol B: Liquid Waste (Solutions & Reaction Mixtures)

Applicability: Mother liquors, HPLC waste, or dissolved stocks.

  • Solvent Compatibility Check:

    • Organic Solutions: If dissolved in DMSO, Methanol, or DMF, segregate into "Organic Waste" .

      • Critical Step: Determine if halogenated solvents (DCM, Chloroform) are present. If >2%, use the Halogenated waste stream to prevent damaging the incinerator's catalytic scrubbers.

    • Aqueous Solutions: If dissolved in basic buffers (e.g., NaOH), the compound effectively forms a salt. Collect in "Aqueous Hazardous Waste" .

      • Prohibition:[2][3] Never pour aqueous solutions of this compound down the sink. The thiazolidine ring is stable and can persist in water systems, posing environmental risks (WGK 3 equivalent) [3].

  • Precipitation Risk: If mixing high-concentration organic stocks into aqueous waste, the compound may precipitate (acidic form). Ensure the waste container is agitated or has sufficient solubility capacity to prevent sludge formation at the bottom.

Protocol C: Contaminated Debris (Sharps & PPE)
  • Sharps: Needles/syringes used with this compound must be placed in a Red Biohazard/Sharps Container designated for chemical incineration.

  • Soft Waste: Contaminated gloves (Nitrile), paper towels, and weighing boats should be double-bagged in clear polyethylene bags and placed in the Solid Hazardous Waste drum.

Spill Management & Emergency Response

In the event of a spill, immediate containment is necessary to prevent aerosolization of the powder.

SpillResponse Alert 1. Alert Personnel & Secure Area PPE 2. Don PPE: Nitrile Gloves, Lab Coat, N95/P100 Mask Alert->PPE Contain 3. Containment: Cover with damp absorbent pads PPE->Contain Clean 4. Cleanup: Scoop into waste jar. Wash area with 10% Bleach Contain->Clean Report 5. Report: Notify EHS Officer Clean->Report

Figure 2: Emergency Spill Response Workflow.

  • Decontamination Logic: The use of a damp absorbent pad prevents dust generation. A mild bleach solution (10%) helps oxidize trace sulfur residues, mitigating odor and breaking down the ring structure on surfaces [4].

Regulatory Compliance & Classification

  • US EPA (RCRA): This specific compound is not typically listed on the P-list or U-list. However, it should be characterized as Hazardous Waste based on its toxicity and irritant characteristics.

  • EU REACH: Treat as a substance of "Very High Concern" (SVHC) regarding disposal protocols due to potential aquatic toxicity common in thiazolidinones.

  • Final Disposition: The only acceptable final disposal method is Chemical Incineration with flue gas scrubbing (to capture SOx and NOx gases generated during combustion).

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid (CID 1383990). Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous safety and operational framework is paramount when handling specialized organic building blocks like 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid . Widely utilized in proteomics research and drug development[1], this compound requires precise handling protocols to maintain its chemical integrity while ensuring absolute operator safety.

This guide provides a self-validating system of operational workflows, mechanistic hazard assessments, and step-by-step methodologies designed to eliminate guesswork in the laboratory.

Chemical Profile & Mechanistic Toxicology

Before designing a handling protocol, we must understand the chemical nature and inherent risks of the compound.

Table 1: Chemical and Physical Profile

PropertySpecification
Chemical Name 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid
CAS Number 851116-64-8[2]
Molecular Formula C₅H₇NO₃S[1]
Molecular Weight 161.18 g/mol [1]
Primary Application Proteomics research, organic synthesis building block[1]

Mechanistic Toxicology & Hazard Causality: While 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid is not heavily restricted for standard transport[2], structurally analogous thiazolidine-acetic acid derivatives (e.g., CAS 31061-24-2) exhibit established GHS hazards including Acute Toxicity (H302), Skin Irritation (H315), Eye Irritation (H319), and Respiratory Irritation (H335)[3]. We must treat this compound with the same rigorous standard.

  • Acidic Moiety: The free carboxylic acid group can rapidly lower the local pH upon contact with the moisture in mucosal membranes, eyes, or sweat, leading to acute localized irritation.

  • Particulate Nature: As a dry powder, it poses a high risk of aerosolization. Inhalation of these micro-particulates causes both mechanical and chemical irritation of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

A robust safety protocol relies on selecting PPE based on mechanistic justification rather than generic compliance. The following matrix aligns with [4].

Table 2: PPE Selection & Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to fine dust particulates which can cause severe, pH-driven eye irritation upon contact with tear ducts.
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides a robust barrier against solid organic acids and prevents rapid dermal absorption if the compound is dissolved in penetrating solvents like DMSO.
Body Protection Flame-retardant Lab CoatProtects street clothing from particulate contamination and minimizes accidental skin exposure.
Respiratory N95/P100 Particulate RespiratorMandatory only if weighing outside a fume hood. Mitigates inhalation of aerosolized powders, preventing respiratory tract irritation.

Operational Workflow & Engineering Controls

Engineering controls are your first line of defense. All open handling of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid must be conducted within a certified chemical fume hood. According to, the fume hood must maintain a face velocity between 60 and 110 feet per minute (fpm) [5]. This specific velocity range ensures effective containment of aerosolized powders without creating turbulent airflows that could blow the lightweight powder out of the sash[5].

G cluster_0 Phase 1: Preparation & PPE cluster_1 Phase 2: Handling & Dissolution cluster_2 Phase 3: Storage & Disposal A Verify Fume Hood (60-110 fpm) B Don PPE Matrix (Nitrile, Goggles) A->B C Weigh Solid Compound (Anti-static tools) B->C D Dissolve in Solvent (Anhydrous DMSO) C->D E Aliquoting & Storage (Amber Vials, -20°C) D->E F Decontaminate (Aqueous Base) E->F G Hazardous Waste (EPA Compliant) F->G

Figure 1: Standard operational workflow for handling 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid.

Step-by-Step Experimental Protocol: 10 mM Stock Solution

To ensure both safety and scientific integrity, the dissolution process must account for the compound's solubility profile. The polar aprotic nature of Dimethyl Sulfoxide (DMSO) makes it the optimal solvent, as it effectively solvates both the polar carboxylic acid tail and the heterocyclic thiazolidine ring without inducing unwanted proton exchange.

Calculations: To prepare 10 mL of a 10 mM stock solution:

  • Target Concentration: 10 mmol/L (10 mM)

  • Volume: 0.01 L (10 mL)

  • Required Moles: 0.1 mmol

  • Required Mass: 0.1 mmol × 161.18 mg/mmol = 16.12 mg

Methodology:

  • Preparation: Verify the fume hood monitor displays a face velocity of 60–110 fpm[5]. Don all required PPE.

  • Static Mitigation: Wipe the exterior of the analytical balance and the weigh boat with an anti-static cloth. Thiazolidine powders are prone to static cling, which can cause sudden aerosolization or inaccurate weighing.

  • Weighing: Using a grounded micro-spatula, carefully transfer exactly 16.12 mg of 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid into the weigh boat.

  • Transfer: Quantitatively transfer the powder into a 15 mL amber glass vial. (Causality: Amber glass prevents potential photo-degradation of the heterocyclic ring).

  • Dissolution: Using a calibrated serological pipette, add 10 mL of anhydrous DMSO to the vial.

  • Homogenization: Cap the vial securely and vortex at medium speed for 30–60 seconds until the solution is completely clear, indicating full dissolution.

  • Storage: Aliquot the solution into 1 mL microcentrifuge tubes. Purge the headspace of each tube with an inert gas (Argon or Nitrogen) to prevent oxidative degradation, and store at -20°C.

Spill Response & Disposal Plan

A robust laboratory is defined by its ability to handle deviations safely.

  • Solid Powder Spill: Do not dry sweep, as this will aerosolize the irritant powder. Instead, cover the spill with damp absorbent paper towels (moistened with water or a mild 5% Sodium Bicarbonate solution to neutralize the acid). Carefully scoop the wetted material into a sealable hazardous waste container.

  • Liquid Spill (DMSO Solution): DMSO rapidly penetrates the skin and will carry dissolved solutes directly into the bloodstream. If the stock solution spills, immediately absorb it using an inert, non-combustible material such as vermiculite or sand. Do not use combustible materials like paper or sawdust.

  • Disposal: Collect all contaminated materials, including gloves and weigh boats, into a designated hazardous organic waste container. Label clearly as "Hazardous Waste: Organic Acid / Thiazolidine Derivative" in compliance with local EPA/RCRA regulations.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Standards for Fume Hoods (29 CFR 1910.1450)".[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "PPE for Hazardous Materials Incidents: A Selection Guide (84-114)".[Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Reactant of Route 1
Reactant of Route 1
2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid
Reactant of Route 2
Reactant of Route 2
2-(2-oxo-1,3-thiazolidin-3-yl)acetic Acid

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